molecular formula C6H3BrClN3 B1373012 8-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 933190-51-3

8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B1373012
CAS No.: 933190-51-3
M. Wt: 232.46 g/mol
InChI Key: LZEJQXOCRMRVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-chloroimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-chloroimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEJQXOCRMRVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676356
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933190-51-3
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Bromo-6-chloroimidazo[1,2-b]pyridazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Introduction

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This structural motif is a key feature in numerous therapeutic agents, including the successful multi-targeted kinase inhibitor Ponatinib, which has spurred significant interest in developing new derivatives for various therapeutic applications.[1][2] Compounds incorporating this scaffold have demonstrated promising efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[2]

Within this important class of molecules, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stands out as a crucial synthetic intermediate and a lead compound in its own right. Its unique substitution pattern, featuring two distinct halogen atoms at the 6- and 8-positions, provides a versatile platform for chemical modification and targeted drug design.[3] This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and biological significance of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, tailored for researchers and professionals in drug discovery and organic synthesis.

Physicochemical Properties

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically an orange or light yellow to brown solid under standard conditions.[4][5] Its core properties are summarized in the table below, derived from various chemical data providers.

PropertyValueSource(s)
CAS Number 933190-51-3[5][6][7]
Molecular Formula C₆H₃BrClN₃[4][7][8]
Molecular Weight 232.47 g/mol [4][8][9]
IUPAC Name 8-bromo-6-chloroimidazo[1,2-b]pyridazine[7]
Appearance Light yellow to brown solid[4][5]
Melting Point 100-105 °C[3]
Predicted pKa 0.73 ± 0.30[4][5]
Predicted Density 2.03 ± 0.1 g/cm³[4]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon)[4][5]

Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

The most commonly cited synthesis of this compound involves a convergent approach via the cyclocondensation of a substituted aminopyridazine with a chloroacetaldehyde equivalent.[4][6] This method is efficient, leading to high yields of the desired product.

Experimental Protocol
  • Reaction Scheme: The synthesis proceeds by reacting 3-Amino-4-bromo-6-chloropyridazine with chloroacetaldehyde diethyl acetal in the presence of an acid catalyst.[4][6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Reactant1 3-Amino-4-bromo- 6-chloropyridazine Reaction Cyclocondensation Reactant1->Reaction Reactant2 Chloroacetaldehyde diethyl acetal Reactant2->Reaction Catalyst p-Toluenesulfonic acid (PTSA) Catalyst->Reaction Solvent Isopropanol Solvent->Reaction Temperature 80 °C, 20 hours Temperature->Reaction Workup 1. Cool & Concentrate 2. Neutralize (Sat. NaHCO₃) 3. Extract (DCM) Reaction->Workup Purification Silica Gel Chromatography (Petroleum Ether:Ethyl Acetate = 3:1) Workup->Purification Product 8-Bromo-6-chloroimidazo [1,2-b]pyridazine (98% Yield) Purification->Product

Caption: Synthetic workflow for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

  • Step-by-Step Methodology:

    • Combine 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol), chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol), and p-toluenesulfonic acid (PTSA, 17.2 g, 90.3 mmol) in isopropanol (150 mL).[4][6]

    • Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours.[4][6]

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[4][6]

    • Neutralize the concentrated residue with a saturated sodium bicarbonate solution (300 mL).[4][6]

    • Extract the aqueous layer with dichloromethane (3 x 200 mL).[4][6]

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][6]

    • Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 3:1) to yield 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an orange solid (17.2 g, 98% yield).[4][6]

Spectral Data Analysis

While detailed experimental 1H and 13C NMR spectral data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine are not widely available in the public domain, characterization is typically confirmed by mass spectrometry.

  • LC-MS Analysis: The reported Liquid Chromatography-Mass Spectrometry data for the synthesized product shows the expected protonated molecular ion peaks, confirming the identity of the compound.[5][6]

    • [M+H]⁺: m/z 231.9, 233.9

    • Retention Time (tR): 1.46 min

The isotopic pattern observed ([M+H]⁺ and [M+2+H]⁺) is characteristic of a compound containing one bromine and one chlorine atom.

Chemical Reactivity and Derivatization Potential

The reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is dominated by the two halogen substituents, which serve as versatile handles for introducing molecular diversity through cross-coupling and substitution reactions.

Key Reactions
  • Suzuki Cross-Coupling: The bromine atom at the C8 position is susceptible to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups by reacting the compound with boronic acids or their esters.[10]

  • Nucleophilic Aromatic Substitution (SNAr): The compound can undergo nucleophilic aromatic substitution (SNAr), particularly with nucleophiles like phenols. These reactions are typically performed in polar aprotic solvents such as DMSO, with a base like cesium carbonate, at elevated temperatures. This provides a direct route to etherified derivatives.

Reactivity cluster_suzuki Suzuki Coupling cluster_snar SNAr Reaction Start 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents C-C bond formation SNAr_Reagents Ar-OH Base (e.g., Cs₂CO₃) Start->SNAr_Reagents C-O bond formation Suzuki_Product 8-Aryl-6-chloro- imidazo[1,2-b]pyridazine Suzuki_Reagents->Suzuki_Product SNAr_Product 8-Bromo-6-aryloxy- imidazo[1,2-b]pyridazine SNAr_Reagents->SNAr_Product

Caption: Key reaction pathways for derivatizing the core scaffold.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stems from its activity as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[11][12] In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients, which is essential for their growth and metastasis.[8]

Small molecule inhibitors like those derived from the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold function as ATP-competitive agents.[11][12] They bind to the ATP-binding pocket within the kinase domain of VEGFR-2, preventing the receptor's autophosphorylation and subsequent activation.[8] This blockade disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor-associated angiogenesis.[11]

VEGFR2_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Phosphorylation Receptor Autophosphorylation VEGFR2->Phosphorylation Activates Inhibitor 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine (or derivative) Inhibitor->VEGFR2 Blocks ATP Binding Site ATP ATP ATP->Phosphorylation Signaling Downstream Signaling (PI3K/Akt, etc.) Phosphorylation->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration) Signaling->Angiogenesis

Caption: Mechanism of VEGFR-2 signaling inhibition.

Applications in Drug Discovery
  • Anticancer Agent: It serves as a lead compound for developing selective VEGFR-2 inhibitors aimed at treating various solid tumors.

  • Kinase Inhibitors: The imidazo[1,2-b]pyridazine scaffold is a validated core for targeting other kinases involved in cell signaling, with derivatives showing potent inhibition of targets like Mps1 and Bruton's Tyrosine Kinase (BTK).

  • Antimicrobial Properties: Studies have indicated that certain derivatives of this compound can exhibit antimicrobial activities.[3]

Conclusion

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a high-value heterocyclic compound with a well-defined synthesis and a rich profile of chemical reactivity. Its strategic placement of halogen atoms provides medicinal chemists with a robust platform for generating diverse libraries of novel compounds. The established role of its core scaffold as a potent kinase inhibitor, particularly against VEGFR-2, underscores its significance in the ongoing development of targeted therapies for cancer and other diseases. Future research will likely continue to exploit this scaffold to develop next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Borges, F., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (n.d.). Development and strategies of VEGFR-2/KDR inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 933190-51-3), a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and its significant role as a privileged scaffold in the development of potent and selective kinase inhibitors for various therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Introduction to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a halogenated fused heterocyclic compound. Its unique electronic properties and structural rigidity make it an attractive starting point for the synthesis of a wide range of biologically active molecules.[1] The imidazo[1,2-b]pyridazine core itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[2] The presence of bromo and chloro substituents at positions 8 and 6, respectively, provides two reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1]

Chemical Properties

The key chemical and physical properties of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine are summarized in the table below.

PropertyValueSource
CAS Number 933190-51-3[3]
Molecular Formula C₆H₃BrClN₃[3]
Molecular Weight 232.47 g/mol [3]
Appearance Light yellow to brown solid[3]
pKa 0.73 ± 0.30 (Predicted)[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]
InChIKey LZEJQXOCRMRVNP-UHFFFAOYSA-N[3]

Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically achieved through a convergent synthesis approach involving the cyclization of a substituted aminopyridazine with a suitable C2 synthon.[1] A commonly employed and efficient method is the reaction of 3-Amino-4-bromo-6-chloropyridazine with chloroacetaldehyde diethyl acetal in the presence of an acid catalyst.[3][4]

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 3-Amino-4-bromo-6-chloropyridazine C p-Toluenesulfonic acid (PTSA) Isopropanol, 80°C, 20h A->C B Chloroacetaldehyde diethyl acetal B->C D Concentration C->D Reaction Completion E Neutralization (sat. NaHCO₃) D->E F Extraction (DCM) E->F G Drying (Na₂SO₄) & Concentration F->G H Silica Gel Chromatography G->H I 8-Bromo-6-chloroimidazo[1,2-b]pyridazine H->I Purified Product

Caption: Synthetic workflow for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3][4]

  • Reaction Setup: To a solution of 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol) in isopropanol (150 mL) is added chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol) and p-toluenesulfonic acid (PTSA, 17.2 g, 90.3 mmol).

    • Causality: Isopropanol is chosen as a suitable solvent that can dissolve the reactants and withstand the reaction temperature. PTSA acts as an acid catalyst to facilitate the formation of the imidazo ring. An excess of the acetal is used to drive the reaction to completion.

  • Reaction Execution: The reaction mixture is heated to 80°C and stirred for 20 hours.

    • Causality: Heating provides the necessary activation energy for the cyclization reaction. The extended reaction time ensures high conversion of the starting material.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (300 mL).

    • Causality: Removal of the solvent concentrates the product. Neutralization with sodium bicarbonate quenches the PTSA catalyst and any remaining acidic species.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 3:1) to yield 8-Bromo-6-chloroimidazo[1,2-b]pyridazine as an orange solid (17.2 g, 98% yield).[3][4]

    • Self-Validation: The purity of the final product can be confirmed by LC-MS analysis, which should show the expected mass-to-charge ratio ([M+H]+ at m/z 231.9 and 233.9) and a single major peak.[3][4]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in the design of kinase inhibitors for various therapeutic areas, particularly oncology.[2] 8-Bromo-6-chloroimidazo[1,2-b]pyridazine serves as a versatile starting material for the synthesis of these inhibitors, with the chloro and bromo groups providing sites for diversification to achieve desired potency and selectivity.[1]

Mechanism of Action of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Imidazo[1,2-b]pyridazine Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Site scaffold Imidazo[1,2-b]pyridazine Scaffold scaffold->hinge H-bond r1 R1 Group r1->hydrophobic_pocket Hydrophobic Interactions r2 R2 Group r2->ribose_pocket Interactions A Compound Preparation (Serial Dilution) B Kinase Reaction Mixture (Kinase, Substrate, ATP) A->B Addition of Inhibitor C Incubation (Room Temperature) B->C D Detection Reagent Addition C->D E Signal Measurement (e.g., Luminescence) D->E F Data Analysis (IC₅₀ Determination) E->F

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP to a reaction buffer.

    • Rationale: The concentration of ATP should be at or near its Km for the kinase to ensure competitive inhibition can be accurately measured.

  • Inhibition: Add the serially diluted test compound to the reaction wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate. This can be based on luminescence, fluorescence, or other detection methods.

  • Data Analysis: Measure the signal from each well using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

As a halogenated organic compound, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. [1]In case of contact, rinse immediately with plenty of water. If inhaled, move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [3]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the presence of two reactive halogen atoms provide a robust platform for the development of a diverse range of kinase inhibitors. The successful application of this scaffold in developing potent and selective inhibitors for multiple kinase targets underscores its significance as a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers to utilize this compound in their quest for novel therapeutics.

References

  • Choi, H. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(4), 1726–1744. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of medicinal chemistry. Available from: [Link]

  • Zhang, T., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of medicinal chemistry. Available from: [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]

Sources

An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic building block with significant potential in medicinal chemistry. The content herein is curated for an audience of researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, reactivity, and applications, particularly in the context of kinase inhibitor development.

Core Molecular Attributes of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

8-Bromo-6-chloroimidazo[1,2-b]pyridazine (C₆H₃BrClN₃) is a halogenated bicyclic heteroaromatic compound. The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of bromo and chloro substituents at positions 8 and 6 respectively, provides specific steric and electronic properties, and offers reactive handles for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is presented in the table below. It is important to note that some of these values are predicted, as extensive experimental characterization of this specific molecule is not widely available in the peer-reviewed literature.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃[1][2][3][4]
Molecular Weight 232.47 g/mol [1][2][3][4]
CAS Number 933190-51-3[1][3][4][5]
Appearance Light yellow to brown or orange solid[1][2]
Predicted Density 2.03 ± 0.1 g/cm³[2]
Predicted pKa 0.73 ± 0.30[2]
Storage Temperature 2-8°C, under inert atmosphere[2][5]

Synthesis and Purification

The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically achieved through the condensation of a substituted aminopyridazine with a halo-acetaldehyde derivative. A detailed, field-proven protocol is outlined below.[1][2]

Detailed Synthesis Protocol

Reaction: Condensation of 3-Amino-4-bromo-6-chloropyridazine with Chloroacetaldehyde diethyl acetal.

Reagents:

  • 3-Amino-4-bromo-6-chloropyridazine

  • Chloroacetaldehyde diethyl acetal

  • p-Toluenesulfonic acid (PTSA)

  • Isopropanol (solvent)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate (drying agent)

  • Silica gel (for column chromatography)

  • Petroleum ether and Ethyl acetate (eluent)

Step-by-Step Procedure:

  • To a solution of 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol) in isopropanol (150 mL), add chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol) and p-toluenesulfonic acid (17.2 g, 90.3 mmol).[1][2]

  • Heat the reaction mixture to 80°C and maintain this temperature for 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[1][2]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.[1][2]

  • Neutralize the concentrated residue with saturated sodium bicarbonate solution (300 mL).[1][2]

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).[1][2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1][2]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[1][2]

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (3:1) eluent system to yield 8-Bromo-6-chloroimidazo[1,2-b]pyridazine as an orange solid (17.2 g, 98% yield).[1][2]

Quality Control:

The identity and purity of the synthesized compound can be confirmed by LC-MS analysis. The expected [M+H]⁺ peaks are at m/z 231.9 and 233.9, corresponding to the bromine isotopes.[1][2]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification 3-Amino-4-bromo-6-chloropyridazine 3-Amino-4-bromo-6-chloropyridazine Heat to 80°C Heat to 80°C 3-Amino-4-bromo-6-chloropyridazine->Heat to 80°C Chloroacetaldehyde diethyl acetal Chloroacetaldehyde diethyl acetal Chloroacetaldehyde diethyl acetal->Heat to 80°C p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Heat to 80°C Isopropanol Isopropanol Isopropanol->Heat to 80°C Stir for 20 hours Stir for 20 hours Heat to 80°C->Stir for 20 hours Concentrate Concentrate Stir for 20 hours->Concentrate Neutralize (NaHCO3) Neutralize (NaHCO3) Concentrate->Neutralize (NaHCO3) Extract (DCM) Extract (DCM) Neutralize (NaHCO3)->Extract (DCM) Dry (Na2SO4) Dry (Na2SO4) Extract (DCM)->Dry (Na2SO4) Silica Gel Chromatography Silica Gel Chromatography Dry (Na2SO4)->Silica Gel Chromatography Eluent: Pet. Ether/EtOAc (3:1) Eluent: Pet. Ether/EtOAc (3:1) Silica Gel Chromatography->Eluent: Pet. Ether/EtOAc (3:1) Product Product Eluent: Pet. Ether/EtOAc (3:1)->Product G cluster_c6 C6 Position (SNAr) cluster_c8 C8 Position (Cross-Coupling) Start 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Amines Amines Start->Amines R-NH2 Phenols Phenols Start->Phenols R-OH Thiols Thiols Start->Thiols R-SH Suzuki Suzuki (Boronic Acids) Start->Suzuki Pd catalyst Heck Heck (Alkenes) Start->Heck Pd catalyst Sonogashira Sonogashira (Alkynes) Start->Sonogashira Pd/Cu catalyst Derivatives Diverse Chemical Library Amines->Derivatives Phenols->Derivatives Thiols->Derivatives Suzuki->Derivatives Heck->Derivatives Sonogashira->Derivatives

Caption: Derivatization pathways of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Potential as a VEGFR-2 Inhibitor

8-Bromo-6-chloroimidazo[1,2-b]pyridazine has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [6]VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, it is possible to disrupt the blood supply to tumors, thereby impeding their growth. [6] While specific inhibitory concentrations (e.g., IC₅₀) for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine against VEGFR-2 are not readily available in the public domain, the broader class of imidazo[1,2-b]pyridazines has shown potent VEGFR-2 inhibitory activity. [7]For instance, derivatives of this scaffold have been reported with IC₅₀ values in the low nanomolar range. [7]

General Mechanism of Kinase Inhibition

Imidazo[1,2-b]pyridazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Kinase Inhibition Mechanism Diagram

G cluster_kinase Kinase ATP Binding Pocket Hinge Hinge HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Hinge H-Bonding Inhibitor->HydrophobicPocket Hydrophobic Interactions NoReaction No Reaction Inhibitor->NoReaction ATP ATP ATP->Hinge Blocked Substrate Substrate PhosphorylatedSubstrate Phosphorylated Substrate

Caption: General mechanism of imidazo[1,2-b]pyridazine-based kinase inhibitors.

Spectroscopic and Analytical Data

While a comprehensive, publicly available dataset of spectroscopic information for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is limited, data for structurally similar compounds can provide valuable insights for characterization.

  • Mass Spectrometry: As mentioned in the synthesis section, LC-MS analysis should reveal [M+H]⁺ peaks at m/z 231.9 and 233.9. [1][2]* NMR Spectroscopy: While specific spectra for this compound are not available, 1H and 13C NMR spectra for related chloro- and bromo-substituted imidazo[1,2-a]pyridines have been published, which can serve as a reference for spectral interpretation. [8]* Infrared Spectroscopy: IR spectra of related compounds show characteristic peaks for C-H, C=C, and C-N stretching vibrations. [8] For rigorous quality control, it is imperative for researchers to acquire their own analytical data (NMR, IR, HPLC, and elemental analysis) to confirm the identity, purity, and integrity of their samples.

Safety and Handling

8-Bromo-6-chloroimidazo[1,2-b]pyridazine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [5] Always consult the material safety data sheet (MSDS) from your supplier for complete and up-to-date safety information. [5][9]Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its "privileged" core structure, combined with the reactivity of its halogen substituents, makes it an attractive starting point for the development of kinase inhibitors, particularly targeting VEGFR-2 for anti-angiogenic cancer therapy.

While the publicly available data on the specific biological and pharmacological properties of this compound are limited, the extensive research on the broader imidazo[1,2-b]pyridazine class provides a strong rationale for its further investigation. Future work should focus on the synthesis of derivative libraries and their systematic evaluation in a range of biological assays to fully elucidate the therapeutic potential of this promising scaffold.

References

  • Supporting Information for "Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite". (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS No. 933190-51-3. Retrieved from [Link]

  • Imamura, S., et al. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(23), 7051-7058. Retrieved from [Link]

  • Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). 8-Bromo-6-chloro-3-iodo-imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Spectrum-Base. (n.d.). 6-chloroimidazo[1,2-b]pyridazin-3-yl phenyl ketone. Retrieved from [Link]

  • DC Chemicals. (n.d.). VEGFR2 kinase inhibitor I(SU-5408). Retrieved from [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Retrieved from [Link]1.2023.2284350)

Sources

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets and has been the foundation for numerous bioactive molecules.[1][2] This heterocyclic nucleus is a key component in a variety of therapeutic agents with applications ranging from anticancer and anti-inflammatory to antiviral and antiparasitic.[1] One of the most notable successes of this scaffold is the FDA-approved kinase inhibitor, ponatinib, which has reinvigorated interest in exploring new imidazo[1,2-b]pyridazine-containing derivatives for therapeutic use.[1]

This guide focuses on 8-Bromo-6-chloroimidazo[1,2-b]pyridazine , a key synthetic intermediate that serves as a versatile building block for the development of potent kinase inhibitors.[3] While this specific compound is primarily utilized in the synthesis of more complex bioactive molecules, its core structure is fundamental to the mechanism of action of its derivatives.[3][4] This document will delve into the mechanistic underpinnings of how the imidazo[1,2-b]pyridazine scaffold, exemplified by derivatives of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, engages with and inhibits key kinases involved in pathological processes, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Core Mechanism of Action: Targeting the Kinase Hinge Region

The primary mechanism of action for many imidazo[1,2-b]pyridazine-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases. This is achieved through the scaffold's ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region. This region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is crucial for the conformational changes required for catalytic activity.

Derivatives of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine are designed to present the core scaffold to the ATP-binding pocket, while substitutions at the 6- and 8-positions (and other positions) are used to achieve potency and selectivity by interacting with other regions of the active site.[5]

Focus on VEGFR-2 Inhibition and Anti-Angiogenesis

A significant body of research has focused on developing imidazo[1,2-b]pyridazine derivatives as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[6][7] The VEGF/VEGFR-2 signaling pathway, when activated, promotes endothelial cell proliferation, migration, and survival.[6][7] By inhibiting VEGFR-2, these compounds can effectively block this signaling cascade, leading to a reduction in tumor-associated neovascularization.[5]

The imidazo[1,2-b]pyridazine scaffold was specifically designed as a hinge binder for VEGFR-2, drawing from the crystal structure of other kinase inhibitors.[5] Structure-activity relationship (SAR) studies have demonstrated that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives exhibit potent affinity for VEGFR-2.[5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation ATP ATP ADP ADP ATP->ADP PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability eNOS->Permeability Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Analysis of Derivative Potency

While specific inhibitory data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is not publicly available, its derivatives have been shown to be highly potent inhibitors of various kinases. The following table summarizes the in vitro inhibitory activity of a key imidazo[1,2-b]pyridazine derivative against VEGFR-2 and other related kinases.

Compound IDTarget KinaseIC50 (nM)Reference
6b VEGFR-27.1[5]
VEGFR-18.4[5]
PDGFRα13[5]
PDGFRβ15[5]

Compound 6b: N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of imidazo[1,2-b]pyridazine derivatives, a series of in vitro biochemical and cell-based assays are employed. Below are representative protocols for a VEGFR-2 kinase assay and a cell-based tube formation assay.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of ATP consumed in the reaction is measured via a luciferase-based system, where a decrease in luminescence corresponds to higher kinase activity.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis prep_buffer Prepare 1x Kinase Buffer prep_mastermix Prepare Master Mix (Buffer, ATP, Substrate) prep_buffer->prep_mastermix prep_inhibitor Prepare serial dilutions of Imidazo[1,2-b]pyridazine derivative add_inhibitor Add inhibitor dilutions and controls prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant VEGFR-2 enzyme add_enzyme Add diluted enzyme to initiate reaction prep_enzyme->add_enzyme add_mastermix Add Master Mix to 96-well plate add_mastermix->add_inhibitor add_inhibitor->add_enzyme incubate_reaction Incubate at 30°C for 45-60 min add_enzyme->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (stops reaction) incubate_reaction->add_adpglo incubate_adpglo Incubate at RT for 45 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30-60 min add_detection->incubate_detection read_luminescence Read Luminescence on plate reader incubate_detection->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data

Caption: Workflow for a VEGFR-2 Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate like PTK Substrate (Poly(Glu:Tyr, 4:1)).[6]

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.

  • Assay Plate Setup (96-well format):

    • Add the master mixture to all wells.

    • Test Wells: Add the diluted test compound solutions.

    • Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 1x Kinase Buffer.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

    • Stop the reaction by adding a reagent like ADP-Glo™, which also depletes the remaining ATP. Incubate at room temperature for approximately 45 minutes.[8]

    • Add a Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the substrate for a luciferase enzyme.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "Blank" wells).

    • Calculate the percentage of kinase inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[8]

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This cell-based assay assesses a compound's anti-angiogenic potential by measuring its effect on the ability of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to form capillary-like structures (tubes) on an extracellular matrix gel.

Tube_Formation_Workflow cluster_prep 1. Plate Preparation cluster_cell_treatment 2. Cell Seeding & Treatment cluster_incubation_analysis 3. Incubation & Analysis coat_plate Coat 96-well plate with Extracellular Matrix (ECM) gel solidify_gel Incubate at 37°C to solidify the gel coat_plate->solidify_gel seed_cells Seed cells onto the solidified ECM gel solidify_gel->seed_cells harvest_cells Harvest and resuspend endothelial cells (e.g., HUVECs) prepare_suspension Prepare cell suspension in media with/without angiogenic stimuli harvest_cells->prepare_suspension add_inhibitor Add Imidazo[1,2-b]pyridazine derivative at various concentrations prepare_suspension->add_inhibitor add_inhibitor->seed_cells incubate_plate Incubate at 37°C for 4-18 hours image_wells Acquire images of tube formation using a microscope incubate_plate->image_wells quantify_tubes Quantify tube length, branch points, and loops using imaging software image_wells->quantify_tubes analyze_results Compare treated samples to controls to determine anti-angiogenic effect quantify_tubes->analyze_results

Caption: Workflow for an Endothelial Cell Tube Formation Assay.

Methodology:

  • Plate Preparation:

    • Thaw an extracellular matrix (ECM) gel solution on ice.

    • Coat the wells of a pre-chilled 96-well plate with the ECM gel solution.[9]

    • Incubate the plate at 37°C for 30-60 minutes to allow the solution to form a solid gel.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in culture medium, typically containing a low percentage of serum.

    • Prepare cell suspensions containing the desired angiogenic mediators (e.g., VEGF).

    • Add the test imidazo[1,2-b]pyridazine derivative at various concentrations to the cell suspensions. Include a vehicle control (e.g., DMSO).

    • Add the cell suspension to each well on top of the solidified ECM gel.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 4 to 18 hours, allowing the endothelial cells to form networks.[9]

    • After incubation, examine the plate under a light microscope and capture images of the tube networks in each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using specialized imaging software.

    • Compare the quantitative data from the compound-treated wells to the vehicle control wells to determine the dose-dependent inhibitory effect on angiogenesis.

Conclusion and Future Directions

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a valuable starting material for the synthesis of a promising class of kinase inhibitors. Its core heterocyclic structure is adept at binding to the hinge region of kinases, a fundamental mechanism for ATP-competitive inhibition. Derivatives built upon this scaffold have demonstrated potent inhibitory activity against VEGFR-2, a critical regulator of angiogenesis, thereby highlighting their therapeutic potential in oncology. The experimental protocols detailed herein provide a robust framework for the continued investigation and optimization of this chemical series. Future research should focus on elucidating the full kinase selectivity profile of novel derivatives, exploring their in vivo efficacy in preclinical tumor models, and optimizing their pharmacokinetic and pharmacodynamic properties to identify candidates for clinical development.

References

  • [No specific reference for this general st
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Thermo Fisher Scientific. (n.d.). Angiogenesis Protocols.
  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery.
  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis).
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 837–854.
  • BIO-PROTOCOL. (n.d.). Angiogenesis.
  • JoVE. (2017). Incorporating Pericytes into an Endothelial Cell Bead Sprouting Assay.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • MySkinRecipes. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Medicinal Chemistry, 15(3), 548-577.
  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7142-7146.
  • El-Gamal, M. I., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • PubChemLite. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine.
  • Discovery of new VEGFR-2 inhibitors based on bis([6][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Scientific Reports, 11(1), 11394.

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 129309.
  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908.
  • ChemicalBook. (2025). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE.
  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7935-7956.
  • Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory enzymes. (2018).
  • El-Gamal, M. I., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
  • Abovchem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine.
  • ChemicalBook. (n.d.). 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2022). Molecules, 27(21), 7247.
  • MySkinRecipes. (n.d.). Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.

Sources

8-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Versatile Scaffold for Kinase Inhibitor Discovery and a Tool for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can bind to multiple biological targets with high affinity.[1][2] This inherent versatility has led to the development of numerous biologically active molecules based on this heterocyclic system, including the successful multi-kinase inhibitor ponatinib, which is used in cancer therapy.[1][3][4] The unique electronic and structural properties of the imidazo[1,2-b]pyridazine nucleus make it an ideal starting point for the synthesis of compound libraries targeting a wide range of proteins, particularly protein kinases.[1][5]

This guide focuses on a specific, strategically substituted member of this family: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. The presence of two distinct halogen atoms at the 6 and 8 positions offers medicinal chemists precise control over subsequent chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.[6] This makes 8-Bromo-6-chloroimidazo[1,2-b]pyridazine not just a building block, but a powerful research tool for structure-activity relationship (SAR) studies and the discovery of novel kinase inhibitors.[7]

Physicochemical Properties

A summary of the key physicochemical properties of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is presented in the table below.

PropertyValueSource
CAS Number 933190-51-3[8][9]
Molecular Formula C₆H₃BrClN₃[8][9]
Molecular Weight 232.47 g/mol [8][9]
Appearance Light yellow to brown solid[8]
Melting Point 100-105°C[6]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[8]

Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a well-established procedure, typically achieved through the condensation of a substituted aminopyridazine with a haloacetaldehyde equivalent.[7][8]

Experimental Protocol: Synthesis

Materials:

  • 3-Amino-4-bromo-6-chloropyridazine

  • Chloroacetaldehyde diethyl acetal

  • p-Toluenesulfonic acid (PTSA)

  • Isopropanol

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol) in isopropanol (150 mL), add chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol) and p-toluenesulfonic acid (17.2 g, 90.3 mmol).[8][10]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours.[8][10]

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[8][10]

  • Neutralize the concentrated residue with a saturated sodium bicarbonate solution (300 mL).[8][10]

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).[8][10]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][10]

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to afford 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an orange solid (17.2 g, 98% yield).[8][10]

  • Confirm the product identity using LC-MS analysis.[8][10]

Biological Activity and Applications as a Research Tool

8-Bromo-6-chloroimidazo[1,2-b]pyridazine serves as a crucial starting material for the development of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[7]

Targeting the VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[7] 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-based compounds have been shown to effectively inhibit this pathway, leading to reduced tumor growth.[7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine -based Inhibitors Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights

The bromine at the 8-position and the chlorine at the 6-position of the imidazo[1,2-b]pyridazine scaffold are key functionalization points. SAR studies on derivatives of this scaffold have revealed important insights for designing potent and selective kinase inhibitors. For instance, modifications at these positions can significantly impact the binding affinity and selectivity for different kinases.

Note: The following table presents representative data for derivatives of the imidazo[1,2-b]pyridazine scaffold to illustrate the potential for developing potent inhibitors from this core structure.

Compound IDTarget KinaseIC50 (nM)Cell LineSource
Derivative 27f Mps16.0A549[11]
Derivative 22 BTK1.3-[12]

Experimental Workflow: From Synthesis to Biological Evaluation

The use of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine as a research tool typically follows a structured workflow from its synthesis or acquisition to its biological evaluation.

Kinase_Inhibitor_Workflow A Synthesis of 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine B Chemical Derivatization (e.g., Suzuki Coupling, SNAr) A->B C In Vitro Kinase Assay (e.g., VEGFR-2) B->C D Cell-Based Assays (Proliferation, Migration) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->B Iterative Design

Caption: Kinase Inhibitor Discovery Workflow.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of compounds derived from 8-Bromo-6-chloroimidazo[1,2-b]pyridazine against VEGFR-2.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • 96-well white plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of reading luminescence

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of diluted test compound solutions to the respective wells.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After the incubation period, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the inhibitory activity.

Conclusion

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a valuable and versatile research tool for scientists in drug discovery and chemical biology. Its "privileged" scaffold, combined with the strategic placement of reactive halogen atoms, provides a robust platform for the synthesis of diverse compound libraries. The demonstrated success of its derivatives as potent and selective kinase inhibitors, particularly targeting the VEGFR-2 pathway, underscores its importance in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to utilize this powerful chemical entity in their own discovery efforts.

References

  • Azzouzi, M., El Hadad, S. E., Ikken, N., Fait, S., Ndjogo, M. M., Roqai, M. C., Timinouni, M., Daoud, R., & Oussaid, A. (2025).
  • Barrios-Collado, C., & Garcia-Alvarez, J. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 17(10), 1289.
  • El-Faham, A., El-Sayed, W. A., & El-Kerdawy, M. M. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Kusakabe, K.-I., Ide, N., Daigo, Y., Itoh, T., Yamamoto, T., Hashizume, H., Nozu, K., Yoshida, H., Tadano, G., Tagashira, S., & et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1760–1775.
  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Sawyer, T. K., & Druker, B. J. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401–412.
  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • Wang, A., Zhai, G., Li, H., Liu, F., Zhang, Y., Wu, H., & Chen, L. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Wikipedia. (2024, November 26). Ponatinib. In Wikipedia. [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • ResearchGate. (2008). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • MDPI. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, giving rise to a multitude of biologically active molecules with diverse therapeutic applications.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. While direct biological data for this compound is nascent, its structural features suggest a high probability of interaction with key protein families implicated in a range of pathologies, from cancer and autoimmune disorders to neurodegenerative diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured approach to identifying and validating these potential targets. We will delve into the scientific rationale for pursuing specific target classes, including protein kinases, GABAA receptors, and β-amyloid plaques, and provide detailed, field-proven experimental protocols for robust target validation.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-b]pyridazine core is a bicyclic aromatic system containing three nitrogen atoms. This arrangement confers a unique electronic and steric profile, enabling it to interact with a wide array of biological macromolecules.[1] The inherent versatility of this scaffold allows for substitutions at multiple positions, leading to the generation of compound libraries with finely tuned pharmacological properties. Notably, derivatives of this scaffold have demonstrated efficacy as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The presence of bromo and chloro substituents on the 8- and 6-positions of the core structure of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine provides reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Potential Therapeutic Target Classes

Based on the extensive body of research on imidazo[1,2-b]pyridazine derivatives, we have identified three high-priority therapeutic target classes for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine:

  • Protein Kinases: A significant number of imidazo[1,2-b]pyridazine-based compounds are potent kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.

  • GABAA Receptors: The structural similarity of the imidazo[1,2-b]pyridazine core to known benzodiazepine-like molecules suggests potential modulatory activity at the γ-aminobutyric acid type A (GABAA) receptor, a key player in inhibitory neurotransmission in the central nervous system.

  • β-Amyloid Plaques: Certain imidazo[1,2-b]pyridazine derivatives have shown the ability to bind to β-amyloid plaques, the pathological hallmark of Alzheimer's disease, suggesting a potential role in both diagnostics and therapeutics for this neurodegenerative condition.[3]

The following sections will provide a detailed rationale for each target class and comprehensive protocols for experimental validation.

Protein Kinases: Targeting Dysregulated Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. The aberrant activity of specific kinases is a known driver of numerous diseases. The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

Tyrosine Kinase 2 (Tyk2): A Key Mediator in Autoimmune and Inflammatory Disorders

Rationale: Tyk2 is a member of the Janus kinase (JAK) family and is a critical component of the signaling pathways for several pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons.[4][5] Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.[3][4] Selective inhibition of Tyk2 is therefore a highly attractive therapeutic strategy.

Signaling Pathway:

Tyk2_Signaling Cytokine IL-12, IL-23, IFN-α/β Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JAK JAK1/2 Receptor->JAK Activation STAT STAT Tyk2->STAT Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Modulation

Tyk2-mediated cytokine signaling pathway.

Experimental Validation:

Protocol 3.1.1: In Vitro Tyk2 Kinase Inhibition Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of the compound's ability to inhibit Tyk2 kinase activity.

  • Materials:

    • Recombinant human Tyk2 enzyme

    • Tyk2 substrate peptide (e.g., IRS-1tide)[6]

    • ATP

    • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-labeled tracer)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well low-volume black plates

  • Procedure:

    • Prepare serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO, followed by dilution in assay buffer.

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of a solution containing the Tyk2 enzyme and the substrate peptide to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

ParameterRecommended Concentration
Tyk2 Enzyme1-5 nM
Substrate Peptide200 nM
ATP10 µM (or Km)
Compound0.1 nM - 100 µM

Protocol 3.1.2: Cell-Based Tyk2 Autophosphorylation Assay

This assay assesses the compound's ability to inhibit Tyk2 activity within a cellular context.

  • Materials:

    • A human cell line expressing Tyk2 (e.g., NK-92 cells)

    • Cell culture medium and supplements

    • Cytokine for stimulation (e.g., IL-23)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-Tyk2 and anti-total-Tyk2

    • Western blotting reagents and equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., 50 ng/mL IL-23) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting using anti-phospho-Tyk2 and anti-total-Tyk2 antibodies.

    • Quantify band intensities and calculate the ratio of phosphorylated Tyk2 to total Tyk2.

Anaplastic Lymphoma Kinase (ALK): A Target in Cancer Therapy

Rationale: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene fusions, or mutations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[7][8] The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop effective ALK inhibitors.

Signaling Pathway:

ALK_Signaling ALK Constitutively Active ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Downstream signaling pathways of oncogenic ALK.

Experimental Validation:

Protocol 3.2.1: In Vitro ALK Kinase Inhibition Assay (ELISA-based)

This assay measures the inhibition of ALK-mediated phosphorylation of a substrate peptide.

  • Materials:

    • Recombinant human ALK enzyme

    • Biotinylated substrate peptide (e.g., poly-Glu-Tyr)

    • ATP

    • Streptavidin-coated 96-well plates

    • Anti-phosphotyrosine antibody conjugated to HRP

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Assay buffer

  • Procedure:

    • Coat a streptavidin plate with the biotinylated substrate peptide.

    • Prepare serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • Add the compound dilutions, ALK enzyme, and ATP to the wells.

    • Incubate to allow for the kinase reaction.

    • Wash the plate to remove unbound reagents.

    • Add the anti-phosphotyrosine-HRP antibody and incubate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50.

ParameterRecommended Concentration
ALK Enzyme5-10 nM
Substrate Peptide0.2 µM
ATP10-50 µM
Compound0.1 nM - 100 µM

Protocol 3.2.2: ALK-Positive Cancer Cell Line Proliferation Assay

This assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on ALK signaling.

  • Materials:

    • ALK-positive cancer cell line (e.g., H3122 for NSCLC, SU-DHL-1 for ALCL)

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • Incubate for 72 hours.

    • Add the cell viability reagent and measure luminescence.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

PI3K/mTOR Dual Inhibition: A Strategy for Cancer and Fibrosis

Rationale: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers and is also implicated in the pathogenesis of fibrotic diseases. Dual inhibition of PI3K and mTOR can provide a more comprehensive blockade of this pathway compared to targeting either kinase alone. Imidazo[1,2-b]pyridazine derivatives have been identified as potent PI3K/mTOR dual inhibitors.

Experimental Validation:

Protocol 3.3.1: In Vitro PI3K/mTOR Dual Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays can be used to simultaneously or separately measure the inhibition of PI3K and mTOR.

  • Materials:

    • Recombinant human PI3Kα and mTOR enzymes

    • Substrates: PIP2 for PI3K, and a specific peptide for mTOR

    • ATP

    • HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-GST antibody and d2-labeled PIP3 for PI3K; Eu³⁺-cryptate labeled anti-phospho-substrate antibody and d2-labeled substrate for mTOR)

    • Assay buffer

  • Procedure:

    • Perform separate assays for PI3K and mTOR.

    • Prepare serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • In a 384-well plate, add the compound, enzyme, and substrate.

    • Initiate the reaction with ATP.

    • Incubate to allow for phosphorylation.

    • Add the HTRF detection reagents.

    • Read the HTRF signal on a compatible plate reader.

    • Calculate the IC50 values for both PI3K and mTOR.

ParameterPI3Kα AssaymTOR Assay
Enzyme2-5 nM1-3 nM
Substrate10 µM PIP2200 nM peptide
ATP10 µM10 µM
Compound0.1 nM - 100 µM0.1 nM - 100 µM

Protocol 3.3.2: Western Blot Analysis of PI3K/mTOR Pathway Activation

This protocol assesses the compound's effect on the phosphorylation of key downstream effectors of the PI3K/mTOR pathway in cells.

  • Materials:

    • Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3)

    • Cell culture medium, supplements, and growth factors (e.g., IGF-1)

    • Lysis buffer

    • Antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K (Thr389), anti-total-S6K

    • Western blotting reagents and equipment

  • Procedure:

    • Serum-starve cells overnight.

    • Pre-treat with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine for 1-2 hours.

    • Stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

    • Lyse the cells and perform Western blotting as described in Protocol 3.1.2, using the specified antibodies.

    • Quantify the inhibition of AKT and S6K phosphorylation.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle and Transcription

Rationale: Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle and transcription.[9][10] The aberrant activity of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[11] Several imidazo[1,2-b]pyridazine derivatives have been reported as potent CDK inhibitors.[12][13]

Experimental Validation:

Protocol 3.4.1: In Vitro CDK2/Cyclin E Kinase Assay (Radiometric)

This classic assay provides a direct measure of CDK2 inhibitory activity.

  • Materials:

    • Recombinant human CDK2/Cyclin E complex

    • Substrate (e.g., Histone H1)

    • [γ-³²P]ATP

    • Kinase buffer

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • In a reaction tube, combine the compound, CDK2/Cyclin E, and Histone H1.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 20-30 minutes.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value.

ParameterRecommended Concentration
CDK2/Cyclin E10-20 ng
Histone H11 µg
ATP10 µM
Compound0.1 nM - 100 µM

Protocol 3.4.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

  • Materials:

    • A rapidly proliferating cancer cell line (e.g., HeLa, HCT116)

    • Cell culture medium and supplements

    • Ethanol (for fixation)

    • Propidium iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): A Target in Neurodegenerative Diseases and Cancer

Rationale: DYRK1A is a serine/threonine kinase involved in a wide range of cellular processes, including neurodevelopment, cell proliferation, and apoptosis.[14] Overexpression of DYRK1A is implicated in the cognitive deficits associated with Down syndrome and may contribute to the pathology of Alzheimer's disease.[15][16] It also has context-dependent roles in cancer.[17] The imidazo[1,2-b]pyridazine scaffold has been explored for the development of DYRK1A inhibitors.[18][19]

Experimental Validation:

Protocol 3.5.1: In Vitro DYRK1A Kinase Binding Assay (LanthaScreen™)

This assay measures the binding affinity of the compound to the DYRK1A kinase.

  • Materials:

    • GST-tagged recombinant human DYRK1A

    • LanthaScreen™ Eu-anti-GST antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • In a 384-well plate, add the compound, DYRK1A, and the Eu-anti-GST antibody.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 60 minutes at room temperature.

    • Read the TR-FRET signal.

    • A decrease in the FRET signal indicates displacement of the tracer by the compound. Calculate the IC50 value.[14]

ParameterRecommended Concentration
DYRK1A Enzyme5 nM
Eu-anti-GST Antibody2 nM
Kinase TracerAs per manufacturer's recommendation
Compound0.1 nM - 100 µM

Protocol 3.5.2: Cellular Thermal Shift Assay (CETSA) for DYRK1A Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[4]

  • Materials:

    • Cell line expressing DYRK1A

    • Cell culture medium

    • Lysis buffer

    • Anti-DYRK1A antibody

    • Western blotting or ELISA reagents

  • Procedure:

    • Treat intact cells with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine or vehicle.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Analyze the amount of soluble DYRK1A in each sample by Western blot or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

GABAA Receptors: Modulating Inhibitory Neurotransmission

Rationale: The GABAA receptor is the major inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that is the target of many clinically important drugs, including benzodiazepines, which are used to treat anxiety, insomnia, and seizures. The imidazo[1,2-b]pyridazine core is structurally related to imidazopyridines and other heterocyclic systems known to modulate the benzodiazepine binding site on the GABAA receptor.

Signaling Pathway:

GABAA_Signaling GABA GABA GABAA_R GABAA Receptor (Chloride Channel) GABA->GABAA_R Binds to Orthosteric Site Modulator 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Modulator->GABAA_R Binds to Allosteric Site Cl_ion Cl- GABAA_R->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its significance is highlighted by the successful application in targeted therapies, such as the multi-targeted kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia.[3] The diverse pharmacological profile of this scaffold includes anticancer, anti-inflammatory, antiviral, and antiparasitic activities, making it a focal point for drug discovery programs.[1][2][3]

This application note provides a detailed, validated, and robust protocol for the synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, a key intermediate for the elaboration of more complex derivatives. Starting from the readily accessible 3-Amino-4-bromo-6-chloropyridazine, this guide offers a step-by-step methodology, explains the underlying chemical principles, and provides troubleshooting insights to ensure reproducible, high-yield synthesis.

Reaction Principle and Mechanism

The synthesis is achieved through an acid-catalyzed condensation and intramolecular cyclization reaction. The process involves the reaction of the aminopyridazine with a C2 synthon, chloroacetaldehyde, which is conveniently handled as its more stable diethyl acetal derivative.

Overall Reaction Scheme:

Image of the chemical reaction from 3-Amino-4-bromo-6-chloropyridazine to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

The mechanism proceeds through several key steps:

  • In Situ Aldehyde Formation: The acid catalyst (p-TsOH) facilitates the hydrolysis of chloroacetaldehyde diethyl acetal to the reactive chloroacetaldehyde.

  • Imine Formation: The exocyclic primary amine of 3-Amino-4-bromo-6-chloropyridazine performs a nucleophilic attack on the carbonyl carbon of chloroacetaldehyde, followed by dehydration to form a reactive iminium intermediate (Schiff base).

  • Intramolecular Cyclization: The endocyclic pyridazine nitrogen (N-2), which is rendered sufficiently nucleophilic, attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This key step forms the five-membered imidazole ring.

  • Aromatization: A final elimination step (loss of a proton) leads to the formation of the stable, aromatic imidazo[1,2-b]pyridazine fused ring system.

The use of an α-haloketone or α-haloaldehyde is a classical and highly effective method for constructing fused imidazole heterocycles from aminoazines.[4][5]

Visualizing the Reaction Mechanism

Reaction_Mechanism A 3-Amino-4-bromo-6-chloropyridazine + Chloroacetaldehyde B Schiff Base Intermediate A->B C Intramolecular Nucleophilic Attack B->C D Final Product: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine C->D - H⁺, - Cl⁻

Caption: A simplified diagram of the key mechanistic steps.

Detailed Experimental Protocol

This protocol is based on established literature procedures with optimizations for clarity and reproducibility.[6]

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier Example
3-Amino-4-bromo-6-chloropyridazine446273-59-2208.44 g/mol ≥98%Sigma-Aldrich
Chloroacetaldehyde diethyl acetal621-62-5152.62 g/mol ≥98%Alfa Aesar
p-Toluenesulfonic acid monohydrate (PTSA)6192-52-5190.22 g/mol ≥98.5%Acros Organics
Isopropanol (IPA)67-63-060.10 g/mol AnhydrousFisher Scientific
Dichloromethane (DCM)75-09-284.93 g/mol ACS GradeVWR
Saturated Sodium Bicarbonate (aq.)N/AN/AN/ALab Prepared
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol GranularJ.T. Baker
Silica Gel for Column Chromatography63231-67-4N/A200-300 meshSorbent Tech.

Note on Starting Material: While 3-Amino-4-bromo-6-chloropyridazine is commercially available, its synthesis from 3-amino-6-chloropyridazine and bromine in methanol is a well-documented procedure if required.[7][8]

Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple probe

  • Nitrogen or argon inlet for inert atmosphere

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol).

  • Addition of Reagents: Add isopropanol (150 mL), followed by chloroacetaldehyde diethyl acetal (13.9 g, 90.3 mmol, 1.2 eq) and p-toluenesulfonic acid monohydrate (17.2 g, 90.3 mmol, 1.2 eq).[6] The use of a slight excess of the acetal and acid ensures the complete conversion of the starting aminopyridazine.

  • Heating and Reaction Monitoring: Begin stirring the mixture and heat it to 80 °C using a heating mantle. Maintain this temperature for approximately 20 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 petroleum ether:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Aqueous Work-up: To the concentrated residue, add a saturated aqueous solution of sodium bicarbonate (300 mL) carefully to neutralize the p-toluenesulfonic acid.[6] Ensure the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 200 mL).[6] The organic layers should be combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product as an orange solid.

  • Purification: Purify the crude residue by silica gel column chromatography (200-300 mesh). Elute with a solvent system of petroleum ether:ethyl acetate (3:1 v/v).[6] Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to afford the final product.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetaldehyde and its precursors are toxic and irritants. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care.

Characterization and Data

Expected Results
ParameterValue
Product 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Appearance Orange to light brown solid
Yield Typically ~98% (17.2 g based on the described scale)[6]
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Purity (Post-Column) >98% (by HPLC)
Analytical Data
  • LC-MS: The mass spectrum should show characteristic peaks corresponding to the protonated molecule [M+H]⁺. Due to the isotopic abundance of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), a complex isotopic cluster is expected. Key observed ions: m/z 231.9, 233.9.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the imidazopyridazine core.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the heterocyclic system.

Experimental Workflow Visualization

The entire process from setup to final product can be visualized as follows:

Synthesis_Workflow start 1. Charge Flask - 3-Amino-4-bromo-6-chloropyridazine - Isopropanol - Chloroacetaldehyde diethyl acetal - p-TsOH react 2. Heat to 80°C - Stir for 20 hours - Monitor by TLC start->react cool 3. Cool to RT & Concentrate react->cool neutralize 4. Neutralize with sat. NaHCO₃ cool->neutralize extract 5. Extract with Dichloromethane (3x) neutralize->extract dry 6. Dry & Concentrate Crude Product extract->dry purify 7. Column Chromatography (Silica Gel, PE:EtOAc 3:1) dry->purify end 8. Characterize Final Product (LC-MS, NMR) 8-Bromo-6-chloroimidazo[1,2-b]pyridazine purify->end

Caption: High-level workflow for the synthesis and purification.

Troubleshooting and Field Insights

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure the p-TsOH is not degraded. Verify the reaction temperature is consistently at 80 °C. If the reaction stalls, a small additional charge of the catalyst may be beneficial.

  • Problem: Dark, Tarry Crude Product.

    • Cause: Overheating or extended reaction time leading to decomposition.

    • Solution: Carefully control the temperature. Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed.

  • Problem: Difficult Purification.

    • Cause: Co-elution of impurities.

    • Solution: If the primary eluent system (3:1 PE:EtOAc) does not provide adequate separation, adjust the polarity. A gradient elution starting from a less polar mixture (e.g., 5:1 PE:EtOAc) may improve resolution.

References

  • Google. (2025).
  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]

  • National Institutes of Health (NIH). Exploring the untapped pharmacological potential of imidazopyridazines - PMC. [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]

  • Home Sunshine Pharma. 3-Amino-4-bromo-6-chloropyridazine: A Key Intermediate for Your Synthesis Needs. [Link]

  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Home Sunshine Pharma. 3-Amino-4-bromo-6-chloropyridazine CAS 446273-59-2. [Link]

  • National Institutes of Health (NIH). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. [Link]

  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • National Institutes of Health (NIH). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. [Link]

  • ResearchGate. Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. [Link]

  • PubChemLite. 8-bromo-6-chloroimidazo[1,2-b]pyridazine. [Link]

Sources

High-Purity Isolation of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine via Optimized Silica Gel Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a pivotal heterocyclic scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of advanced kinase inhibitors and other therapeutic agents.[1] The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can introduce impurities into subsequent complex molecules, compromising biological activity and creating significant downstream purification challenges. This application note provides a detailed, field-proven protocol for the purification of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine from a crude synthetic mixture using silica gel flash column chromatography. We delve into the underlying chemical principles, offer a step-by-step methodology from mobile phase optimization to product isolation, and provide a comprehensive troubleshooting guide to empower researchers to achieve high purity and yield.

Principles of Chromatographic Separation

The successful purification of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hinges on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is highly polar (silica gel), while the mobile phase is a significantly less polar organic solvent system.[2]

  • Stationary Phase: Silica gel (SiO₂) is a porous, high-surface-area adsorbent rich in surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Analyte Properties: The target compound, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (MW: 232.47 g/mol [3]), possesses a moderate polarity due to the nitrogen atoms in its fused ring system. Its polarity is distinct from common non-polar impurities (e.g., residual starting materials) and highly polar byproducts or baseline impurities.

  • Mechanism of Separation: As the mobile phase carries the crude mixture through the silica column, compounds partition between the stationary and mobile phases. Less polar impurities will have a weaker affinity for the polar silica gel and will be eluted quickly by the non-polar mobile phase. The moderately polar 8-Bromo-6-chloroimidazo[1,2-b]pyridazine will interact more strongly with the silica, retarding its movement. Highly polar impurities will adsorb very strongly and elute much later, often requiring a more polar mobile phase. By carefully selecting the mobile phase composition, a clean separation can be achieved.

Pre-Purification: Mobile Phase Optimization via TLC

Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound. This Rƒ value ensures the compound moves efficiently through the column without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).[4]

Protocol 2.1: TLC Analysis
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Lightly draw a pencil line ~1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated solution.

  • Spotting: Using a capillary tube, carefully spot the crude mixture onto the origin. Also, spot any available standards of starting materials if possible for comparison. Allow the solvent to fully evaporate.

  • Developing the Plate: Prepare a trial solvent system. Based on literature precedent, a mixture of Petroleum Ether (or Hexanes) and Ethyl Acetate is an excellent starting point.[5][6] A common starting ratio is 3:1 (Petroleum Ether:Ethyl Acetate).

  • Elution: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Circle the visible spots.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rƒ of the target compound is too high (>0.4), increase the polarity of the mobile phase by adding more ethyl acetate.

    • If the Rƒ is too low (<0.2), decrease the polarity by increasing the proportion of petroleum ether/hexanes.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of ~1-5 g of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials and Reagents
  • Silica Gel: Flash grade, 200-300 mesh.[5][6]

  • Solvents: HPLC grade Petroleum Ether (or Hexanes) and Ethyl Acetate.

  • Crude Material: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

  • Glassware: Chromatography column, separatory funnel (for solvent reservoir), collection tubes/flasks, round-bottom flasks.

  • Apparatus: Rotary evaporator, TLC supplies.

  • Safety: Chemical fume hood, safety glasses, nitrile gloves. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[7][8][9]

Column Packing (Slurry Method)
  • Select Column: For 1-5 g of crude material, a column with a 4-5 cm diameter is appropriate.

  • Prepare Column: Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • Prepare Slurry: In a beaker, measure ~50-100 g of silica gel (a 30-50 fold excess by weight to the crude material is a good rule of thumb). Add the initial, least polar mobile phase (e.g., 4:1 Pet Ether:EtOAc) and stir to create a uniform slurry with no clumps.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.[10]

  • Equilibrate: Once the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed. Wash the column with 2-3 column volumes of the mobile phase until the bed is stable and no cracks or channels are visible. Drain the solvent until it is just level with the top of the sand.

Sample Preparation and Loading (Dry Loading)

Dry loading is strongly recommended to ensure a narrow application band and optimal separation, especially for compounds that may not be highly soluble in the mobile phase.[4]

  • Dissolve the crude 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel to this solution, approximately 2-3 times the weight of the crude material.[10]

  • Thoroughly mix and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the powder, then carefully add the protective top layer of sand.

Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Fill the solvent reservoir and begin eluting the column. Apply positive air pressure if necessary to achieve a steady flow rate (flash chromatography).

  • Start collecting fractions immediately. The size of the fractions should be appropriate for the column volume (e.g., 20-25 mL fractions for a 4 cm column).

  • Gradient Elution (Optional but Recommended): If TLC shows impurities close to the product, a gradient elution can improve separation. Start with a less polar mobile phase (e.g., 4:1 Pet Ether:EtOAc) and gradually increase the polarity (e.g., to 3:1, then 2:1) as the column runs.

Monitoring and Isolation
  • Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

  • Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, which should appear as an orange or yellow-brown solid.[5][6]

  • Place the flask under high vacuum to remove any residual solvent. Calculate the final mass and yield.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_final Result Crude Crude Product (Post-Synthesis) TLC TLC Optimization (e.g., 3:1 PE:EA) Crude->TLC DryLoad Dry Loading Prep (Adsorb on Silica) TLC->DryLoad Load Load Sample onto Column DryLoad->Load Slurry Column Packing (Silica Slurry) Slurry->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product 8-Bromo-6-chloroimidazo [1,2-b]pyridazine Evap->Pure

Sources

A Robust LC-MS/MS Method for the Analysis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This compound is a key heterocyclic intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for ensuring quality control throughout the drug development process.[1][2] The described method utilizes reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry, providing excellent performance characteristics suitable for purity assessment, stability testing, and quantitative analysis in complex matrices. The protocol herein is developed with principles of analytical procedure validation, aligning with ICH Q2(R1) guidelines to ensure data integrity and reliability.[3][4]

Introduction

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery.[1][5] Its structural features make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including potential inhibitors for various therapeutic targets.[6][7] Given its role as a pharmaceutical intermediate, it is imperative to have a well-characterized and validated analytical method to monitor its identity, purity, and concentration.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[2][8] This technique allows for the precise separation of the analyte of interest from impurities and its unambiguous identification and quantification based on its mass-to-charge ratio (m/z). This guide provides a comprehensive protocol for the LC-MS analysis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, designed for researchers, scientists, and drug development professionals.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 933190-51-3[1]
Molecular Formula C₆H₃BrClN₃[1][9]
Molecular Weight 232.47 g/mol [1][9]
Monoisotopic Mass 230.91989 Da[10]
Appearance Light yellow to brown solid[1]
Predicted pKa 0.73 ± 0.30[1]

Senior Application Scientist's Note: The predicted low pKa value suggests the molecule is weakly basic and can be readily protonated. This makes positive mode Electrospray Ionization (ESI+) an ideal choice for mass spectrometric detection. The presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) isotopes will result in a characteristic isotopic pattern for the molecular ion, which is a powerful tool for confirming the compound's identity.

Principle of the LC-MS/MS Method

The analytical strategy involves two core stages:

  • Liquid Chromatography (LC) Separation: The analyte is injected into a high-performance liquid chromatography system. It travels through a column packed with a stationary phase (e.g., C18). A mobile phase (a mixture of aqueous and organic solvents) flows through the column. Based on its polarity, the analyte partitions between the stationary and mobile phases, which causes it to be retained on the column for a specific time (retention time), separating it from other components in the sample.[2]

  • Mass Spectrometry (MS) Detection: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Here, it is ionized—in this case, via electrospray ionization (ESI), forming protonated molecules [M+H]⁺. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). For quantitative analysis, a tandem mass spectrometer (MS/MS) is used. The specific precursor ion ([M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[11]

Experimental Protocol

This protocol provides a starting point for the analysis. Instrument parameters may require optimization based on the specific LC-MS system used.

Materials and Reagents
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation
  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-XS) or a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive™ series).[12][13]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Senior Application Scientist's Note: The choice of diluent for the final injection should ideally match the initial mobile phase conditions to ensure good peak shape.[14] Using methanol for the stock solution ensures good solubility, while the final dilution in a weaker solvent mixture prevents peak distortion upon injection.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography Conditions

Parameter Recommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: Mass Spectrometry Conditions

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 450 °C
Desolvation Gas Flow 800 L/hr
MRM Transition Precursor (m/z) → Product (m/z) (Requires optimization)

| Precursor Ion [M+H]⁺ | m/z 231.9 (most abundant) |

Senior Application Scientist's Note: The precursor ion m/z of 231.9 corresponds to the protonated molecule containing the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br). Due to the natural isotopic abundance of chlorine and bromine, you will observe a characteristic cluster of ions. This isotopic signature is a key confirmation point. The MRM transition (product ion) must be determined experimentally by infusing a standard solution of the analyte and performing a product ion scan to find a stable and abundant fragment.

Method Validation Framework

To ensure the method is fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][15][16][17]

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Stock Solution (1 mg/mL) Working Working Standards (Serial Dilution) Stock->Working LC LC Separation (C18 Column) Working->LC Sample Test Sample (Diluted) Sample->LC MS MS Detection (ESI+, MRM) LC->MS Integration Peak Integration & Quantification MS->Integration Validation Method Validation (ICH Q2(R1)) Integration->Validation

Key validation parameters to be assessed include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[4]

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). Results should be reported as percent recovery.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[4]

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., mobile phase composition, column temperature, flow rate) to assess the method's reliability during normal use.

G Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Limits LOD & LOQ (Sensitivity) Validation->Limits Robustness Robustness (Reliability) Validation->Robustness

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust framework for the analysis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. The combination of efficient chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry ensures confidence in analytical results. This method is readily adaptable for various applications in the pharmaceutical industry, from quality control of intermediates to supporting further drug development studies. Adherence to the outlined validation principles will ensure that the method is fit for purpose and generates data of the highest integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health (NIH). [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine. PubChemLite. [Link]

  • China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. Alfa Chemical. [Link]

  • 2-Bromo-6-chloroimidazo[1,2-b]pyridazine. PubChem. [Link]

  • Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS. PubMed. [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural elucidation of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting kinases and other key proteins in disease pathways.[1][2] Accurate and unambiguous characterization is therefore critical for drug discovery and development professionals. This guide offers field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation, explaining the causal relationships between molecular structure and NMR observables.

Introduction: The Significance of Structural Verification

The imidazo[1,2-b]pyridazine core is a key pharmacophore in the development of novel therapeutics, notably as selective inhibitors of enzymes like Tyrosine kinase 2 (Tyk2).[2] The precise placement of substituents on this heterocyclic system dictates biological activity and pharmacokinetic properties. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine serves as a crucial intermediate in the synthesis of these advanced molecules.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the identity, purity, and structure of such molecules.[5] It provides atomic-level information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[6] This application note details the complete workflow for characterizing this specific compound, providing the scientific rationale behind each step to ensure trustworthy and reproducible results.

Experimental Workflow Overview

The process of NMR characterization follows a logical progression from careful sample preparation to detailed spectral analysis. Each step is critical for obtaining high-quality, interpretable data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting A Weigh Compound (5-25 mg) B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B Solubility Check C Dissolve & Transfer to NMR Tube B->C Homogenize D Insert Sample & Lock on Solvent C->D To Spectrometer E Shim Magnetic Field (Optimize Homogeneity) D->E Stabilize F Acquire Spectra (¹H, ¹³C, DEPT) E->F Maximize Resolution G Process Data (FT, Phasing, Baseline) F->G Raw Data (FID) H Assign Signals (Chemical Shift, Coupling) G->H Interpret I Confirm Structure & Assess Purity H->I Validate

Figure 1: Standard workflow for NMR characterization.

Materials and Protocols

Required Materials & Equipment
  • Analyte: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3)[7][8]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on sample solubility. CDCl₃ is common for many organic compounds, while DMSO-d₆ is suitable for more polar molecules.[9][10]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-added to commercial deuterated solvents and is defined as 0.00 ppm.[9] Alternatively, the residual solvent peak can be used as a secondary reference.[11]

  • NMR Tubes: High-quality, 5 mm borosilicate glass tubes (e.g., Wilmad or Norell) are essential to avoid signal distortion.[11][12]

  • Equipment: High-resolution NMR Spectrometer (e.g., 400 MHz or higher) and associated data processing software.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[11]

  • Weighing the Sample: Accurately weigh between 5-25 mg of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine into a clean, dry vial.[11][12] This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without excessive acquisition time.

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] This volume ensures an optimal sample height of about 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper shimming of the magnetic field.[11][13]

  • Dissolution: Gently agitate the vial to ensure the compound is fully dissolved. A homogenous solution is critical; any suspended particles will degrade the spectral resolution, causing peak broadening.[13][14] If necessary, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation, which would alter the sample concentration and could compromise the magnetic field lock.[11]

Spectral Interpretation and Data Analysis

The structure of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine features three aromatic protons and six unique carbon atoms, leading to distinct and predictable NMR spectra.

Structure for Reference:

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to H-2, H-3, and H-7.

  • Causality of Chemical Shifts: The chemical shift (δ) of a proton is determined by its local electronic environment.[6] Electron-withdrawing groups, like halogens (Br, Cl) and the pyridazine nitrogen atoms, decrease the electron density around nearby protons. This phenomenon, known as "deshielding," causes the proton's signal to appear at a higher chemical shift (further downfield).

  • Signal Assignments:

    • H-7: This proton is adjacent to the electron-withdrawing chlorine atom at C-6. It is expected to be the most deshielded of the three protons and will appear as a singlet.

    • H-2 and H-3: These protons are part of the imidazole ring. They will appear as doublets due to coupling with each other. Their relative positions can be influenced by the overall electron distribution in the fused ring system. In similar imidazo[1,2-a]pyridine systems, the proton equivalent to H-3 often appears slightly downfield of H-2.[15]

¹³C NMR Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum will display six signals, one for each chemically non-equivalent carbon atom.[6]

  • Causality of Chemical Shifts:

    • Halogen Effects: Carbons directly bonded to halogens (C-6 and C-8) are significantly influenced. The electronegativity of chlorine causes a downfield shift for C-6. The effect of bromine on C-8 is also a downfield shift, though the magnitude can differ from chlorine due to the "heavy atom effect."[16]

    • Bridgehead Carbons: The carbons at the ring fusion (C-5 and C-8a, though C-8a is not a standard IUPAC number in this system and is part of the bond between N1 and C8) will have chemical shifts typical for bridgehead carbons in heteroaromatic systems.

  • Signal Assignments: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be required for unambiguous assignment by correlating each carbon to its directly attached proton(s). However, based on general principles and data from related structures, a probable assignment can be made.[17][18][19]

Summary of Expected NMR Data

The following table summarizes the anticipated spectral data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, typically recorded in CDCl₃. Actual values may vary slightly based on solvent and concentration.

¹H NMR Data Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz)
Proton 1H-7~8.0 - 8.2Singlet (s)N/A
Proton 2H-3~7.8 - 8.0Doublet (d)~1.5 - 2.5
Proton 3H-2~7.6 - 7.8Doublet (d)~1.5 - 2.5
¹³C NMR Data Assignment Expected δ (ppm) Notes
Carbon 1C-5~145 - 150Bridgehead, adjacent to N
Carbon 2C-3~135 - 140
Carbon 3C-6~130 - 135Attached to Cl
Carbon 4C-2~120 - 125
Carbon 5C-7~115 - 120
Carbon 6C-8~110 - 115Attached to Br

Troubleshooting Common NMR Issues

Problem Symptom Probable Cause(s) Recommended Solution
Poor Resolution Broad, poorly defined peaks.1. Inhomogeneous magnetic field (poor shimming).[14][20] 2. Undissolved particulate matter.[14] 3. Sample too concentrated.[14]1. Carefully re-shim the spectrometer.[21] 2. Re-prepare the sample, ensuring it is fully dissolved and filtered. 3. Dilute the sample.
Low Signal Low signal-to-noise ratio.1. Sample is too dilute. 2. Insufficient number of scans.1. Prepare a more concentrated sample (if solubility allows). 2. Increase the number of scans for the experiment.
Extraneous Peaks Unidentified signals in the spectrum.1. Residual non-deuterated solvent.[20] 2. Water peak (often a broad singlet around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆).[20] 3. Impurities in the sample.1. Use high-purity deuterated solvent. 2. Use anhydrous solvent and dry NMR tubes thoroughly. 3. Purify the compound further if necessary.
Locking Issues Spectrometer cannot achieve or maintain a field lock.1. Insufficient deuterated solvent.[21] 2. Incorrect lock parameters (power, gain).[21][22]1. Ensure the sample height is adequate. 2. Adjust lock power and gain; check the lock phase.[22]

Conclusion

The structural characterization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine by ¹H and ¹³C NMR is a straightforward process when guided by a systematic protocol and a solid understanding of the underlying principles. The predictable electronic effects of the halogen substituents and the heterocyclic core allow for confident assignment of the observed signals. This application note provides the necessary framework for researchers, scientists, and drug development professionals to reliably verify the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

Application Note: A Comprehensive Guide to Evaluating 8-Bromo-6-chloroimidazo[1,2-b]pyridazine as a VEGFR-2 Kinase Inhibitor for Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Disease

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process essential for development, reproduction, and wound healing.[1] However, its dysregulation is a key pathological feature of numerous diseases, most notably cancer, where tumors induce blood vessel growth to supply nutrients and oxygen, facilitating their growth and metastasis.[2][3]

At the heart of this process lies the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4] Specifically, the interaction between VEGF-A and its primary receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1), is the most critical driver of angiogenesis.[2][3][5] VEGFR-2 is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells.[5] Its activation initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability—hallmarks of angiogenesis.[6][7][8] Given its central role, VEGFR-2 has become a major therapeutic target for combating angiogenesis in solid tumors and other diseases.[2][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to evaluate the inhibitory potential of a novel small molecule, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine , against VEGFR-2. We present a two-tiered approach: a direct biochemical kinase assay to determine enzymatic inhibition and a cell-based proliferation assay to assess functional cellular effects. These protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and trustworthiness.

Section 1: The VEGFR-2 Signaling Cascade

The binding of the VEGF-A ligand to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[5][6] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways crucial for angiogenesis.[4][5][6] The primary pathways include:

  • PLCγ-PKC-MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.[4][7]

  • PI3K-Akt Pathway: This pathway is critical for promoting endothelial cell survival and migration.[6][7][10]

  • Src/FAK Pathway: Activation of this pathway is involved in focal adhesion, stress fiber formation, and cell migration.[10]

Inhibiting the initial autophosphorylation step by blocking the kinase domain is the most direct strategy to shut down these pro-angiogenic signals. Small molecule inhibitors typically function as ATP competitors, preventing the transfer of phosphate and halting the entire downstream cascade.[11]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Autophosphorylation (pY) VEGFR2->pVEGFR2 ATP -> ADP PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Src Src pVEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK MAPK MAPK (ERK1/2) PKC->MAPK Response Gene Expression MAPK->Response Proliferation, Migration Akt->Response Survival, Permeability FAK->Response Migration Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Buffer, ATP) B Serially Dilute Test Compound A->B D Add Compound & Controls (5 µL) B->D C Prepare 2x Enzyme/ Substrate Mix E Add Enzyme Mix (10 µL) C->E D->E F Add ATP to Initiate (10 µL) E->F G Incubate (30°C, 45 min) F->G H Add Kinase-Glo® Reagent (25 µL) G->H I Incubate (RT, 10 min) H->I J Read Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Figure 2: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Section 3: Protocol 2 - Cell-Based HUVEC Proliferation Assay

Objective & Principle

This assay determines the compound's ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key cellular event in angiogenesis driven by VEGFR-2 signaling. [12]HUVECs are first serum-starved to arrest the cell cycle and then stimulated with VEGF-A. The inhibitory effect of the test compound on VEGF-induced proliferation is quantified by measuring cell viability, often through ATP content which correlates with the number of metabolically active cells.

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)Storage
HUVECs, low passageLonzaC2519ALiquid N2
EGM™-2 Endothelial Cell Growth MediumLonzaCC-31624°C
EBM™-2 Basal Medium (for starvation)LonzaCC-31564°C
Recombinant Human VEGF-A165R&D Systems293-VE-80°C
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570-20°C
8-Bromo-6-chloroimidazo[1,2-b]pyridazineVariousCAS: 933190-51-3-20°C
DMSO, Cell Culture GradeSigma-AldrichD2650RT
Clear-bottom, White-walled 96-well PlatesCorning3610RT
Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Culture HUVECs in EGM-2 medium according to the supplier's instructions. Use cells at a low passage number (p3-p6) as their responsiveness to VEGF can decrease with extensive passaging.
  • Harvest cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Cell Starvation and Treatment:

  • The next day, gently aspirate the growth medium. Wash the cells once with EBM-2 basal medium.
  • Add 100 µL of EBM-2 containing 0.5% FBS to each well. Incubate for 4-6 hours. This serum starvation step synchronizes the cells in the G0/G1 phase of the cell cycle, minimizing background proliferation and maximizing the specific response to VEGF.
  • Prepare 2x concentrations of the test compound and VEGF-A in starvation medium.
  • Aspirate the starvation medium and add 100 µL of the appropriate treatment medium to each well.
  • Test Wells: Medium with various concentrations of the compound + a fixed concentration of VEGF-A (e.g., 20 ng/mL).
  • Negative Control (Basal): Medium without compound or VEGF-A.
  • Positive Control (VEGF-stimulated): Medium with VEGF-A and vehicle (DMSO).
  • Toxicity Control: Medium with the highest concentration of compound but without VEGF-A, to assess baseline cytotoxicity.

3. Incubation and Viability Measurement:

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
  • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence with a microplate reader.
Data Analysis and Presentation
  • Normalize Data:

    • Subtract the background luminescence (media only).

    • Normalize the results as a percentage of the VEGF-stimulated control after subtracting the basal (unstimulated) control signal.

    • Normalized Response (%) = 100 * ( (Signal_Test - Signal_Basal) / (Signal_VEGF - Signal_Basal) )

  • Determine GI50 Value:

    • Plot the Normalized Response (%) against the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model to calculate the GI50 (Growth Inhibition 50) value, which is the concentration that inhibits 50% of the VEGF-stimulated proliferation.

Cell_Assay_Workflow A Seed HUVECs in 96-well Plate B Incubate Overnight (Adhesion) A->B C Serum Starve Cells (4-6 hours) B->C D Treat with Compound + VEGF-A C->D E Incubate for 48-72 hours D->E F Add CellTiter-Glo® Reagent E->F G Incubate (RT, 10 min) F->G H Read Luminescence G->H I Normalize Data and Calculate GI50 H->I

Figure 3: Workflow for the cell-based HUVEC proliferation assay.

Section 4: Interpretation and Further Steps

A successful evaluation will yield two key metrics: the IC50 from the biochemical assay and the GI50 from the cell-based assay.

  • Potent IC50, Potent GI50: This is the ideal result, indicating the compound directly inhibits the VEGFR-2 enzyme and effectively translates this inhibition into a functional anti-proliferative effect in endothelial cells.

  • Potent IC50, Weak GI50: This may suggest issues with cell permeability, compound stability in culture media, or efflux by cellular pumps. The compound is active on the target but doesn't reach it effectively in a cellular context.

  • Weak IC50, Potent GI50: This result implies the compound's anti-proliferative effect may be due to off-target activity or general cytotoxicity rather than specific VEGFR-2 inhibition. The toxicity control wells in the cell-based assay are crucial for identifying this.

For promising candidates, further investigation using more physiologically relevant assays, such as the Endothelial Tube Formation Assay , is recommended. This assay assesses the ability of HUVECs to form capillary-like structures on an extracellular matrix gel, modeling a later stage of angiogenesis and providing a more complex biological readout of anti-angiogenic activity. [13][14] By following these detailed protocols, researchers can generate robust and reliable data to characterize the potential of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine as a novel VEGFR-2 inhibitor, guiding future efforts in anti-angiogenic drug discovery.

References

  • Time.gov. (n.d.). Current time information in Pasuruan, ID.
  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Koch, S., & Claesson-Welsh, L. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Apollon, K., & Krystos, T. (n.d.). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2020, November 16). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Shibuya, M. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC - PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Angiogenesis Assay. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Li, D., et al. (2019, October 18). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PMC - NIH. Retrieved from [Link]

  • Hati, S., et al. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). AID 1478069 - Inhibition of human VEGFR2. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-Cancer Activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-cancer properties of the novel compound, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This document outlines a strategic series of cell-based assays designed to elucidate the compound's mechanism of action and quantify its efficacy.

Introduction: Unveiling the Therapeutic Potential of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has emerged as a molecule of interest in oncological research.[1][2] Preliminary studies suggest that this compound and its derivatives may exhibit significant biological activity, including potential anti-cancer and antimicrobial properties.[1][3] Of particular note is its identification as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels—which is a critical process for tumor growth and metastasis.[3] The unique chemical structure, featuring bromine and chlorine substituents, makes it a compelling candidate for further investigation as a lead compound in the development of novel cancer therapeutics.[1][3]

This guide provides a logical workflow of cell-based assays to systematically evaluate the anti-cancer activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, starting from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental Workflow for Assessing Anti-Cancer Activity

A tiered approach is recommended to efficiently characterize the anti-cancer profile of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This workflow ensures that each experimental step builds upon the previous one, providing a comprehensive understanding of the compound's biological effects.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Hypothesis-Driven) A Cell Viability Assays (MTT/CellTiter-Glo) B Determine IC50 Values A->B Dose-response C Apoptosis Assays (Annexin V/Caspase) B->C Confirmed Cytotoxicity D Cell Cycle Analysis B->D E Cell Proliferation Assays (BrdU/Colony Formation) B->E F Angiogenesis Assays (e.g., Tube Formation) C->F E->F G Kinase Inhibition Assays (VEGFR-2) F->G Validate Mechanism

Caption: A logical workflow for the characterization of novel anti-cancer compounds.

Phase 1: Initial Screening for Cytotoxicity

The initial step is to determine the compound's cytotoxic and cytostatic effects across a panel of cancer cell lines. This will establish a baseline for its potency and selectivity.

Cell Viability Assays: MTT and CellTiter-Glo

Scientific Rationale: Cell viability assays are fundamental in drug discovery to measure the dose-dependent effects of a compound on cell survival.[4][5] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] The CellTiter-Glo luminescent cell viability assay quantifies ATP, which is a marker of metabolically active cells.[4]

Quantitative Data Summary: Hypothetical IC50 Values

Cell LineCancer Type8-Bromo-6-chloroimidazo[1,2-b]pyridazine IC50 (µM)
HUVECNormal (Control)> 100
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.9
U87-MGGlioblastoma25.6
PC-3Prostate Adenocarcinoma12.1

Protocol: MTT Cell Viability Assay [7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next step is to investigate how the compound induces cell death.

Apoptosis Assays: Annexin V and Caspase Activity

Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[9] The Annexin V assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[9][10] Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[11]

apoptosis_pathway A 8-Bromo-6-chloroimidazo[1,2-b]pyridazine B Cellular Stress A->B C Initiator Caspases (e.g., Caspase-8, 9) B->C D Executioner Caspases (e.g., Caspase-3, 7) C->D E Apoptosis D->E F Phosphatidylserine Externalization (Annexin V Detection) D->F

Caption: Simplified overview of apoptosis induction and detection points.

Protocol: Annexin V-FITC Apoptosis Assay [9][10][12]

  • Cell Treatment: Treat cells with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Scientific Rationale: Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[4] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Protocol: Cell Cycle Analysis using Propidium Iodide [13][14]

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark and analyze the DNA content by flow cytometry.

Cell Proliferation Assays: BrdU Incorporation and Colony Formation

Scientific Rationale: These assays directly measure the anti-proliferative effects of a compound. The BrdU (5-bromo-2'-deoxyuridine) assay detects DNA synthesis in actively dividing cells.[15][16][17][18] The colony formation assay assesses the long-term ability of a single cell to proliferate and form a colony, providing insight into its reproductive viability.[19][20][21][22]

Protocol: Colony Formation Assay [19][20][21][22]

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well in a 6-well plate) and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the compound. The treatment can be continuous or for a defined period.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

Phase 3: Hypothesis-Driven Target Validation

Based on the preliminary evidence suggesting that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine may inhibit VEGFR-2, targeted assays should be performed to validate this hypothesis.

In Vitro Angiogenesis (Tube Formation) Assay

Scientific Rationale: Since VEGFR-2 is a key regulator of angiogenesis, an in vitro tube formation assay using human umbilical vein endothelial cells (HUVECs) can provide functional evidence of the compound's anti-angiogenic activity.

Protocol: Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.

  • Compound Treatment: Treat the cells with non-toxic concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

  • Incubation: Incubate for 6-18 hours to allow for the formation of capillary-like structures.

  • Visualization and Quantification: Visualize the tube formation using a microscope and quantify parameters such as the number of junctions and total tube length.

Conclusion

The protocols and experimental workflow outlined in these application notes provide a robust starting point for the comprehensive evaluation of the anti-cancer properties of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and proliferation, and by investigating its potential anti-angiogenic mechanism, researchers can build a strong preclinical data package to support its further development as a novel anti-cancer agent.

References

  • Bio-protocol. (2014). Clonogenic Assay. Retrieved from [Link]

  • Bio-protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Bio-protocol. (2018). In vivo BrdU Incorporation Assay for Murine Hematopioetic Stem Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). BrdU Incorporation Assay to Analyze the Entry into S Phase. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

Sources

Application Notes and Protocols for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Angiogenesis with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis.[1][2] Tumors, to grow beyond a few millimeters, require a dedicated blood supply for oxygen and nutrients, a process they orchestrate by releasing pro-angiogenic factors.[3] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through the VEGF Receptor-2 (VEGFR-2).[4][5][6][7]

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic organic compound that has been identified as a potent inhibitor of VEGFR-2.[8] By targeting this critical juncture in the angiogenic cascade, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine presents itself as a valuable tool for researchers studying angiogenesis and as a potential lead compound for the development of novel anti-cancer therapeutics.[8] These application notes provide a comprehensive guide for utilizing this compound in key in vitro and in vivo angiogenesis assays.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that culminate in cell proliferation, migration, and the formation of new blood vessels.[4][6][7] 8-Bromo-6-chloroimidazo[1,2-b]pyridazine exerts its anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signaling pathways.[8]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Compound 8-Bromo-6-chloroimidazo [1,2-b]pyridazine Compound->VEGFR2 Inhibition Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Compound Handling and Preparation

Chemical Properties:

  • Molecular Formula: C₆H₃BrClN₃[9][10]

  • Molecular Weight: 232.47 g/mol [9][10]

  • Appearance: Light yellow to brown solid[9]

Storage and Stability: Store the compound under an inert gas (nitrogen or argon) at 2-8°C.[9]

Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

In Vitro Angiogenesis Assays

A series of in vitro assays are essential to dissect the specific effects of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine on endothelial cell functions crucial for angiogenesis.[11]

Endothelial Cell Proliferation Assay

This assay determines the effect of the compound on the growth of endothelial cells, a fundamental step in angiogenesis.[2]

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine or vehicle control (DMSO). A positive control, such as VEGF, can also be included.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Proliferation: Assess cell viability and proliferation using a suitable method, such as the AlamarBlue assay or by direct cell counting.[12][13]

    • AlamarBlue Assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data Presentation:

Concentration of Compound (µM)% Proliferation Inhibition (Mean ± SD)
0 (Vehicle Control)0 ± 2.5
0.115.2 ± 3.1
148.9 ± 4.5
1085.7 ± 2.8
10098.1 ± 1.9
Endothelial Cell Migration Assays

Endothelial cell migration is a prerequisite for the formation of new blood vessels.[14] The effect of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine on this process can be evaluated using the following assays.

This assay provides a straightforward method to assess collective cell migration.[14]

Protocol:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of the compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.[14]

This assay measures the chemotactic migration of individual cells towards a chemoattractant.[14][15][16]

Protocol:

  • Assay Setup: Place transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Cell Seeding: Seed serum-starved HUVECs in the upper chamber in serum-free medium containing various concentrations of the compound or vehicle control.

  • Incubation: Incubate for 4-24 hours to allow for cell migration through the membrane.

  • Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain like crystal violet.[14] Count the number of migrated cells in several microscopic fields.

Hypothetical Data Presentation:

TreatmentMigrated Cells per Field (Mean ± SD)
Vehicle Control (no chemoattractant)15 ± 4
Vehicle Control + VEGF150 ± 12
Compound (1 µM) + VEGF75 ± 8
Compound (10 µM) + VEGF25 ± 5
Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro model that recapitulates the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[11][17][18][19][20][21][22]

Protocol:

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix, such as Matrigel, and allow it to solidify at 37°C.[17][18][19]

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a medium containing different concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine or vehicle control.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[17][18]

  • Imaging and Quantification: Visualize the tube network using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Caption: Workflow for the endothelial cell tube formation assay.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[23][24][25][26][27] It is cost-effective, relatively simple, and provides a physiological environment for neovascularization.[23][24]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-85% humidity for 3-4 days.[24][26][27]

  • Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.[23][24]

  • Compound Application: On day 7 or 8, place a sterile, inert carrier (e.g., a small filter paper disc or a gelatin sponge) soaked with a solution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine or vehicle control onto the CAM.

  • Incubation: Reseal the window and continue incubation for another 2-3 days.

  • Observation and Quantification: On day 10 or 11, open the egg and observe the vasculature around the carrier. Capture images of the CAM and quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the area surrounding the carrier.[26][27]

Hypothetical Data Presentation:

TreatmentNumber of Blood Vessel Branch Points (Mean ± SD)
Vehicle Control45 ± 5
Compound (10 µ g/disk )18 ± 3
Compound (50 µ g/disk )8 ± 2

Conclusion and Future Directions

8-Bromo-6-chloroimidazo[1,2-b]pyridazine demonstrates significant potential as a tool for studying the molecular mechanisms of angiogenesis and as a starting point for the development of anti-angiogenic drugs. The protocols detailed in these application notes provide a robust framework for researchers to investigate its efficacy in inhibiting key steps of the angiogenic process. Further studies could explore its effects in more complex co-culture models of angiogenesis and in in vivo tumor xenograft models to validate its therapeutic potential.[3][28]

References

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay. Retrieved from [Link]

  • Nowak-Sliwinska, P., et al. (2025). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. Retrieved from [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols. Retrieved from [Link]

  • Bishop, E., et al. (2012). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Retrieved from [Link]

  • Auerbach, R., et al. (2019). The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. Bio-protocol. Retrieved from [Link]

  • Ribatti, D. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]

  • Melincovici, C. S., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Physiology. Retrieved from [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • RegMedNet. (2024). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • Ribatti, D. (2012). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ibidi. (n.d.). Angiogenesis Assays. Retrieved from [Link]

  • Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. Retrieved from [Link]

  • RegMedNet. (2024). Endothelial cell transmigration and invasion assay. Retrieved from [Link]

  • Staton, C. A., et al. (2009). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. Methods in Molecular Biology. Retrieved from [Link]

  • Barry, D. M., & Hanjaya-Putra, D. (2018). In Vitro Coculture Assays of Angiogenesis. Methods in Molecular Biology. Retrieved from [Link]

  • Al-Yafeai, Z., et al. (2017). 2.6 Endothelial cell proliferation and migration assay. Bio-protocol. Retrieved from [Link]

  • FujiFilm Cellular Dynamics. (n.d.). iCell Endothelial Cells: Assaying Cell Proliferation. Retrieved from [Link]

  • Staton, C. A., et al. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. The International Journal of Experimental Pathology. Retrieved from [Link]

  • Stratman, A. N., & Davis, G. E. (2017). Video: Incorporating Pericytes into an Endothelial Cell Bead Sprouting Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Adair, T. H., & Montani, J. P. (Eds.). (2010). Angiogenesis. Morgan & Claypool Life Sciences. Retrieved from [Link]

  • Desroches-Castan, A., et al. (2015). A new chemical inhibitor of angiogenesis and tumorigenesis that targets the VEGF signaling pathway upstream of Ras. Oncotarget. Retrieved from [Link]

  • Lo, K. W., et al. (2013). One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and. Journal of Tissue Engineering and Regenerative Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2023). A SIRT6 Inhibitor, Marine-Derived Pyrrole-Pyridinimidazole Derivative 8a, Suppresses Angiogenesis. Marine Drugs. Retrieved from [Link]

  • Cosson, A., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. As a key building block in medicinal chemistry, notably for kinase inhibitors, achieving a high-yielding and reproducible synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established literature.

Section 1: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis, focusing on the critical cyclization step between 3-Amino-4-bromo-6-chloropyridazine and an acetaldehyde equivalent.

Q1: My overall yield is significantly lower than the literature reports (e.g., <50% vs. >90%). What are the primary factors I should investigate?

Low yield is a multifaceted problem that can originate from starting material quality, suboptimal reaction conditions, or inefficient purification. Based on field experience, the root causes can be systematically diagnosed.

Primary Causes & Immediate Actions:

  • Purity of Starting Materials: The quality of the 3-Amino-4-bromo-6-chloropyridazine precursor is the most critical factor. Impurities can inhibit the reaction or lead to complex side products that complicate purification.

    • Action: Verify the purity of your aminopyridazine precursor using ¹H NMR and LC-MS. If impurities are detected, recrystallize the material or purify it via column chromatography.

  • Ineffective Cyclization Conditions: The delicate balance of forming the imidazo ring requires precise control over temperature, solvent, and catalysis.

    • Action: Re-evaluate your reaction setup against a validated protocol. A common high-yield method involves reacting 3-Amino-4-bromo-6-chloropyridazine with chloroacetaldehyde diethyl acetal in isopropanol with p-toluenesulfonic acid (PTSA) as a catalyst at 80°C.[2][3]

  • Side Reactions: The primary competing reaction is the simple N-alkylation of the amino group without subsequent cyclization. Another possibility, though less common for 3-aminopyridazines, is alkylation at the wrong ring nitrogen, which hampers the desired cyclization.[4]

    • Action: Use an analytical technique like LC-MS to check the crude reaction mixture for intermediates or byproducts with masses corresponding to uncyclized material.

  • Product Loss During Workup/Purification: The target molecule is a solid that requires careful neutralization and extraction.[2][3] Significant product can be lost if the pH is not controlled or if an insufficient volume of extraction solvent is used.

    • Action: During the aqueous workup, ensure the pH is carefully adjusted to be neutral or slightly basic (pH 7-8) with saturated sodium bicarbonate solution before extraction. Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete recovery from the aqueous layer.

Below is a logical workflow to diagnose the source of low yield.

G start Low Yield Observed check_sm Step 1: Verify Purity of 3-Amino-4-bromo-6-chloropyridazine (¹H NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok   sm_bad Impure check_sm->sm_bad   check_conditions Step 2: Review Reaction Conditions (Temp, Time, Solvent, Catalyst Stoichiometry) sm_ok->check_conditions purify_sm Purify Starting Material (Recrystallization or Chromatography) sm_bad->purify_sm purify_sm->check_sm conditions_ok Conditions Match Protocol check_conditions->conditions_ok conditions_bad Deviation from Protocol check_conditions->conditions_bad check_workup Step 3: Analyze Workup & Purification (pH control, Extraction Efficiency) conditions_ok->check_workup correct_conditions Adjust Conditions to Match Validated Protocol [4, 5] conditions_bad->correct_conditions correct_conditions->check_conditions workup_ok Efficient check_workup->workup_ok workup_bad Inefficient check_workup->workup_bad end_node Yield Improved workup_ok->end_node optimize_workup Optimize Workup: - Careful pH adjustment - Multiple extractions workup_bad->optimize_workup optimize_workup->end_node

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing an unknown major impurity in my crude product. What could it be and how do I prevent it?

The formation of a significant impurity often points to a specific side reaction. The most probable impurity is the uncyclized N-alkylated intermediate.

Plausible Mechanism and Side Reaction:

The reaction proceeds via two key steps:

  • N-Alkylation: The exocyclic amino group of the pyridazine acts as a nucleophile, attacking the electrophilic carbon of the (in situ generated) chloroacetaldehyde.

  • Cyclization/Dehydration: The endocyclic pyridazine nitrogen then attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo ring.

If the second step (intramolecular cyclization) is slow or inhibited, the N-alkylated intermediate can accumulate or react further to form other byproducts.

G cluster_0 Desired Pathway cluster_1 Side Reaction A 3-Amino-4-bromo- 6-chloropyridazine C N-Alkylated Intermediate (Schiff Base/Imine) A->C 1. S_N2 Attack B + Chloroacetaldehyde D Intramolecular Cyclization C->D 2. Nucleophilic Attack by Ring Nitrogen F N-Alkylated Intermediate E Final Product D->E 3. Dehydration G Accumulation or Decomposition F->G Slow Cyclization

Caption: Desired reaction vs. side reaction pathway.

How to Minimize Impurity Formation:

  • Ensure Acidity: The acid catalyst (PTSA) is crucial for both generating the reactive aldehyde from its acetal and for catalyzing the final dehydration step. Ensure you are using at least one molar equivalent of a strong acid catalyst.[2][3]

  • Temperature Control: While higher temperatures can accelerate the reaction, they can also promote decomposition. The reported 80°C is a good starting point. If decomposition is suspected, try lowering the temperature to 65-70°C and extending the reaction time.

  • Solvent Choice: Isopropanol is an effective solvent.[2] However, in some cases, a higher boiling point solvent like n-butanol or a polar aprotic solvent like DMF could be explored, but this requires re-optimization as it may also accelerate side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal protocol for this synthesis?

The following protocol is adapted from literature procedures that report near-quantitative yields and serves as a reliable baseline.[2][3]

ParameterRecommended ValueRationale
Starting Material 3-Amino-4-bromo-6-chloropyridazineIncorporates the required bromine from the start, avoiding a separate, potentially low-yield bromination step.
Reagent Chloroacetaldehyde diethyl acetalA stable precursor that generates the reactive chloroacetaldehyde in situ, preventing polymerization.
Stoichiometry 1.2 equivalents of acetalA slight excess ensures complete consumption of the limiting aminopyridazine.
Catalyst p-Toluenesulfonic acid (PTSA)1.2 equivalents. Acts as both a Brønsted acid to hydrolyze the acetal and to catalyze the cyclization/dehydration.
Solvent IsopropanolA polar, protic solvent that facilitates the reaction and is easily removed.
Temperature 80 °CProvides sufficient thermal energy for the reaction without causing significant degradation.
Time 20-24 hoursEnsures the reaction proceeds to completion. Monitor by TLC or LC-MS.
Q2: Can I use a different α-halocarbonyl compound?

Yes, the synthesis of the imidazo[1,2-b]pyridazine core is flexible. The reaction between a 3-aminopyridazine and an α-bromoketone is a standard method for producing 2-substituted analogs.[4] For instance, using 2-bromoacetophenone would yield a 2-phenyl substituted product. However, for the specific synthesis of the unsubstituted 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, chloroacetaldehyde or its acetal is the correct choice.

Q3: My precursor, 3-Amino-6-chloropyridazine, is of poor quality. How can I synthesize a high-purity batch?

High-purity 3-Amino-6-chloropyridazine is essential. It is typically synthesized via nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.

Key Synthesis Considerations:

  • Reactants: 3,6-dichloropyridazine and an ammonia source (e.g., aqueous ammonia, ammonia in methanol).[5][6]

  • Conditions: The reaction often requires elevated temperatures (e.g., 130°C) in a sealed vessel to proceed efficiently.[6]

  • Purification: The crude product should be purified by column chromatography or recrystallization to remove any unreacted starting material and the disubstituted diamine byproduct.[6]

Section 3: Experimental Protocols

Optimized Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine[2][3]
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Amino-4-bromo-6-chloropyridazine (1.0 eq), isopropanol (approx. 0.2 M concentration), chloroacetaldehyde diethyl acetal (1.2 eq), and p-toluenesulfonic acid monohydrate (1.2 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 20-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 petroleum ether:ethyl acetate mobile phase) or LC-MS until the starting material is consumed.

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the isopropanol under reduced pressure using a rotary evaporator.

  • Workup: To the concentrated residue, add deionized water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexanes. The product is typically an orange or light brown solid.[2]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Google.
  • 6-Chloropyridazin-3-amine | 5469-69-2. (2025). ChemicalBook.
  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). ChemicalBook.
  • 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3. (2025). ChemicalBook.
  • How to prepare 5-AMINO-3-CHLOROPYRIDAZINE? - FAQ. (n.d.). Guidechem.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate.
  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2021). ResearchGate.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PubMed Central.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of... (n.d.). ResearchGate.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.). ResearchGate.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. (n.d.). ResearchGate.
  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). PubChem.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate.
  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine. (n.d.). BLDpharm.
  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3. (n.d.). Abovchem.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (n.d.). Google Patents.
  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • 8-Bromo-6-chloro-imidazo[1,2-b]pyridazine 97% | CAS: 933190-51-3. (n.d.). AChemBlock.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Chemical Communications.
  • Pyridazines. LIX. Synthesis of c‐annelated pyridazines from 3‐amino‐4‐pyridazinecarbonitrile. (n.d.). OUCI.
  • SYNTHESIS OF SOME IMIDAZO [ I , 2-b] [l , 2,4] TRIAZINE AND N-ALKYLATED IMIDAZO [l , 2-b] [1 , 2,4]-TRIAZINES. (n.d.). Dergipark.
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (n.d.). MDPI.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate.
  • C–H Functionalization of Cyclic Amines: Redox-Annulations with α,β-Unsaturated Carbonyl Compounds. (n.d.). PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (n.d.). Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

Sources

avoiding regioisomer formation in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges, with a specific focus on controlling and avoiding the formation of undesired regioisomers.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: My reaction between a 3-aminopyridazine and an α-haloketone is producing a significant amount of an undesired regioisomer. How can I improve the selectivity for the imidazo[1,2-b]pyridazine product?

A1: Senior Application Scientist Insight

This is the most common challenge in this synthesis, often stemming from the inherent electronics of the 3-aminopyridazine starting material. The formation of the desired imidazo[1,2-b]pyridazine scaffold requires the initial nucleophilic attack to occur at the ring nitrogen adjacent to the amino group (N1), followed by cyclization. However, the other ring nitrogen (N2) is often more nucleophilic, leading to a competing reaction pathway.[1]

Root Cause Analysis: In an unsubstituted 3-aminopyridazine, the N2 nitrogen, being further from the electron-donating amino group, is electronically more available for alkylation by the α-haloketone. This preferential alkylation at N2 prevents the subsequent intramolecular cyclization needed to form the fused imidazole ring.[1]

Figure 1. Competing pathways in imidazo[1,2-b]pyridazine synthesis.

Troubleshooting Strategies:

  • Modify the Starting Material: The most effective strategy is to use a substituted 3-aminopyridazine that electronically favors the attack at N1. The introduction of a halogen, such as chlorine, at the 6-position is a well-established method to achieve high regioselectivity.[1] The electron-withdrawing nature of the halogen decreases the nucleophilicity of the N2 nitrogen, making the N1 nitrogen the preferred site for alkylation.

  • Optimize Reaction Conditions:

    • Base: Use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃). Strong bases can deprotonate the amino group, altering the electronic landscape and potentially favoring side reactions.

    • Solvent: Protic solvents can influence reaction pathways through hydrogen bonding. For instance, glycerol has been shown to favor the desired isomer in related syntheses by forming strong hydrogen bonds with the exocyclic amino group, thereby increasing the relative nucleophilicity of the ring nitrogen.[2] Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile).

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. Start at room temperature before attempting elevated temperatures.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields and selectivity by promoting rapid, uniform heating.[3][4][5][6] This can minimize the formation of degradation byproducts that may occur with prolonged heating.

StrategyKey ParameterRationaleExpected Outcome
Substrate Modification Use 6-halo-3-aminopyridazineHalogen electronically deactivates the competing N2 position.[1]High to excellent regioselectivity for the desired isomer.
Condition Optimization Mild Base (NaHCO₃)Avoids deprotonation of the amino group, maintaining desired reactivity.Reduced side reactions and improved selectivity.
Alternative Energy Source Microwave (MW) IrradiationRapid, uniform heating can favor a specific kinetic pathway.[5]Shorter reaction times; potential improvement in isomer ratio.
Q2: I am attempting a multi-component reaction (MCR) to synthesize a substituted imidazo[1,2-b]pyridazine, but the yield is low. What can I do?

A2: Senior Application Scientist Insight

Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful for building molecular complexity in a single step.[7] However, they are highly sensitive to reaction conditions and the steric/electronic properties of the substrates.

Troubleshooting Strategies:

  • Catalyst Choice: The GBB reaction is typically acid-catalyzed. Ensure you are using an appropriate catalyst. While traditional catalysts like perchloric acid or scandium triflate are used, greener alternatives like ammonium chloride can be effective, especially under microwave conditions.[8]

  • Solvent Selection: The choice of solvent is critical. Green solvents like eucalyptol have been successfully employed for the synthesis of imidazo[1,2-b]pyridazines via MCRs, offering good yields under sustainable conditions.[7]

  • Isocyanide Reactivity: The isocyanide component is a key reactant. Sterically hindered isocyanides may react slower, requiring longer reaction times or higher temperatures. Ensure the purity of your isocyanide, as impurities can significantly inhibit the reaction.

  • Order of Addition: While often combined at once, a sequential addition of reactants can sometimes improve yields by allowing a key intermediate to form before the final component is introduced. Experiment with adding the aminopyridazine and aldehyde first, allowing the imine to form before adding the isocyanide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Tschitschibabin-type synthesis for imidazo[1,2-b]pyridazines?

A1: The classical synthesis is a two-step, one-pot condensation reaction, often referred to as a Tschitschibabin (or Chichibabin) reaction variant.[9][10][11]

  • SN2 Alkylation: The reaction initiates with the nucleophilic attack of a ring nitrogen of the 3-aminopyridazine onto the electrophilic carbon of an α-haloketone. This forms a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of this intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This is followed by a dehydration step (loss of a water molecule) to form the aromatic five-membered imidazole ring, resulting in the final fused bicyclic system.

The regioselectivity is determined entirely in the first step, as the initial point of alkylation dictates which product can ultimately be formed.

Q2: Which analytical techniques are best for differentiating between imidazo[1,2-b]pyridazine regioisomers?

A2: Differentiating regioisomers is crucial and can typically be achieved with a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique.

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on both the imidazole and pyridazine rings will be distinct for each isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons, will differ significantly.

    • 2D NMR (HMBC, HSQC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for unambiguously assigning structures. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to trace the connectivity of the entire scaffold. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, helping to confirm spatial arrangements consistent with one isomer over the other.

  • X-Ray Crystallography: If a single crystal of the product can be obtained, X-ray diffraction provides definitive, unambiguous structural proof of the connectivity and, therefore, the regiochemistry.[12]

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns under MS/MS conditions may differ, providing clues to the structure. However, this is less definitive than NMR or crystallography.

Q3: Are there modern, metal-catalyzed methods that offer better regiocontrol?

A3: Yes, organometallic chemistry has provided several advanced routes. While many metal-catalyzed reactions are used for the functionalization of a pre-formed imidazo[1,2-b]pyridazine core, some methods build the core itself with high control.[13]

  • Palladium-Catalyzed Tandem Reactions: Methods involving a tandem Buchwald-Hartwig amination followed by an intramolecular N-arylation can be used to construct the heterocyclic system.[13] By carefully designing the starting materials (e.g., a di-halogenated pyridine and an aminopyridazine), the reaction sequence can be directed to form the desired isomer with high fidelity.

  • Copper-Catalyzed Reactions: Copper catalysts are often used in multicomponent reactions or domino processes that can lead to imidazo-fused heterocycles.[14][15] These reactions often proceed under milder conditions and can be highly regioselective depending on the ligand and specific copper source used.

Figure 2. Troubleshooting workflow for optimizing regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is based on the principle of using a 6-halo-substituted aminopyridazine to direct regioselectivity.[1]

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq).

  • Add absolute ethanol to create a ~0.2 M solution.

  • Add sodium bicarbonate (2.0 eq) to the flask.

  • While stirring, add 2-bromoacetophenone (1.1 eq) portion-wise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

References

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis of 3,6‐disubstuted imidazo[1,2‐b]pyridazine 164. ResearchGate. [Link]

  • Zheng, M. Q., et al. (2013). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 4(3), 322-326. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. ResearchGate. [Link]

  • Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]

  • Chauhan, D., & Kumar, R. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3381. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Verma, A., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(1), 47-71. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

  • Da-ANO, J., et al. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 9(4), 459-463. [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis of 3,6‐diarylated imidazo[1,2‐b]pyridazines. ResearchGate. [Link]

  • Szychowska, A., et al. (2022). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 238, 114449. [Link]

  • Red-Karakay, P., et al. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. Molbank, 2019(4), M1095. [Link]

  • Jana, A., & Guin, J. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5695-5704. [Link]

  • Rodríguez, J. A., et al. (2021). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry, 58(4), 939-951. [Link]

  • Castillo, J. C., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2020(1), M1108. [Link]

  • Patel, R., et al. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 37(3), 569-575. [Link]

  • Gnanavel, M., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 11(1), 23924. [Link]

  • Pozharskii, A. F., et al. (1971). Advances in the Study of the Chichibabin Reaction. Russian Chemical Reviews, 40(11), 943-958. [Link]

  • Chemistry lover. (2019, July 26). ChiChibabin reaction || Detailed Mechanism [Video]. YouTube. [Link]

  • Ghedini, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4124. [Link]

  • Burban, A., et al. (2022). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 227, 113932. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 598-604. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103759. [Link]

Sources

optimizing reaction conditions for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-bromo-6-chloroimidazo[1,2-b]pyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of 8-bromo-6-chloroimidazo[1,2-b]pyridazine is a critical step in the development of various pharmacologically active agents, including kinase inhibitors.[1] The most common and direct route involves the acid-catalyzed condensation of 3-amino-4-bromo-6-chloropyridazine with a chloroacetaldehyde equivalent, typically chloroacetaldehyde diethyl acetal.[2] While this reaction is generally robust, achieving high yields and purity consistently requires careful control of reaction parameters and a thorough understanding of potential pitfalls.

This guide provides a structured approach to troubleshooting, based on a logical progression from reaction setup to final product characterization.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of 8-bromo-6-chloroimidazo[1,2-b]pyridazine.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. Ensure your reaction is maintained at the recommended 80°C for the full 20 hours.[2] Premature termination or temperature fluctuations can lead to incomplete conversion.

  • Purity of Starting Materials: Impurities in the 3-amino-4-bromo-6-chloropyridazine or chloroacetaldehyde diethyl acetal can inhibit the reaction or lead to side products. Always use reagents of high purity.

  • Moisture Content: The presence of excessive water can interfere with the acid catalyst and hydrolyze the acetal starting material. While the reaction does not need to be strictly anhydrous, using dry solvents is good practice.

  • Inefficient Mixing: In larger scale reactions, ensure that the stirring is vigorous enough to maintain a homogeneous mixture.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

A2: Tar formation is a common issue in acid-catalyzed condensation reactions, often resulting from the polymerization of chloroacetaldehyde or degradation of the starting materials or product at elevated temperatures.

  • Control the Temperature: Do not exceed the recommended 80°C. Higher temperatures can accelerate decomposition pathways.

  • Slow Addition of Reagents: For larger scale reactions, consider the slow addition of the chloroacetaldehyde diethyl acetal to the heated solution of the aminopyridazine and acid catalyst.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A3: Common impurities can include unreacted starting materials, partially reacted intermediates, or side products.

  • Unreacted 3-amino-4-bromo-6-chloropyridazine: This is a common impurity if the reaction is incomplete. It can be identified by TLC and its characteristic spectroscopic signature.

  • Hydrolyzed Chloroacetaldehyde Diethyl Acetal: If moisture is present, the acetal can hydrolyze to chloroacetaldehyde, which can then self-condense or polymerize.

  • Regioisomers: While the formation of the imidazo[1,2-b]pyridazine core is generally regioselective, the possibility of trace amounts of other isomers cannot be entirely ruled out, especially if the starting aminopyridazine is impure.

Q4: Is p-toluenesulfonic acid the only suitable catalyst? Can I use other acids?

A4: p-Toluenesulfonic acid (PTSA) is a commonly used, effective, and inexpensive catalyst for this type of cyclization.[3] It acts as a proton source to facilitate the initial nucleophilic attack and subsequent dehydration steps. Other non-nucleophilic acids, such as sulfuric acid or camphorsulfonic acid, could potentially be used, but PTSA is well-documented for this transformation. The use of hydrohalic acids (HCl, HBr) is generally not recommended as they can potentially participate in side reactions with the halogenated starting materials.

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented guide to resolving specific issues you may encounter.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Check the appearance and storage conditions of the p-toluenesulfonic acid.Use a fresh bottle of PTSA. Ensure it is stored in a desiccator.
Incorrect Reagent Stoichiometry Verify the molecular weights and masses of all reagents used.Accurately weigh all reagents and ensure the correct molar ratios are used.
Low Reaction Temperature Monitor the internal reaction temperature with a calibrated thermometer.Ensure the reaction mixture is maintained at a consistent 80°C.
Degraded Starting Material Analyze the starting materials by NMR or LC-MS to confirm their identity and purity.Repurify or purchase new starting materials if necessary.
Problem 2: Product Contamination and Purification Challenges
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS.Increase the reaction time or consider a slight excess of chloroacetaldehyde diethyl acetal.
Formation of Emulsions during Workup Observe the separation of aqueous and organic layers during extraction.Add brine (saturated NaCl solution) to break up emulsions. Filter the combined organic layers through celite before drying.
Product Co-elution with Impurities Analyze the fractions from column chromatography by TLC.Optimize the solvent system for silica gel chromatography. A gradient elution may be necessary. The documented system is petroleum ether:ethyl acetate = 3:1.[2]
Product Instability on Silica Gel Observe for streaking or decomposition on the TLC plate.Consider using a less acidic stationary phase like neutral alumina for chromatography, or minimize the time the product is on the silica gel.

Part 3: Optimized Experimental Protocol

This protocol is based on a reported high-yield synthesis of 8-bromo-6-chloroimidazo[1,2-b]pyridazine.[2]

Materials:

  • 3-Amino-4-bromo-6-chloropyridazine

  • Chloroacetaldehyde diethyl acetal

  • p-Toluenesulfonic acid (PTSA)

  • Isopropanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-4-bromo-6-chloropyridazine (1.0 eq), isopropanol, and p-toluenesulfonic acid (1.2 eq).

  • Add chloroacetaldehyde diethyl acetal (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 20 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the isopropanol.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (3:1) eluent system to afford 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an orange solid.[2]

Expected Yield: ~98%[2]

Part 4: Visualizing the Process

Reaction Workflow

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Combine Starting Materials: - 3-Amino-4-bromo-6-chloropyridazine - Chloroacetaldehyde diethyl acetal - p-Toluenesulfonic acid - Isopropanol Heat Heat to 80°C for 20 hours Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Neutralize Neutralize with NaHCO3 (aq) Concentrate->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Chromatography Silica Gel Chromatography (Petroleum Ether:Ethyl Acetate = 3:1) Filter_Concentrate->Chromatography Product 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Chromatography->Product

Caption: Experimental workflow for the synthesis of 8-bromo-6-chloroimidazo[1,2-b]pyridazine.

Troubleshooting Logic

G Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (T, t) Start->Check_Conditions Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Impure_SM Impure Starting Materials Check_Purity->Impure_SM Purity Issue Found Incorrect_Conditions Incorrect Temp or Time Check_Conditions->Incorrect_Conditions Deviation Found Bad_Catalyst Inactive Catalyst Check_Catalyst->Bad_Catalyst Degradation Suspected Purify_SM Solution: Repurify or Replace Starting Materials Impure_SM->Purify_SM Adjust_Conditions Solution: Adjust Temperature and/or Extend Time Incorrect_Conditions->Adjust_Conditions Replace_Catalyst Solution: Use Fresh Catalyst Bad_Catalyst->Replace_Catalyst

Caption: Troubleshooting workflow for low reaction yield.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ChemicalBook. (2025). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE.
  • International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
  • National Institutes of Health. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.

Sources

improving solubility of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro assay systems. The imidazo[1,2-b]pyridazine scaffold is a valuable heterocyclic structure in medicinal chemistry, often investigated for its kinase inhibitory activity and other biological functions.[1][2][3] However, like many heterocyclic compounds rich in aromatic systems, achieving and maintaining aqueous solubility for consistent and reliable assay results can be a significant hurdle.[4][5]

This guide provides a structured, causality-driven approach to troubleshooting, moving from simple fixes to more advanced formulation strategies. Our goal is to empower you to overcome solubility issues, ensuring the integrity and reproducibility of your experimental data.

Quick Start: Frequently Asked Questions (FAQs)

Here are answers to the most common initial challenges researchers face.

Q1: My 8-Bromo-6-chloroimidazo[1,2-b]pyridazine won't dissolve in my aqueous assay buffer. What's the first thing I should try?

The first and most standard step is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[6] This compound is an organic solid, and direct dissolution in aqueous media is highly unlikely to succeed.[7][8] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[6] Prepare a stock solution of at least 10 mM in pure, anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming (30-37°C) or brief vortexing if necessary.

Q2: I made a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my cell culture media or buffer. What's happening?

This is a classic problem known as "solvent shock" or precipitation upon aqueous dilution.[4][9] While your compound is soluble in 100% DMSO, its solubility in the final, mostly aqueous, assay medium is much lower. When you add the DMSO stock to the buffer, the DMSO disperses, and the compound crashes out of the solution.[4] The key is to ensure the final concentration of both the compound and the DMSO are within acceptable limits for your assay.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is highly cell-line dependent.[10][11]

  • General Guideline: Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though 0.1% is often recommended for sensitive cells or long-term assays.[10][12][13]

  • Critical Step: You must perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[12][14] Test a range of DMSO concentrations (e.g., 0.05% to 1.0%) and measure cell viability.

Q4: My compound still precipitates even when the final DMSO concentration is below 0.5%. What are my next options?

If precipitation persists within the tolerable DMSO limits, you should explore the following, which are detailed in the Troubleshooting Guide below:

  • Reduce the Final Compound Concentration: Your target concentration may be above the compound's kinetic solubility limit in the assay medium.

  • Use Co-solvents: Incorporating a less toxic, water-miscible co-solvent can help keep the compound in solution.[15][16]

  • Adjust the pH: The solubility of nitrogen-containing heterocycles like this one can be highly dependent on pH.[17][18]

In-Depth Troubleshooting Guide

This section provides a logical workflow and detailed protocols for systematically addressing solubility issues.

Step 1: Characterize the Problem - Kinetic Solubility Assessment

Before attempting complex solutions, you must first understand the solubility limit of your compound in your specific assay medium. This protocol determines the kinetic solubility—the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous solution.

Protocol 1: Aqueous Kinetic Solubility Assessment
  • Prepare a High-Concentration Stock: Make a 10 mM stock solution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Create Serial Dilutions in DMSO: In a clean plate or tubes, perform a 2-fold serial dilution of your 10 mM stock using 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~20 µM).[6] This step is crucial to avoid precipitation artifacts from diluting a single high-concentration stock.[9]

  • Dilute into Assay Medium: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a larger volume (e.g., 198 µL) of your final assay buffer (e.g., PBS, or cell culture medium) to achieve a 1:100 dilution. This will keep the final DMSO concentration at a constant 1%.

  • Equilibrate and Observe: Mix gently and let the solutions sit at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each concentration against a dark background. The highest concentration that remains clear, without any visible precipitate, cloudiness, or crystals, is your approximate kinetic solubility.

  • (Optional) Quantitative Measurement: For more precise results, analyze the samples using nephelometry or read the absorbance at a high wavelength (e.g., 650-750 nm) on a plate reader to quantify light scattering caused by precipitation.

Logical Troubleshooting Workflow

Use the results from your solubility assessment to follow this decision-making process.

Troubleshooting_Workflow start Start: Solubility Issue stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep solubility_test Perform Kinetic Solubility Assessment (Protocol 1) stock_prep->solubility_test check_solubility Is Target Concentration <= Kinetic Solubility? solubility_test->check_solubility success Success: Proceed with Assay (Maintain Final DMSO <0.5%) check_solubility->success  Yes co_solvent Try Co-Solvent Approach (Step 2) check_solubility->co_solvent No co_solvent->success Soluble ph_adjust Try pH Adjustment (Step 3) co_solvent->ph_adjust Precipitation Persists ph_adjust->success Soluble advanced Advanced Formulation (Cyclodextrins, etc.) ph_adjust->advanced Precipitation Persists advanced->success Soluble

Caption: Decision workflow for troubleshooting compound solubility.

Step 2: The Co-Solvent Approach

If your compound's required concentration is higher than its kinetic solubility in a simple DMSO/buffer system, a co-solvent can be used to increase its solubility.[15] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[16][19]

Table 1: Common Co-solvents for In Vitro Assays
Co-SolventTypical Starting Final Conc.ProsCons
PEG 400 (Polyethylene Glycol 400)1-5%Low toxicity, widely used.Can be viscous, may interfere with some assays.
Ethanol 0.5-2%Readily available, effective.More volatile, can be more toxic to cells than DMSO.[20]
Glycerol 1-5%Very low toxicity.High viscosity, may not provide a large solubility boost.
NMP (N-Methyl-2-pyrrolidone)<1%Strong solubilizing power.Higher potential for toxicity; requires careful validation.
Protocol 2: Implementing a Co-Solvent
  • Select a Co-solvent: Start with PEG 400 due to its favorable toxicity profile.

  • Prepare a Mixed-Solvent Stock: Create a new stock solution of your compound in a mixed solvent system. For example, dissolve the compound in 90% DMSO / 10% PEG 400.

  • Re-evaluate Solubility: Repeat the Kinetic Solubility Assessment (Protocol 1), but this time, prepare your serial dilutions in the 90% DMSO / 10% PEG 400 mixture. Dilute this 1:100 into your assay buffer. The final concentrations will be ~1% DMSO and 0.1% PEG 400.

  • Validate with Vehicle Control: Crucially, you must run a new vehicle control with your cells using the same final concentration of the DMSO/co-solvent mixture to ensure it is not causing toxicity or assay artifacts.

Step 3: pH Adjustment

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a nitrogen-containing heterocycle. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can be protonated at acidic pH.[17] This protonation adds a positive charge to the molecule, which can dramatically increase its interaction with polar water molecules and, therefore, its aqueous solubility.[18][21]

Conceptual Mechanism of pH-Dependent Solubility

Solubilization_Mechanism cluster_low_ph Low pH (e.g., pH 6.0) cluster_high_ph High pH (e.g., pH 7.4) Compound_Low [Compound-H]⁺ (Protonated, Charged) Water_Low H₂O (Polar) Compound_Low->Water_Low Favorable Electrostatic Interaction Interaction_Low Strong Solvation (Soluble) Water_Low->Interaction_Low Compound_High Compound (Neutral, Uncharged) Water_High H₂O (Polar) Compound_High->Water_High Unfavorable Interaction Interaction_High Poor Solvation (Insoluble) Water_High->Interaction_High

Caption: Effect of pH on the solubility of a basic compound.

Protocol 3: pH-Solubility Profiling
  • Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4). Use buffers like MES for lower pH and HEPES or PBS for the neutral range.

  • Test Solubility: Perform the Kinetic Solubility Assessment (Protocol 1) in parallel using each of the different pH buffers as your aqueous medium.

  • Analyze Results: Determine if there is a pH value at which your compound's solubility is significantly higher.

  • Consider Assay Compatibility: If you find the compound is more soluble at, for example, pH 6.5, you must confirm that your in vitro assay (especially if it's a cell-based assay) can be performed at this pH without affecting the biological outcome. Many cell lines are sensitive to changes in media pH.

Step 4: Advanced Strategies (When All Else Fails)

If the above methods are insufficient, more advanced formulation techniques can be considered, though they require more significant development and validation.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.[20][22]

  • Amorphous Solid Dispersions: This involves converting the crystalline form of the drug into a higher-energy amorphous state, which can improve the dissolution rate and apparent solubility.[15][23] This is typically achieved by dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent.

These methods are complex and generally employed in later-stage drug development but can be adapted for challenging in vitro experiments if necessary.

References

challenges in scaling up 8-Bromo-6-chloroimidazo[1,2-b]pyridazine production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges encountered during the scale-up production of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, designed for chemists and process development scientists.

Introduction

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors.[1] While its synthesis may be straightforward at the lab scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process efficiency.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to troubleshooting the scale-up of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine production. It combines established protocols with field-proven insights to help you anticipate and overcome common obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine?

A1: The most widely reported method is the condensation reaction between 3-Amino-4-bromo-6-chloropyridazine and a chloroacetaldehyde equivalent, such as chloroacetaldehyde diethyl acetal, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) in a suitable solvent like isopropanol.[2][3] This one-pot cyclization is generally robust, but requires careful control of reaction parameters during scale-up.

Q2: What are the critical process parameters to monitor during the cyclization reaction?

A2: Temperature control, reaction time, and moisture content are critical. The reaction is typically heated to around 80°C for an extended period (e.g., 20 hours), and deviations can lead to incomplete conversion or the formation of impurities.[2][3] Additionally, as with many condensation reactions, rigorous exclusion of water is crucial to prevent side reactions and ensure high yields.[4]

Q3: Which analytical techniques are recommended for in-process controls (IPCs) and final product release?

A3: For IPCs, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting aminopyridazine. For final product release, a combination of HPLC for purity assessment, LC-MS for identity confirmation (verifying the characteristic isotopic pattern of the bromo-chloro moiety), and NMR spectroscopy for structural confirmation is recommended.[2]

Q4: What are the primary safety concerns when scaling up this process?

A4: The primary safety concerns are potential thermal runaways and the handling of halogenated reagents. When moving from a lab-scale flask to a large reactor, heat dissipation becomes a significant issue.[5] "One-pot" reactions that are manageable on a small scale can generate a dangerous amount of heat on a larger scale if all reagents are mixed at once.[5] A controlled, gradual addition of reagents is often necessary at scale.

Scale-Up Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, providing potential causes and actionable solutions.

Problem 1: Low Yield and Incomplete Conversion

Low yields are often the first sign that a process is not scaling linearly. A systematic investigation is key to identifying the root cause.

Potential Cause Explanation & Diagnostic Steps Recommended Solution(s)
Inefficient Heat Transfer Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent internal temperature of 80°C. A cold spot in the reactor can significantly slow down the reaction rate.Use a reactor with an appropriate heating jacket and overhead stirrer. Verify the internal temperature with a calibrated probe, not just the jacket temperature. Increase agitation to improve heat distribution.[4]
Poor Reagent Quality Impurities in the starting 3-Amino-4-bromo-6-chloropyridazine or degradation of the chloroacetaldehyde acetal can inhibit the reaction.Test the purity of all starting materials via NMR or HPLC before commencing the reaction. Chloroacetaldehyde equivalents can be unstable; ensure they are stored correctly and use freshly opened containers.[4]
Presence of Moisture Water can interfere with the acid catalyst and lead to the formation of undesired by-products.Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. If necessary, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[4]
Sub-optimal Catalyst Loading The ratio of PTSA to reactants is crucial. An insufficient amount of catalyst will result in a sluggish or incomplete reaction.While lab-scale protocols suggest specific equivalents,[2][3] it may be necessary to perform a small optimization study at scale to find the ideal catalyst loading for your specific reactor setup and reagent quality.
Troubleshooting Workflow: Diagnosing Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low reaction yield.

low_yield_workflow start Low Yield Observed check_temp Verify Internal Reaction Temperature start->check_temp temp_ok Temperature OK? check_temp->temp_ok check_reagents Assess Purity of Starting Materials & Catalyst reagents_ok Purity OK? check_reagents->reagents_ok check_moisture Evaluate for Moisture Contamination moisture_ok System Dry? check_moisture->moisture_ok optimize Systematically Optimize Reaction Parameters temp_ok->check_reagents Yes improve_heating Improve Heat Transfer (Agitation, Jacket Temp) temp_ok->improve_heating No reagents_ok->check_moisture Yes purify_reagents Purify/Source Higher Grade Reagents reagents_ok->purify_reagents No moisture_ok->optimize Yes dry_system Use Anhydrous Solvents & Inert Atmosphere moisture_ok->dry_system No reaction_scheme reactant1 3-Amino-4-bromo-6-chloropyridazine reagents PTSA, Isopropanol 80°C, 20h reactant2 Chloroacetaldehyde diethyl acetal product 8-Bromo-6-chloroimidazo [1,2-b]pyridazine reagents->product

Sources

Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound recognized for its potential as a research tool and a scaffold in drug discovery, notably as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1] Its imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors, including the multi-targeted inhibitor Ponatinib.[2][3]

The very features that make this scaffold effective—its ability to interact with the ATP-binding sites of kinases—also present a significant challenge: the potential for off-target effects.[4] Off-target binding can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's true mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework of frequently asked questions and troubleshooting strategies to proactively identify, characterize, and minimize the off-target effects of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine and related compounds.

While specific kinase profiling data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is not publicly available, the principles and protocols outlined here provide a robust, field-proven approach to ensuring the scientific integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a cellular phenotype with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. How can I be confident it's due to on-target (VEGFR-2) inhibition?

This is the fundamental question in small molecule research. A multi-pronged validation strategy is essential to link the observed phenotype to the intended target.

Core Principle: On-target effects should be verifiable through independent, target-specific methods.

Troubleshooting & Validation Strategies:

  • Orthogonal Validation with Structurally Distinct Inhibitors:

    • Rationale: If the phenotype is genuinely due to VEGFR-2 inhibition, a different, structurally unrelated VEGFR-2 inhibitor should produce the same biological effect. This minimizes the chance that the phenotype is caused by an off-target effect unique to the imidazo[1,2-b]pyridazine scaffold.

    • Action: Select a known, potent, and selective VEGFR-2 inhibitor from a different chemical class (e.g., quinoline-based like Lenvatinib, or an indole-based like Axitinib). Perform a dose-response comparison with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

  • Genetic Target Validation (The Gold Standard):

    • Rationale: Directly perturbing the expression of the target gene (VEGFR-2, encoded by the KDR gene) should phenocopy the effect of the inhibitor. This provides the most direct evidence of on-target action.[5]

    • Methods:

      • CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to create a stable knockout of the KDR gene in your cell model. The resulting phenotype should mimic that observed with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine treatment. The inhibitor should have no further effect on the knockout cells with respect to the phenotype of interest.

    Caption: Workflow for On-Target Phenotype Validation.

Q2: At what concentration should I use 8-Bromo-6-chloroimidazo[1,2-b]pyridazine to minimize off-target effects?

The optimal concentration is a balance between achieving maximal on-target inhibition and minimizing off-target binding.

Core Principle: Off-target effects are often concentration-dependent and typically manifest at higher doses than on-target effects.

Troubleshooting & Optimization Strategies:

  • Determine the Cellular IC50/EC50:

    • Rationale: First, establish the concentration range over which the compound elicits its desired biological effect. This is your primary working window.

    • Action: Perform a detailed dose-response curve (e.g., 10-point curve) for your primary on-target phenotype (e.g., inhibition of VEGF-induced cell proliferation or downstream signaling).

  • Conduct a Target Engagement Assay:

    • Rationale: Confirm that the compound is binding to its intended target (VEGFR-2) in cells at the concentrations where you observe the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this.[10][11][12][13][14]

    • Action: Use CETSA to measure the thermal stabilization of VEGFR-2 in the presence of increasing concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. The concentration required to induce a thermal shift should correlate with the cellular EC50.

  • Select the Lowest Effective Concentration:

    • Action: For your experiments, use the lowest concentration of the compound that gives you a maximal or near-maximal on-target effect. Avoid using concentrations significantly higher than the EC90 of your desired phenotype, as this is where off-target effects are most likely to dominate.

ParameterObjectiveRecommended Action
Cellular Potency Determine the effective concentration for the desired phenotype.Generate a dose-response curve to find the EC50.
Target Engagement Confirm binding to the intended target at effective concentrations.Perform a Cellular Thermal Shift Assay (CETSA).
Working Concentration Minimize off-target risk while maintaining on-target effect.Use the lowest concentration that achieves a robust on-target effect (e.g., EC80-EC90).
Q3: I suspect my results are confounded by off-target effects. How can I identify the unintended targets?

Identifying specific off-targets is crucial for interpreting your data correctly and can sometimes reveal novel biology.

Core Principle: Unbiased, large-scale screening methods are required to comprehensively map a compound's interactions.

Recommended Strategies:

  • Biochemical Kinase Profiling:

    • Rationale: Since the imidazo[1,2-b]pyridazine scaffold is common in kinase inhibitors, it is highly probable that off-targets of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine are other kinases.[2][15] Kinase profiling screens your compound against a large panel of purified kinases (often >400).[16][17][18][19]

    • Action: Submit the compound to a commercial kinase profiling service. A typical screen will provide the percent inhibition at a fixed concentration (e.g., 1 µM) and can be followed up with Ki or IC50 determinations for any significant hits. This provides a "selectivity score" and a list of potential off-targets.

  • Chemical Proteomics:

    • Rationale: To identify off-targets in a more physiologically relevant context (i.e., within a cell lysate or intact cells), chemical proteomics methods can be employed.

    • Action: Techniques like affinity chromatography using an immobilized version of the compound or competitive profiling with broad-spectrum probes can help pull down and identify binding partners from a cell lysate via mass spectrometry.

Caption: Strategies for Off-Target Identification.

Q4: How can I distinguish between a transient off-target effect and a stable on-target effect?

This is particularly relevant for understanding the duration of action and ensuring the phenotype is not due to a fleeting, reversible interaction with an off-target.

Core Principle: The kinetics of inhibitor binding (residence time) can differentiate between transient and stable target engagement.

Experimental Protocol: The Washout Experiment

A washout experiment is designed to determine if a compound's biological effect is long-lasting (suggesting high-affinity, slow-dissociation from the on-target) or transient (suggesting rapid dissociation, possibly from a low-affinity off-target).[20][21]

  • Objective: To assess the persistence of a cellular phenotype after the removal of the unbound inhibitor.

  • Methodology:

    • Cell Treatment: Treat cells with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine at a saturating concentration (e.g., 5-10x EC50) for a defined period (e.g., 1-2 hours) to ensure target binding. Include a vehicle control (e.g., DMSO).

    • Washout: Gently aspirate the media containing the compound. Wash the cells 3-5 times with pre-warmed, compound-free media to remove all unbound inhibitor.[20]

    • Recovery Incubation: Add fresh, compound-free media to the cells and return them to the incubator.

    • Time-Point Analysis: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), lyse the cells and analyze the on-target phenotype (e.g., phosphorylation status of a downstream VEGFR-2 substrate like PLCγ or ERK).

    • Interpretation:

      • Persistent Effect: If the inhibition of the downstream signaling pathway remains long after washout, it suggests a slow dissociation rate from the on-target (VEGFR-2).

      • Rapid Reversal: If the signaling pathway rapidly recovers to baseline levels, it may indicate a fast dissociation rate or that the observed phenotype was due to a readily reversible off-target interaction.

Experimental Protocols: In-Depth Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Objective: To confirm the direct binding of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine to VEGFR-2 in intact cells.[10][11][12][13][14]

  • Materials:

    • Cell line expressing endogenous VEGFR-2.

    • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stock solution (e.g., 10 mM in DMSO).

    • Vehicle control (DMSO).

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

    • Lysis buffer (e.g., RIPA buffer).

    • Equipment: PCR machine or water baths, centrifuge, Western blot apparatus.

    • Primary antibody against VEGFR-2.

  • Methodology:

    • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of the compound or vehicle for 1-2 hours.

    • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble VEGFR-2 at each temperature point by Western blotting.

    • Data Interpretation: Plot the band intensity of soluble VEGFR-2 against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

Protocol 2: CRISPR/Cas9-Mediated Target Validation
  • Objective: To validate that the phenotype observed with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is dependent on the presence of its target, VEGFR-2.[5][22][23][24]

  • Materials:

    • Cell line of interest.

    • CRISPR/Cas9 system components: Cas9 nuclease and a guide RNA (sgRNA) targeting a critical exon of the KDR gene.

    • Non-targeting sgRNA control.

    • Transfection reagent or electroporation system.

    • Antibody for VEGFR-2 to confirm knockout.

  • Methodology:

    • sgRNA Design: Design and synthesize 2-3 sgRNAs targeting an early, conserved exon of the KDR gene to maximize the likelihood of a functional knockout.

    • Transfection/Transduction: Deliver the Cas9 and sgRNA components into the target cells.

    • Selection and Clonal Isolation: Select for transfected cells (if a selection marker is used) and isolate single-cell clones.

    • Knockout Validation: Expand the clones and validate the knockout of the KDR gene by:

      • Western Blot: Confirm the complete absence of the VEGFR-2 protein.

      • Genomic Sequencing: Sequence the target locus to confirm the presence of indel mutations.

    • Phenotypic Analysis: Treat both the validated KDR knockout cells and the parental/non-targeting control cells with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • Data Interpretation:

      • On-Target Confirmation: The compound should elicit its characteristic phenotype in the control cells but have no effect on the knockout cells for that specific phenotype.

      • Off-Target Indication: If the compound still produces the phenotype in the knockout cells, the effect is independent of VEGFR-2 and therefore an off-target effect.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, C. W., et al. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. National Institutes of Health. Available at: [Link]

  • Majumder, P., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Cells. Available at: [Link]

  • Kim, D. H., & Rossi, J. J. (2007). RNAi therapeutics: a potential new class of pharmaceutical drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Kurreck, J. (2004). Expediting target identification and validation through RNAi. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Kurreck, J. (2004). Expediting target identification and validation through RNAi. ResearchGate. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Available at: [Link]

  • MacKeigan, J. P., et al. (2005). Utilizing RNA interference to enhance cancer drug discovery. Nature Reviews Cancer. Available at: [Link]

  • Sharma, G., & Rabbani, M. (2021). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers in Oncology. Available at: [Link]

  • Majumder, P., et al. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. National Institutes of Health. Available at: [Link]

  • Gella, V. K., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm. Available at: [Link]

  • Ferreira, R. J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. PubMed. Available at: [Link]

  • Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. National Institutes of Health. Available at: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sastry, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Smith, R. A., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Lipid Research. Available at: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. bioRxiv. Available at: [Link]

  • Vieth, M., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Rudin, C. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research. Available at: [Link]

  • Reaction Biology. (2025). Kinase Panel Screening Services. Available at: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, R., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]

  • Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Jabbour, E., et al. (2021). Dosing Strategies for Improving the Risk-Benefit Profile of Ponatinib in Patients With Chronic Myeloid Leukemia in Chronic Phase. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]

  • Anizon, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, P. M., & Ferrell, J. E. (2007). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Molecular Cell. Available at: [Link]

  • ResearchGate. (2018). Cytotoxicity of inhibitors and washout assay. Available at: [Link]

  • ResearchGate. (2017). Washout procedure completely removes drug from the media. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at: [Link]

  • Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Jabbour, E., & Kantarjian, H. (2014). Resistant mutations in CML and Ph+ALL – role of ponatinib. Journal of the National Comprehensive Cancer Network. Available at: [Link]

Sources

Technical Support Center: Stability of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This molecule is a vital building block in medicinal chemistry and a potent research tool, notably as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its utility in drug discovery hinges on its integrity in solution, particularly in dimethyl sulfoxide (DMSO), the standard solvent for compound library storage and high-throughput screening.

This guide provides in-depth troubleshooting advice and best practices to ensure the stability and reliability of your 8-Bromo-6-chloroimidazo[1,2-b]pyridazine solutions. We will address common challenges, from chemical degradation to physical precipitation, and provide validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO?

The primary concern is the compound's susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1] The imidazo[1,2-b]pyridazine core is electron-deficient, and the chloro and bromo substituents are potential leaving groups. While often requiring a base and elevated temperatures to proceed efficiently, long-term storage in DMSO containing nucleophilic impurities (e.g., water, trace amines) can lead to slow degradation.

Q2: My DMSO solution of the compound has turned yellow/brown. What does this mean?

Discoloration often indicates chemical degradation. This could be due to the formation of new, colored species resulting from reactions with impurities in the DMSO, oxidation, or light exposure. It is crucial to investigate the purity of the solution via analytical methods like LC-MS before use.

Q3: How should I store my stock solution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO?

For maximum stability, stock solutions should be stored under conditions that minimize exposure to moisture, oxygen, and light.[2] The ideal practice is to store aliquots in sealed vials under an inert atmosphere (argon or nitrogen) at -20°C or below.[3][4] This minimizes water absorption and slows chemical reactions.

Q4: Are freeze-thaw cycles a problem?

Yes, repeated freeze-thaw cycles can be detrimental. The primary issue is that each cycle presents an opportunity for atmospheric moisture to enter the container.[2] This absorbed water can cause precipitation upon freezing and accelerate hydrolysis.[2][5] It is highly recommended to prepare smaller, single-use aliquots to avoid repeated cycling of the main stock solution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation from DMSO Solution

Symptoms:

  • Visible crystals or solid material in the vial, often after storage at low temperatures.

  • Lower-than-expected concentration in subsequent assays.

Causality Analysis: Precipitation is a common issue for compounds stored in DMSO.[6][7] The solubility of many organic compounds decreases at lower temperatures. This problem is severely exacerbated by water absorption, as DMSO's solubilizing power is suppressed by moisture, leading to hydrate formation and precipitation.[2]

Recommended Actions:

  • Gentle Resolubilization: Try to redissolve the compound by warming the vial to room temperature and using a vortex mixer or sonication bath for a few minutes.[8]

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. If your solvent bottle has been open for a long time, it has likely absorbed significant atmospheric moisture.[5][8]

  • Prepare Fresh: If the compound does not readily redissolve or if you suspect water contamination, it is best to prepare a fresh stock solution from solid material using new, anhydrous DMSO.

  • Storage Protocol Review: Implement a strict storage protocol involving small aliquots, inert gas overlay, and tightly sealed vials to prevent future moisture contamination.[2][4]

Table 1: Troubleshooting Summary
SymptomPossible CauseRecommended Action
Precipitation Low-temperature storage; Water absorption in DMSO.[2][6]Gently warm and sonicate; Use fresh, anhydrous DMSO; Store in aliquots.
Discoloration Chemical degradation; Oxidation; Reaction with impurities.Cease use; Analyze purity by LC-MS; Store under inert gas, protected from light.[2]
Inconsistent Assay Results Degradation of stock solution; Inaccurate concentration due to precipitation or water absorption.[2][5]Perform a stability check on the stock solution (see Protocol 1); Prepare fresh stock solution.
Appearance of New Peaks in LC-MS Compound degradation; Nucleophilic substitution by solvent impurities.Characterize new peaks to understand the degradation pathway; Optimize storage conditions immediately.

Potential Degradation Pathways & Experimental Workflows

As a Senior Application Scientist, it is critical to not only identify problems but also to understand their mechanistic origins.

Diagram 1: Potential Nucleophilic Substitution Pathway

The diagram below illustrates a hypothetical degradation pathway for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in the presence of a generic nucleophile (Nu-H), such as water or a trace amine impurity, which can be found in non-anhydrous DMSO.

Degradation_Pathway reactant 8-Bromo-6-chloroimidazo[1,2-b]pyridazine product Degradation Product (Halogen Substituted) reactant->product SₙAr Reaction (slow degradation) impurity Nucleophile (e.g., H₂O, R₂NH) in DMSO impurity->product

Caption: Hypothetical SNAr degradation of the target compound.

Diagram 2: Troubleshooting Workflow for Compound Instability

If you suspect compound instability is affecting your results, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low activity, poor reproducibility) check_visual Visually Inspect DMSO Stock: Precipitate? Discoloration? start->check_visual precipitate Precipitate Observed check_visual->precipitate Yes no_precipitate Solution is Clear check_visual->no_precipitate No action_precipitate Attempt to Redissolve. If unsuccessful, prepare fresh stock with anhydrous DMSO. precipitate->action_precipitate check_analytical Analyze Stock Purity via LC-MS (Compare to reference standard) no_precipitate->check_analytical end Re-run Experiment with Validated Stock Solution action_precipitate->end purity_ok Purity >95%? check_analytical->purity_ok purity_bad Purity <95% or Degradants Present check_analytical->purity_bad purity_ok->end Yes action_purity_bad Discard Old Stock. Prepare Fresh Stock. Review and Optimize Storage Conditions. purity_bad->action_purity_bad action_purity_bad->end

Caption: Step-by-step workflow for troubleshooting compound stability.[9]

Experimental Protocols

Protocol 1: LC-MS Time-Point Stability Study

This protocol provides a robust method to quantitatively assess the stability of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine under your specific storage conditions.[3][9]

Objective: To determine the rate of degradation of the compound in DMSO over time.

Materials:

  • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (solid)

  • High-purity, anhydrous DMSO

  • LC-MS system with a suitable C18 column

  • Amber glass vials with PTFE-lined caps

  • Acetonitrile (ACN) and water (LC-MS grade) with 0.1% formic acid

  • A stable internal standard (IS) (optional, but recommended)

Methodology:

  • Stock Solution Preparation:

    • Carefully prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • If using an internal standard, prepare a combined stock solution containing both the compound and the IS at known concentrations.

  • Sample Aliquoting:

    • Dispense small, equal volumes of the stock solution into multiple amber vials.

    • Flush the headspace with argon or nitrogen before tightly sealing the caps.

  • Time-Zero (T=0) Analysis:

    • Immediately take one vial for your T=0 measurement.

    • Prepare a sample for injection by diluting an aliquot of the stock solution to an appropriate concentration (e.g., 1-10 µM) with an ACN/water mixture.

    • Analyze via LC-MS to get the initial peak area of the compound (and IS, if used). This is your baseline.[9]

  • Incubation:

    • Store the remaining vials under the conditions you wish to test (e.g., -20°C in a freezer, 4°C in a refrigerator, room temperature on the benchtop).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24h, 7 days, 1 month, 3 months), remove a vial from storage.

    • Allow it to equilibrate to room temperature before opening.

    • Prepare and analyze the sample by LC-MS using the exact same method as the T=0 analysis.[9]

  • Data Analysis:

    • For each time point, calculate the peak area of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • Normalize this area to the T=0 peak area to determine the percentage of compound remaining.

    • Formula: Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Table 2: Recommended Storage Conditions for DMSO Stock Solutions
ParameterOptimal ConditionSuboptimal ConditionRationale
Temperature -20°C to -80°C[3]Room Temperature or +4°CSlows down chemical reaction rates significantly. Storing at +15°C can lead to a 58% loss of integrity over 4 years.[3]
Atmosphere Inert Gas (Argon, Nitrogen)[3][4]Ambient AirPrevents oxidation and minimizes moisture absorption from the air.[2] Storage at -20°C under argon results in less degradation than under ambient air.[3]
Container Amber glass vials with PTFE-lined capsPolystyrene plates, poorly sealed tubesPrevents photodegradation and ensures an airtight seal to block moisture.
DMSO Grade Anhydrous, high-purity (≥99.9%)Reagent grade, previously opened bottleMinimizes contaminants like water and other nucleophiles that can react with the compound.[8]
Aliquoting Single-use volumesLarge, multi-use stock vialAvoids repeated freeze-thaw cycles and the introduction of contaminants with each use.[2]

References

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Ilouga, P. E., Winkler, D., Kirchhoff, C., Schierholz, B., & Wölcke, J. (2007). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. Journal of Biomolecular Screening, 12(1), 21–32. [Link]

  • Kozik, V., et al. (2018). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 47-54.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Cheng, Y., & Li, Y. (2017). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 22(5), 793. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]

  • Rao, B. R. R., et al. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Retrieved from [Link]

  • D'Auria, M. (2019). Recent progress in the modification of heterocycles based on the transformation of DMSO. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Kozik, V. S., et al. (2015). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 20(4), 546-553.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. SLAS Europe Conference. Retrieved from [Link]

  • de Oliveira, V. T., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748-753.
  • Touaibia, M., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113863.

Sources

common side products in the synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1] The synthesis of the 8-Bromo-6-chloro derivative is typically achieved via a condensation-cyclization reaction between 3-Amino-4-bromo-6-chloropyridazine and a two-carbon electrophile, most commonly chloroacetaldehyde or its more stable acetal equivalent.[2][3] While the reaction can be high-yielding, several potential side reactions can complicate the process, leading to purification challenges and reduced yields. This guide addresses the most common issues encountered in the lab.

Core Synthesis Pathway

The primary route involves the acid-catalyzed reaction of 3-Amino-4-bromo-6-chloropyridazine with chloroacetaldehyde diethyl acetal. The reaction proceeds through initial formation of a Schiff base or N-alkylation, followed by an intramolecular nucleophilic attack to form the fused imidazole ring.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction A 3-Amino-4-bromo- 6-chloropyridazine Intermediate Uncyclized Intermediate (N-alkylated adduct) A->Intermediate  + B  PTSA, 80°C B Chloroacetaldehyde diethyl acetal Product 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General synthesis scheme for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently receive. Each answer provides a mechanistic explanation for the problem and actionable steps for resolution.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 3-Amino-4-bromo-6-chloropyridazine. What went wrong?

A1: Root Cause Analysis & Solutions

This is the most common issue and typically points to suboptimal reaction conditions or reagent quality.

  • Causality—The Role of the Catalyst: The reaction requires an acid catalyst, like p-toluenesulfonic acid (PTSA), for two key reasons. First, it facilitates the in situ hydrolysis of the stable chloroacetaldehyde diethyl acetal to the highly reactive chloroacetaldehyde. Second, it protonates the pyridazine ring, activating it for the subsequent cyclization. Insufficient or degraded catalyst will stall the reaction.

  • Causality—Thermal Requirement: The final intramolecular cyclization and dehydration step requires sufficient thermal energy. If the reaction temperature is too low or the duration is too short, the reaction will stop at the intermediate stage or proceed very slowly.

Troubleshooting Steps:

  • Verify Catalyst Loading and Quality: Ensure you are using the correct molar equivalent of PTSA (typically 1.2 equivalents relative to the aminopyridazine).[2][3] If your PTSA is old, it may have absorbed water, reducing its effectiveness. Consider using a fresh bottle or drying it before use.

  • Confirm Reaction Temperature: Use a calibrated thermometer to ensure the internal reaction temperature reaches and is maintained at the target (e.g., 80 °C).[2][3] Reactions run at lower temperatures will require significantly longer times.

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after the initially planned duration (e.g., 20 hours), consider extending the reaction time.

  • Solvent Purity: Ensure the solvent (e.g., isopropanol) is anhydrous. Water present at the start can interfere with the acetal hydrolysis equilibrium.

ParameterRecommended ConditionPotential Problem & Consequence
Catalyst (PTSA) 1.2 eq.<1.0 eq: Incomplete acetal hydrolysis and cyclization.
Temperature 80 °C<70 °C: Very slow or stalled cyclization step.
Time 20+ hours<16 hours: Incomplete conversion, high levels of unreacted starting material.
Solvent Anhydrous IsopropanolWet Solvent: Can hinder the reaction kinetics.
Q2: I've isolated a major byproduct with a mass of (M+18) compared to the expected product. What is it and how do I prevent it?

A2: Identification of the Uncyclized Intermediate

A byproduct with a mass corresponding to the addition of water to your product is almost certainly the uncyclized N-(2,2-diethoxyethyl) or N-(2-hydroxyethyl) adduct , which failed to complete the final dehydration and aromatization step.

  • Mechanistic Explanation: The reaction proceeds via an intermediate where the amino group of the pyridazine has reacted with chloroacetaldehyde. Before the final ring closure and elimination of water, this intermediate is stable. If the reaction conditions (heat, acid concentration) are insufficient to drive the reaction to completion, this intermediate will be isolated after aqueous workup.

Troubleshooting_Byproduct Problem Problem: Byproduct with M+18 mass Analysis Analysis: LC-MS shows m/z ~250, 252, 254 ¹H NMR shows aliphatic protons (not just aromatic) Problem->Analysis Cause Likely Cause: Incomplete cyclization/ dehydration step Analysis->Cause Intermediate Structure: Uncyclized Intermediate Cause->Intermediate Solution Solution: 1. Re-subject isolated mixture to reaction conditions (PTSA, heat). 2. For future runs, increase reaction time or temperature. Cause->Solution

Caption: Troubleshooting workflow for identifying the common uncyclized intermediate.

Prevention and Remediation:

  • Prevention: The best strategy is prevention. Adhere to the optimized temperature and reaction time as discussed in A1.

  • Remediation: If you have already isolated a mixture containing this byproduct, you can often "rescue" it. Re-subject the mixture to the reaction conditions (isopropanol, PTSA, 80 °C) to drive the cyclization to completion.

Q3: My crude product is a dark, tarry substance that is difficult to purify. What is causing this?

A3: Managing Aldehyde Polymerization

The likely culprit is the polymerization of free chloroacetaldehyde.

  • Chemical Rationale: While the acetal is stable, its hydrolysis product, chloroacetaldehyde, is highly reactive and prone to self-polymerization under acidic conditions, especially with localized overheating. This forms undesirable polymeric materials that appear as a dark tar.

Mitigation Strategies:

  • Controlled Temperature: Avoid exceeding the recommended reaction temperature. Use an oil bath for uniform heating and avoid direct heating on a hot plate which can create hot spots.

  • Controlled Reagent Addition: For larger scale reactions, consider the slow, portion-wise addition of the chloroacetaldehyde diethyl acetal to the heated solution of the aminopyridazine and acid. This keeps the instantaneous concentration of the free aldehyde low, minimizing self-polymerization.

  • Purification: If polymeric material has formed, it must be removed. It is typically insoluble in standard organic solvents used for extraction (like dichloromethane or ethyl acetate). The desired product can usually be extracted away from the baseline tar. Subsequent silica gel column chromatography is effective for final purification.[2][3]

Q4: My LC-MS shows minor impurities with masses suggesting the presence of a di-brominated product or an isomer. Is this possible?

A4: Regioselectivity and Potential Isomers

While the primary synthesis route is generally clean, minor isomers can form.

  • Positional Isomers: The key cyclization step relies on the initial reaction occurring at the N1 nitrogen of the pyridazine ring.[4] Reaction at the exocyclic amino group would lead to a different, uncyclizable product. While electronically favored at N1, a small amount of reaction at the amino group is theoretically possible, leading to a minor impurity.

  • Di-bromination: This is not a common side product when starting with 3-Amino-4-bromo-6-chloropyridazine. However, if your synthesis involves a separate bromination step on the 6-chloroimidazo[1,2-b]pyridazine core (e.g., using NBS), regioselectivity is a major concern. Bromination can occur at other positions on the ring, leading to isomeric impurities that can be very difficult to separate.[5][6] If you are performing a bromination, careful control of stoichiometry (using 1.0 equivalent of NBS) and temperature is critical to prevent over-bromination.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine[2][3]
  • To a round-bottom flask, add 3-Amino-4-bromo-6-chloropyridazine (1.0 eq.), isopropanol (approx. 10 mL per gram of aminopyridazine), chloroacetaldehyde diethyl acetal (1.2 eq.), and p-toluenesulfonic acid (PTSA, 1.2 eq.).

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

  • Maintain the temperature and stir the reaction for 20-24 hours. Monitor progress by TLC or LC-MS until the starting aminopyridazine is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the isopropanol.

  • Dilute the residue with dichloromethane (DCM) and carefully neutralize by washing with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of petroleum ether:ethyl acetate, starting from 3:1) to afford the pure product.

Protocol 2: Characterization of Common Byproducts
  • Unreacted Starting Material (3-Amino-4-bromo-6-chloropyridazine):

    • LC-MS: Will show a distinct, earlier retention time than the product. Expected [M+H]⁺ m/z ~208, 210, 212 (characteristic bromine and chlorine isotopic pattern).

  • Uncyclized Intermediate:

    • LC-MS: Expected [M+H]⁺ m/z ~250, 252, 254 (assuming hydrolysis of the acetal during workup/analysis, corresponding to product + H₂O).

    • ¹H NMR: In addition to aromatic signals, will show characteristic signals for the -CH₂-CH(OH)- or similar aliphatic side chain, which are absent in the final product's spectrum.

  • Final Product (8-Bromo-6-chloroimidazo[1,2-b]pyridazine):

    • LC-MS: Expected [M+H]⁺ m/z ~232, 234, 236.[2]

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Bollack, B., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 125-141. [Link]

  • Chien, C., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 169–173. [Link]

  • Tighadouini, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

Sources

Technical Support Center: Optimizing the Purification of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for the purification of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1] This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, ensuring you can achieve the desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 8-Bromo-6-chloroimidazo[1,2-b]pyridazine reaction mixture?

A1: Understanding potential impurities is the first step to designing an effective purification strategy. Based on its common synthesis route—the condensation of 3-Amino-4-bromo-6-chloropyridazine with a chloroacetaldehyde equivalent—the primary impurities you may encounter are:

  • Unreacted Starting Materials: The most common impurities are residual 3-Amino-4-bromo-6-chloropyridazine. Due to its amino group, this starting material is significantly more polar than the product and will have a much lower Rf value on a silica gel TLC plate.

  • Poly-halogenated Species: While the primary synthesis is robust, minor side reactions can lead to products with different halogenation patterns, although this is less common.

  • Polymeric Byproducts: Acid-catalyzed conditions, often used in this cyclization, can sometimes lead to the formation of dark, tarry polymeric materials, especially if the reaction is overheated or run for an extended period.[2]

  • Residual Acid Catalyst: If an acid catalyst like p-toluenesulfonic acid (PTSA) is used, it must be thoroughly removed during the workup, typically with a basic wash (e.g., saturated sodium bicarbonate solution), to prevent it from complicating purification.[3][4]

Q2: My crude product is a dark, oily residue, not the expected "light yellow to brown solid." What went wrong and how do I proceed?[4]

A2: An oily or tarry crude product usually indicates the presence of high-boiling point solvents, moisture, or polymeric byproducts.

Causality:

  • Incomplete Solvent Removal: Solvents like isopropanol or DMF, if used in the reaction, may not have been fully removed under reduced pressure.

  • Formation of Polymeric Materials: As mentioned in Q1, excessive heat or reaction time can lead to polymerization, resulting in a tarry mixture.

  • Hygroscopic Nature: The crude mixture, especially if it contains salt byproducts, can absorb atmospheric moisture.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Redissolve the oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate, dry it thoroughly with anhydrous sodium sulfate or magnesium sulfate, filter, and re-concentrate under high vacuum.

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture vigorously. This can often cause the desired product to precipitate as a solid, which can then be collected by filtration.

  • Proceed to Chromatography: If trituration fails, the most reliable method to separate the product from tar is silica gel chromatography. The tarry impurities are typically highly polar and will remain at the baseline of the column, allowing the product to be eluted.

Q3: Which purification method is better for this compound: flash column chromatography or recrystallization?

A3: The choice depends on the impurity profile and the scale of your reaction.

  • Flash Column Chromatography: This is the most versatile and commonly reported method for purifying 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.[3][4] It is highly effective for removing both more polar (e.g., starting materials) and less polar impurities, as well as baseline "tar." It is the recommended primary method for achieving high purity (>98%).

  • Recrystallization: This method is ideal for removing small amounts of impurities from an already relatively pure solid product (>90%). It is often used as a final polishing step after chromatography to obtain material of exceptional purity. However, finding a single solvent system that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. A co-solvent system (e.g., ethyl acetate/heptane) is often required.[5]

Recommendation: For a typical crude reaction mixture, begin with flash chromatography. If the resulting material requires further purification for a particularly sensitive application, follow up with recrystallization.

Q4: I'm getting poor separation during flash column chromatography. My product is co-eluting with an impurity. What adjustments can I make?

A4: Poor separation is almost always a result of a suboptimal solvent system (mobile phase). The goal is to find a solvent system that gives your product an Rf (retention factor) of ~0.25-0.35 on a TLC plate, with clear separation from all impurities.

Causality & Solutions:

  • Mobile Phase is Too Polar: If your product and impurities are all running too high on the TLC plate (Rf > 0.5), your eluent is too strong. Decrease the proportion of the polar solvent. For the commonly used petroleum ether/ethyl acetate system, this means increasing the ratio of petroleum ether (e.g., from 3:1 to 5:1).[3]

  • Mobile Phase is Not Polar Enough: If your product is sticking to the baseline (Rf < 0.1), you need to increase the polarity. Increase the proportion of ethyl acetate.

  • "Streaking" on the TLC Plate: Streaking can indicate several issues:

    • Compound Acidity/Basicity: The imidazo[1,2-b]pyridazine core has a basic nitrogen atom.[1] This can cause tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can create a sharper spot and improve separation.

    • Overloading: Applying too much crude material to the TLC plate can cause spots to streak. Ensure you are applying a dilute solution.

    • Insolubility: If the compound is not fully soluble in the eluent, it will streak from the baseline. Ensure your chosen solvent system fully dissolves the crude material.

Visual Troubleshooting Guide for Chromatography

G start Poor Separation in Column Chromatography check_tlc Analyze TLC Plate start->check_tlc rf_high All Spots High (Rf > 0.5) check_tlc->rf_high rf_low Product at Baseline (Rf < 0.1) check_tlc->rf_low streaking Product is Streaking check_tlc->streaking co_elution Spots Overlap (ΔRf is small) check_tlc->co_elution sol_polar Eluent is too Polar rf_high->sol_polar sol_nonpolar Eluent is not Polar Enough rf_low->sol_nonpolar sol_modifier Possible Acidity/ Basicity or Solubility Issue streaking->sol_modifier sol_system Need Different Solvent System co_elution->sol_system act_decrease_polar Action: Decrease % of polar solvent (e.g., EtOAc) sol_polar->act_decrease_polar act_increase_polar Action: Increase % of polar solvent (e.g., EtOAc) sol_nonpolar->act_increase_polar act_add_modifier Action: Add 0.5% Triethylamine to eluent sol_modifier->act_add_modifier act_change_solvent Action: Test alternative systems (e.g., DCM/Methanol) sol_system->act_change_solvent

Caption: Troubleshooting Decision Tree for Column Chromatography.

Q5: How should I properly store the purified 8-Bromo-6-chloroimidazo[1,2-b]pyridazine to ensure its stability?

A5: Halogenated heterocyclic compounds can be sensitive to light, air, and moisture over long periods. The recommended storage conditions are under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[3] Storing the solid in a sealed vial, wrapped in foil or in an amber vial to protect from light, and placed in a refrigerator or cold room will ensure its long-term stability and purity.

Protocols & Workflows

General Purification Workflow

The following workflow outlines the standard sequence of operations for purifying 8-Bromo-6-chloroimidazo[1,2-b]pyridazine from a crude reaction mixture.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash, brine wash) start->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid tlc TLC Analysis to Determine Eluent crude_solid->tlc column Flash Column Chromatography tlc->column fractions Combine Pure Fractions column->fractions concentrate2 Concentrate Pure Fractions fractions->concentrate2 purity_check Assess Purity (NMR, LC-MS) concentrate2->purity_check end Pure Product (>98%) purity_check->end recrystallize Optional: Recrystallization for Ultra-High Purity purity_check->recrystallize If needed recrystallize->end

Caption: Standard workflow for purification.

Protocol 1: Flash Column Chromatography

This protocol is adapted from established procedures for this and related compounds.[3][6]

1. Preparation of the Column:

  • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel (200-400 mesh) in the initial, non-polar eluent (e.g., 100% petroleum ether or hexanes).

  • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in a minimal amount of dichloromethane (DCM).

  • In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude material).

  • Add the DCM solution to the silica gel and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally provides superior separation to "wet loading."

  • Carefully add the silica-adsorbed sample to the top of the packed column.

3. Elution:

  • Begin eluting the column with a non-polar solvent (e.g., 100% petroleum ether) to remove very non-polar impurities.

  • Gradually increase the polarity of the mobile phase according to your prior TLC analysis. For a starting point of 3:1 Petroleum Ether:Ethyl Acetate, you might run a gradient from 10:1 to 5:1 to 3:1.

  • Collect fractions and monitor them by TLC.

4. Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to yield the purified 8-Bromo-6-chloroimidazo[1,2-b]pyridazine as a solid.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (200-400 mesh)Standard, effective for separating moderately polar compounds.
Mobile Phase (Eluent) Petroleum Ether:Ethyl Acetate (gradient)A common system providing good resolution.[3][4] A 3:1 ratio is a good target polarity.
Alternative Mobile Phase Dichloromethane:Methanol (gradient)Useful if separation is poor in the primary system.
Loading Method Dry LoadingPrevents band broadening and improves resolution compared to wet loading.
Visualization (TLC) UV light (254 nm)The aromatic imidazopyridazine core is UV active.

References

  • (No Source)
  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]

  • (No Source)
  • (No Source)
  • PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • Google Patents. WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • (No Source)
  • (No Source)
  • PubMed. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • (No Source)
  • (No Source)
  • ResearchGate. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

  • (No Source)
  • (No Source)
  • (No Source)
  • (No Source)

Sources

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered with this class of compounds: poor cell permeability. By understanding the underlying principles and employing the strategies outlined here, you can significantly improve the therapeutic potential of your imidazo[1,2-b]pyridazine-based drug candidates.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of various bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] This has spurred interest in developing new derivatives for a range of therapeutic applications, from anticancer to anti-inflammatory agents.[2][3] However, a frequent hurdle in the development of these promising compounds is their limited ability to cross cell membranes, which can hinder their efficacy.

This guide provides a structured approach to diagnosing and addressing poor cell permeability through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[1,2-b]pyridazine derivatives exhibit poor cell permeability?

A1: The cell permeability of a small molecule is governed by a complex interplay of its physicochemical properties.[4][5] Imidazo[1,2-b]pyridazine derivatives, due to their heterocyclic nature, often possess characteristics that can limit their ability to passively diffuse across the lipid bilayer of cell membranes. Key contributing factors include:

  • Polarity and Hydrogen Bonding: The presence of nitrogen atoms in the fused ring system can increase the polarity and hydrogen bonding capacity of the molecule. A high polar surface area (PSA) and a greater number of hydrogen bond donors and acceptors are generally associated with lower membrane permeability.[6]

  • Molecular Size and Rigidity: While not always the primary factor, larger molecular size and a rigid, planar structure can negatively impact the diffusion rate across the membrane.[5][7]

  • Lipophilicity: An optimal balance of lipophilicity (fat-loving) and hydrophilicity (water-loving) is crucial for a drug to partition from the aqueous extracellular environment into the lipid membrane and then back into the aqueous cytoplasm. Compounds that are too polar (hydrophilic) or too greasy (lipophilic) will have poor permeability.[6]

  • Ionization State: The pKa of the molecule and the pH of the surrounding environment determine its ionization state. Ionized (charged) molecules generally have much lower membrane permeability than their neutral counterparts.[4][5]

A helpful initial assessment of a compound's potential for poor permeability can be made using frameworks like Lipinski's "Rule of 5," which considers factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[6]

Q2: What are the primary strategies to improve the cell permeability of my imidazo[1,2-b]pyridazine derivative?

A2: There are several effective strategies that can be employed, often in combination, to enhance the cell permeability of your lead compounds:

  • Structural Modification:

    • Reduce Polarity: Systematically replace polar functional groups with less polar ones, while trying to maintain the desired biological activity. This could involve substituting hydrogen bond donors (like -OH or -NH2) with groups that cannot donate hydrogen bonds.

    • Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl or aryl groups) to increase the compound's affinity for the lipid membrane. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor aqueous solubility and other issues.

    • Masking Polar Groups (Prodrugs): Temporarily mask polar functional groups with lipophilic moieties that can be cleaved off inside the cell to release the active drug. This is a powerful technique known as the prodrug approach.[8][9][10]

  • Formulation-Based Approaches:

    • Nanoparticle Delivery Systems: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and facilitate its uptake into cells.[11][][13] Nanoparticles can enhance bioavailability by increasing the surface area for dissolution and by interacting with the cell membrane to promote uptake.[11]

Q3: How can I experimentally assess the cell permeability of my compounds?

A3: Several in vitro assays are widely used to determine the permeability of drug candidates. The two most common are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[14][15][16] It is a cost-effective way to screen a large number of compounds in the early stages of drug discovery.[14]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[17][18][19] This model is more physiologically relevant than PAMPA as it can assess both passive diffusion and the effects of active transport mechanisms (uptake and efflux).[15][18]

The choice of assay depends on the stage of your research and the specific questions you are trying to answer. PAMPA is excellent for initial screening of passive permeability, while the Caco-2 assay provides a more comprehensive picture of intestinal absorption.

Troubleshooting Guides

Scenario 1: My imidazo[1,2-b]pyridazine derivative shows high potency in a biochemical assay but low activity in a cell-based assay.

This is a classic indicator of poor cell permeability. The compound can effectively interact with its target in a cell-free environment but is unable to reach it in sufficient concentrations within a living cell.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected active efflux.

Key Action: The critical experiment here is to repeat the Caco-2 assay in the presence of known efflux pump inhibitors. [20]If the A-B permeability of your compound increases significantly and the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter. This information is invaluable for guiding the next steps in your medicinal chemistry program, which will focus on modifying the structure to reduce its affinity for the efflux transporter.

By systematically applying these diagnostic tools and optimization strategies, you can overcome the challenge of poor cell permeability and unlock the full therapeutic potential of your imidazo[1,2-b]pyridazine derivatives.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
  • Caco2 assay protocol.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec.
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH.
  • Caco-2 Permeability Assay - Enamine.
  • Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE. Available at: [Link]

  • Imidazopyridazine - Wikipedia. Available at: [Link]

  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. Available at: [Link]

  • Caco-2 Permeability Assay - Evotec.
  • Caco-2 permeability assay - Creative Bioarray.
  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH. Available at: [Link]

  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals.
  • pampa-permeability-assay.pdf - Technology Networks. Available at: [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity - ConductScience. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate. Available at: [Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC - NIH.
  • Nanoparticle-based targeted drug delivery - PMC - NIH. Available at: [Link]

  • Nanotechnology & Poorly Soluble Drugs | DDDT - Dove Medical Press. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. Available at: [Link]

  • A) Current state‐of‐the‐art methods to improve permeability in peptide... - ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazine - Chem-Impex. Available at: [Link]

  • Imidazo-1,2-B-Pyridazine - sinochem-nanjing.com. Available at: [Link]

  • Strategies for transitioning macrocyclic peptides to cell-permeable drug leads | Crick. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. Available at: [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - NIH. Available at: [Link]

  • OPTIMISATION DE LA RELATION STRUCTURE-PERMÉABILITÉ DE MACROCYCLES SEMI-PEPTIDIQUES HÉTÉROCYCLIQUES.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - Semantic Scholar. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - BV FAPESP. Available at: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. Available at: [Link]

Sources

Validation & Comparative

Confirming VEGFR-2 Inhibition by the Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide Using Western Blot

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of oncology and angiogenesis research, the validation of novel small molecule inhibitors is a critical step in the therapeutic development pipeline. This guide provides an in-depth, technical comparison of the emerging 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold as a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. We will delve into the experimental confirmation of its mechanism of action using Western blot analysis and objectively compare its potential efficacy against established multi-kinase inhibitors, Sunitinib and Sorafenib.

The Central Role of VEGFR-2 in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a fundamental process in tumor growth and metastasis.[1] Tumors co-opt this physiological process to secure a dedicated supply of oxygen and nutrients, enabling their rapid proliferation and dissemination.[1] Central to this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGFR-2 playing a pivotal role as the primary mediator of the angiogenic signal in endothelial cells.[2]

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2] Consequently, the inhibition of VEGFR-2 is a clinically validated and highly attractive strategy in cancer therapy.[1]

The Promise of the Imidazo[1,2-b]pyridazine Scaffold

This guide will utilize a detailed Western blot protocol to illustrate how one would confirm the inhibitory activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine on VEGFR-2 signaling, providing the foundational knowledge for its preclinical evaluation.

Visualizing the VEGFR-2 Signaling Pathway and Inhibition

To understand the mechanism of action, it is crucial to visualize the signaling cascade and the point of intervention for a VEGFR-2 inhibitor.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 (Dimer) VEGF-A->VEGFR-2_dimer Binding & Dimerization pVEGFR-2 p-VEGFR-2 (Tyr1175) VEGFR-2_dimer->pVEGFR-2 Autophosphorylation PLCg PLCγ pVEGFR-2->PLCg PI3K PI3K pVEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Inhibitor->pVEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Experimental Protocol: Western Blot for VEGFR-2 Phosphorylation

This detailed protocol provides a robust framework for assessing the dose-dependent inhibition of VEGFR-2 phosphorylation by 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in a relevant endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

I. Cell Culture and Treatment
  • Cell Seeding: Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal receptor tyrosine kinase activity, serum-starve the cells for 4-6 hours in a basal medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. A vehicle control (DMSO) must be included.

  • VEGF-A Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes to induce VEGFR-2 phosphorylation.

II. Cell Lysis and Protein Quantification
  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes, vortexing occasionally.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Loading: Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.

  • Electrophoresis: Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

IV. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control such as GAPDH or β-actin.

WesternBlot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting SDS_PAGE->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.

Data Interpretation and Expected Outcomes

A successful Western blot experiment will demonstrate a clear, dose-dependent decrease in the level of phosphorylated VEGFR-2 (p-VEGFR-2) in cells treated with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine compared to the VEGF-A stimulated control. The total VEGFR-2 levels should remain relatively constant across all lanes, confirming that the inhibitor is affecting the phosphorylation status of the receptor and not its overall expression.

To further validate the inhibitory effect on the signaling cascade, subsequent Western blots can be performed to assess the phosphorylation status of key downstream effectors such as ERK (p-ERK) and Akt (p-Akt). A potent and specific VEGFR-2 inhibitor would be expected to also reduce the levels of p-ERK and p-Akt in a dose-dependent manner.

Comparative Analysis: Imidazo[1,2-b]pyridazine Scaffold vs. Established Inhibitors

To provide a comprehensive evaluation, it is essential to compare the potency of the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold with established, clinically approved VEGFR-2 inhibitors. Sunitinib and Sorafenib are multi-kinase inhibitors that target VEGFR-2, among other kinases.

InhibitorTarget(s)VEGFR-2 IC50 (nM)Reference(s)
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide VEGFR-27.1[3]
Sunitinib VEGFRs, PDGFRs, c-KIT, etc.80[4][5]
Sorafenib VEGFRs, PDGFR-β, Raf kinases, etc.90[1][6][7][8][9]

Note: The IC50 value for the imidazo[1,2-b]pyridazine derivative is from a published study on a closely related analog and serves as a strong indicator of the potential of the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold.

The data suggests that the imidazo[1,2-b]pyridazine scaffold has the potential for highly potent and potentially more selective inhibition of VEGFR-2 compared to the broader spectrum activity of Sunitinib and Sorafenib. This selectivity could translate to a more favorable side-effect profile in a clinical setting.

Conclusion

The Western blot technique is an indispensable tool for the initial validation of novel kinase inhibitors like those based on the 8-Bromo-6-chloroimidazo[1,2-b]pyridazine scaffold. The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers to confirm the on-target activity of this promising class of compounds. The high potency observed in a representative derivative of the imidazo[1,2-b]pyridazine family underscores its potential as a next-generation VEGFR-2 inhibitor for anti-angiogenic therapy. Further investigation into the specific activity and selectivity profile of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is warranted to fully elucidate its therapeutic promise.

References

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

  • PubMed Central. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. [Link]

  • ScienceDirect. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. [Link]

Sources

A Head-to-Head Comparison of Kinase Inhibition: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Versus Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a clinical mainstay for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). However, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is a continuous endeavor. This guide provides a detailed comparative analysis of the investigational compound 8-Bromo-6-chloroimidazo[1,2-b]pyridazine and the established drug Sunitinib, focusing on their inhibitory potency against key oncogenic kinases.

Introduction to the Contenders

Sunitinib , marketed as Sutent®, is a well-characterized oral, small-molecule inhibitor that targets multiple RTKs involved in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit). By simultaneously blocking these signaling pathways, Sunitinib exerts both anti-angiogenic and anti-proliferative effects.[1][2]

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to a class of molecules that has garnered significant interest for its potential as kinase inhibitors.[3][4] While not as extensively characterized in the public domain as Sunitinib, research into imidazo[1,2-b]pyridazine derivatives has revealed their potential to potently and selectively inhibit key kinases, particularly VEGFR-2, a critical mediator of angiogenesis.

Comparative Potency: A Data-Driven Analysis

Kinase TargetSunitinib IC50 (nM)Representative Imidazo[1,2-b]pyridazine IC50 (nM)
VEGFR-221.9
PDGFRβ5>10,000
c-Kit1Not Reported
FLT31Not Reported
RET1.5Not Reported

Note: IC50 values for Sunitinib are compiled from various public sources. The IC50 value for the representative imidazo[1,2-b]pyridazine is for a highly potent analog described in the cited reference, which shares the core scaffold but has different substitutions at the 6 and 8 positions.

From this data, it is evident that while Sunitinib exhibits a broad-spectrum inhibitory profile against multiple RTKs, the imidazo[1,2-b]pyridazine scaffold has been optimized to yield compounds with exceptional potency against VEGFR-2, comparable to that of Sunitinib. The high selectivity of the representative imidazo[1,2-b]pyridazine for VEGFR-2 over PDGFRβ suggests a more targeted inhibitory profile, which could potentially translate to a different side-effect profile in a clinical setting.

The "Why": Understanding the Signaling Pathways

To appreciate the significance of inhibiting these kinases, it is crucial to understand their roles in cellular signaling.

G cluster_0 VEGFR-2 Signaling cluster_1 PDGFRβ & c-Kit Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Imidazopyridazine 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Imidazopyridazine->VEGFR2 Inhibits PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PI3K_2 PI3K PDGFRb->PI3K_2 RAS RAS PDGFRb->RAS SCF SCF cKit c-Kit SCF->cKit cKit->PI3K_2 cKit->RAS Akt_2 Akt PI3K_2->Akt_2 CellGrowth Cell Proliferation & Survival Akt_2->CellGrowth RAF_2 RAF RAS->RAF_2 MEK_2 MEK RAF_2->MEK_2 ERK_2 ERK MEK_2->ERK_2 ERK_2->CellGrowth Sunitinib_2 Sunitinib Sunitinib_2->PDGFRb Inhibits Sunitinib_2->cKit Inhibits

Caption: Simplified signaling pathways of VEGFR-2, PDGFRβ, and c-Kit, and the inhibitory action of Sunitinib and 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Activation of VEGFR-2 by its ligand, VEGF, is a primary driver of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. The PDGFR and c-Kit pathways are crucial for the proliferation and survival of various cell types, including tumor cells. Sunitinib's broad-spectrum inhibition disrupts these multiple, often redundant, pathways that contribute to tumor progression. In contrast, a highly selective VEGFR-2 inhibitor like the imidazo[1,2-b]pyridazine derivative would primarily target the tumor vasculature.

Experimental Methodologies: How Potency is Determined

The IC50 values presented are typically determined through in vitro kinase assays. These assays are fundamental to the drug discovery process, providing a quantitative measure of a compound's ability to inhibit a specific enzyme.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 of a compound against a purified kinase enzyme.

G cluster_workflow Biochemical Kinase Assay Workflow start Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound plate Plate Compound Dilutions in 384-well plate start->plate add_enzyme Add Kinase Enzyme plate->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_atp Initiate Reaction (Add ATP/Substrate Mix) incubate1->add_atp incubate2 Kinase Reaction add_atp->incubate2 stop Stop Reaction incubate2->stop detect Detect Signal (e.g., Luminescence) stop->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: A serial dilution of the test compound (e.g., 8-Bromo-6-chloroimidazo[1,2-b]pyridazine or Sunitinib) is prepared in a suitable solvent, typically DMSO.

  • Assay Plate Preparation: The diluted compounds are dispensed into the wells of a microtiter plate (e.g., 384-well format). Control wells containing only DMSO (vehicle) are also included.

  • Kinase and Substrate Addition: A solution containing the purified recombinant kinase (e.g., VEGFR-2, PDGFRβ, or c-Kit) and its specific substrate is added to each well.

  • Pre-incubation: The plate is incubated for a defined period to allow the test compound to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing adenosine triphosphate (ATP).

  • Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.

  • Signal Detection: After the incubation period, a detection reagent is added to measure the extent of substrate phosphorylation. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or radiometric assays.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Kinase Inhibition (Phosphorylation) Assay

To assess the potency of an inhibitor in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of kinase activity within intact cells.

Step-by-Step Protocol:

  • Cell Culture: A relevant cell line that expresses the target kinase (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2) is cultured to an appropriate confluency in a multi-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test inhibitor for a specified duration.

  • Ligand Stimulation: To activate the receptor tyrosine kinase, the cells are stimulated with the corresponding ligand (e.g., VEGF for VEGFR-2).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Detection of Phosphorylation: The level of phosphorylation of the target kinase or a downstream substrate is quantified using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with phospho-specific antibodies.

  • Data Analysis: The level of phosphorylation in the treated cells is compared to that in untreated, stimulated cells to determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.

Conclusion and Future Perspectives

This guide provides a comparative overview of the kinase inhibitory profiles of Sunitinib and the investigational compound class of imidazo[1,2-b]pyridazines. While Sunitinib is a potent multi-targeted inhibitor, the imidazo[1,2-b]pyridazine scaffold demonstrates the potential for developing highly potent and selective inhibitors of key oncogenic kinases like VEGFR-2. The more targeted nature of such compounds may offer advantages in terms of a differentiated safety profile.

For researchers and drug development professionals, this comparison highlights the importance of comprehensive kinase profiling to understand a compound's mechanism of action and to anticipate its potential therapeutic benefits and liabilities. The detailed experimental protocols provided serve as a foundation for the in-house evaluation and characterization of novel kinase inhibitors. Further investigation into the broader kinase selectivity, cellular activity, and in vivo efficacy of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine and its analogs is warranted to fully elucidate their therapeutic potential.

References

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734-745.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., & Cherrington, J. M. (2003). Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor, potently inhibits angiogenesis and tumor growth in vivo. Clinical Cancer Research, 9(1), 327-337.
  • Matsumoto, S., Miyamoto, N., Hirayama, T., Oki, H., Okada, K., Tawada, M., ... & Imamura, S. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Starting from the 8-Bromo-6-chloro Scaffold

Abstract

The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent kinase inhibitors, including the FDA-approved drug ponatinib.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, framed from the strategic perspective of initiating a drug discovery campaign using the versatile building block, 8-bromo-6-chloroimidazo[1,2-b]pyridazine. We will dissect the impact of substitutions at key positions—primarily C3, C6, and C8—by synthesizing data from various successful kinase inhibitor programs targeting enzymes such as PIM, Mps1, TYK2, CLKs, and DYRKs.[3][4][5][6] This guide explains the causal logic behind synthetic choices, presents comparative biological data, and provides actionable experimental protocols for researchers in the field.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system is a nitrogen-containing fused heterocycle that serves as a bioisostere of purines, the core components of nucleic acids.[2] This structural mimicry allows it to effectively compete for the ATP-binding site of many protein kinases, a family of enzymes frequently implicated in oncology and inflammatory diseases.[4][7] The resurgence of interest in this scaffold can be largely attributed to the success of ponatinib, a multi-targeted kinase inhibitor.[1] Consequently, the imidazo[1,2-b]pyridazine framework is now a focal point for developing novel inhibitors against a wide range of kinases, from PIM kinases in leukemia to TYK2 in autoimmune disorders.[4][6]

Our analysis begins with 8-bromo-6-chloroimidazo[1,2-b]pyridazine , a commercially available and synthetically accessible starting material.[8][9] Its true value lies in its two distinct, orthogonally reactive halogen atoms. The chlorine at the C6 position and the bromine at the C8 position can be functionalized sequentially using different catalytic systems, making this molecule an ideal starting point for generating a diverse chemical library for SAR exploration.

Strategic Functionalization of the Core Scaffold

The key to a successful SAR campaign is the ability to systematically and selectively modify different parts of the molecule. The 8-bromo-6-chloro core is perfectly suited for this approach.

  • C6-Position (Chloro): The C6-chloro group is readily displaced by nucleophiles, particularly amines, via nucleophilic aromatic substitution (SNAr). It is also highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for aryl/heteroaryl groups) and Buchwald-Hartwig (for amines).[10]

  • C8-Position (Bromo): The C8-bromo group is generally less reactive in SNAr but is a prime handle for various cross-coupling reactions. This difference in reactivity allows for a selective, stepwise diversification strategy. One can first substitute the C6-chloro position and then use a different coupling method to modify the C8-bromo position.

This strategic, differential reactivity is a cornerstone of library design, enabling chemists to explore chemical space efficiently.

cluster_0 SAR Exploration Workflow START 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine C6_MOD Selective C6 Modification (e.g., SNAr, Suzuki) START->C6_MOD Step 1 C8_MOD C8 Modification (e.g., Suzuki, Sonogashira) C6_MOD->C8_MOD BIO_ASSAY Biological Screening (Kinase Inhibition Assay) C6_MOD->BIO_ASSAY C3_MOD C3 Modification (e.g., Arylation) C8_MOD->C3_MOD C8_MOD->BIO_ASSAY C3_MOD->BIO_ASSAY SAR_ANALYSIS Data Analysis & SAR Determination BIO_ASSAY->SAR_ANALYSIS

Caption: A logical workflow for SAR exploration starting from the title scaffold.

Comparative SAR Analysis at Key Positions

While a complete SAR study on the 8-bromo-6-chloro series is not consolidated in a single publication, we can synthesize a robust comparison from studies on analogous imidazo[1,2-b]pyridazines targeting different kinases.

The C6-Position: The Gateway to Potency and Selectivity

The C6 position often extends towards the solvent-exposed region of the kinase ATP-binding pocket, making it a critical site for introducing substituents that modulate potency, selectivity, and pharmacokinetic properties.

In the development of TYK2 JH2 domain inhibitors, iterative modification of an aniline substituent at the C6 position was crucial for improving cellular potency.[6][11] Similarly, for Mps1 kinase inhibitors, property-based optimization at the C6 position was key to improving oral bioavailability.[5][12]

Table 1: Comparison of C6-Substituents on Kinase Inhibition

Target Kinase C6-Substituent (R) Activity (IC50) Key Insight Reference
Mps1 6-Aryl (e.g., phenyl) Moderate cellular activity Improved cellular potency over initial hits but lacked oral bioavailability. [5][12]
Mps1 6-Amino-trifluoro-methyl-propan 6.0 nM (A549 cells) Optimized substituent that conferred extreme potency and oral activity. [5][12]
IKKβ 6-(4-methylpiperazin-1-yl) 0.028 µM Introduction of a polar, basic moiety to improve solubility and cell permeability. [13]

| TYK2 (JH2) | 6-((2-oxo-pyridin-3-yl)amino) | Potent (hWB IC50 = 268 nM) | Pyridone ring dramatically improved metabolic stability over simple anilines. |[11] |

Causality: The shift from a simple aryl group to a more complex amino-alcohol in the Mps1 inhibitor likely introduced new hydrogen bond interactions and optimized the lipophilicity for better cell penetration and bioavailability.[5] In the TYK2 example, replacing a metabolically labile aniline with a pyridone successfully addressed a key pharmacokinetic liability.[11]

The C3-Position: Probing the Core Binding Pocket

The C3 position typically points deeper into the ATP-binding site. Substitutions here directly influence the affinity for the target kinase.

Studies on PIM kinase inhibitors revealed that an aromatic substitution at C3 was essential for activity. Specifically, a meta-substituted trifluoromethoxy-phenyl group at this position showed the highest affinity for PIM1.[4] For DYRK and CLK kinases, a variety of substituted phenyl rings at C3 led to potent inhibitors, with a 4-fluorophenyl group being particularly effective.[3][14]

Table 2: Comparison of C3-Substituents on Kinase Inhibition

Target Kinase C3-Substituent (R') Activity (IC50) Key Insight Reference
PIM1 3-(3-(trifluoromethoxy)phenyl) Low nM Optimal substituent for PIM1 affinity; interacts with the glycine-rich loop. [4]
DYRK1A 3-(4-fluorophenyl) 50 nM A small, electron-withdrawing group is well-tolerated and provides high potency. [3][14]
CLK1 3-(4-fluorophenyl) 82 nM The same substituent is also effective against the related CLK family kinases. [3][14]

| PfCLK1 | 3-(4-fluorophenyl) | 32 nM | Demonstrates that SAR can translate across species (Human to P. falciparum). |[3][14] |

Causality: The C3-substituent's role is primarily to establish van der Waals and sometimes hydrogen bonding interactions within the hydrophobic pocket near the kinase hinge region. The electronic nature of the substituent (e.g., the trifluoromethoxy or fluoro group) can modulate the electronics of the imidazo[1,2-b]pyridazine core and influence binding affinity.[4]

Caption: Key SAR insights for the imidazo[1,2-b]pyridazine scaffold.

Experimental Protocols

To translate these SAR insights into practice, robust and reproducible experimental methods are essential. The following protocols provide a self-validating framework for synthesis and biological evaluation.

Protocol 1: Synthesis of a C6-Arylated Analog via Suzuki-Miyaura Coupling

Causality: This protocol uses a palladium-catalyzed Suzuki-Miyaura coupling, a highly reliable and versatile reaction for forming C-C bonds. It is chosen for its broad functional group tolerance, allowing for the introduction of diverse aryl and heteroaryl moieties at the C6 position.

Materials:

  • 8-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • Desired Arylboronic Acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • 2M Sodium Carbonate (Na2CO3) solution (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 8-bromo-6-chloroimidazo[1,2-b]pyridazine, the arylboronic acid, and Pd(PPh3)4.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture, followed by the 2M Na2CO3 solution.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET Example)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are sensitive, robust, and amenable to high-throughput screening. This protocol describes a self-validating system by including appropriate controls.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • Positive control inhibitor (known potent inhibitor of the kinase)

  • 384-well low-volume plates

Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plate. Include "0% inhibition" wells (DMSO vehicle only) and "100% inhibition" wells (high concentration of positive control).

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the reaction. The ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add a "stop/detection" mix containing EDTA (to chelate Mg2+ and stop the reaction), the Europium-labeled antibody, and SA-APC.

  • Final Incubation: Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_100%_inhibition] / [Signal_0%_inhibition - Signal_100%_inhibition]).

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

    • Validation: Calculate the Z'-factor for the assay plate. A Z' > 0.5 indicates a robust and reliable assay.

Conclusion and Future Outlook

The 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold is a strategically superior starting point for kinase inhibitor discovery. Its orthogonal reactivity at the C6 and C8 positions allows for systematic and efficient exploration of chemical space. By synthesizing SAR data from multiple research programs, we can establish clear guiding principles:

  • The C6-position is paramount for tuning pharmacokinetic properties and achieving cellular potency.

  • The C3-position is critical for establishing high-affinity binding within the ATP pocket.

  • The C8-position (from the bromo group) offers a third vector for modification to further refine properties like selectivity or metabolic stability.

Future work should focus on exploring novel bioisosteric replacements for the core itself or applying advanced synthetic methods, such as C-H activation, to functionalize the C2 or C7 positions, which remain less explored. By combining the established SAR knowledge with modern synthetic and screening technologies, the imidazo[1,2-b]pyridazine scaffold will undoubtedly continue to yield promising new therapeutic candidates.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 696-709. Available from: [Link]

  • Bento, C., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113837. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. Available from: [Link]

  • Sreelatha, K., & Murugesan, S. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available from: [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6919-6923. Available from: [Link]

  • Takamura, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2274-2292. Available from: [Link]

  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. Available from: [Link]

  • Takamura, H., et al. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Figshare. Available from: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 723-728. Available from: [Link]

  • Selt M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

  • Wang, T., et al. (2013). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3172-3176. Available from: [Link]

  • Lin, Y., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 519-524. Available from: [Link]

  • Al-Qatati, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(21), 6668. Available from: [Link]

  • Bento, C., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available from: [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. Available from: [Link]

Sources

Validating the Anti-Angiogenic Potential of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine: A Comparative Guide for In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the validation of novel small molecules in robust preclinical models is a critical step toward clinical translation. This guide provides a comprehensive framework for assessing the in vivo activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine , a promising inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), within the context of xenograft models. By objectively comparing its potential efficacy against an established VEGFR-2 inhibitor, this document serves as a technical resource for researchers designing and interpreting pivotal preclinical studies.

The Rationale for Targeting VEGFR-2 in Oncology

The growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels.[1][2][3] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2][3] Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers a downstream cascade that promotes cell proliferation, migration, and survival, ultimately leading to the vascularization of tumors.[1][2][3] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of anti-angiogenic therapy in cancer treatment.[4] 8-Bromo-6-chloroimidazo[1,2-b]pyridazine has been identified as a potent inhibitor of VEGFR-2, suggesting its potential as an anti-cancer therapeutic.

Below is a diagram illustrating the pivotal role of the VEGF/VEGFR-2 signaling pathway in tumor angiogenesis.

VEGF_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell cluster_inhibitors Therapeutic Intervention Tumor Hypoxic Tumor Cells VEGF VEGF-A Tumor->VEGF secretes VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation promote Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation promote VEGF->VEGFR2 binds to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine 8-Bromo-6-chloroimidazo[1,2-b]pyridazine 8-Bromo-6-chloroimidazo[1,2-b]pyridazine->VEGFR2 inhibits Standard VEGFR-2 Inhibitor Standard VEGFR-2 Inhibitor Standard VEGFR-2 Inhibitor->VEGFR2 inhibits

Caption: VEGF/VEGFR-2 signaling pathway in tumor angiogenesis and points of inhibition.

Designing a Comparative Xenograft Study: A Step-by-Step Protocol

To rigorously evaluate the in vivo efficacy of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, a head-to-head comparison with a well-characterized VEGFR-2 inhibitor (e.g., Sorafenib, Sunitinib) is essential.[4][5] This section outlines a detailed protocol for a cell line-derived xenograft (CDX) model, a widely used approach for the initial in vivo assessment of anti-cancer agents.[6][7]

The following diagram provides a visual overview of the experimental workflow.

Xenograft_Workflow A 1. Cell Culture (e.g., HT-29 Colorectal Cancer Cells) B 2. Cell Implantation (Subcutaneous injection into immunodeficient mice) A->B C 3. Tumor Growth Monitoring (Calipers to measure tumor volume) B->C D 4. Randomization (Mice with established tumors randomized into treatment groups) C->D E 5. Treatment Administration - Vehicle Control - 8-Bromo-6-chloroimidazo[1,2-b]pyridazine - Standard VEGFR-2 Inhibitor D->E F 6. Efficacy Assessment (Tumor volume and body weight measurements) E->F G 7. Endpoint Analysis (Tumor excision for IHC, Western Blot, etc.) F->G

Caption: Experimental workflow for a comparative xenograft study.

Detailed Experimental Protocol

1. Cell Line Selection and Culture:

  • Rationale: The choice of cell line is critical and should be based on known expression of VEGF and sensitivity to VEGFR-2 inhibition. For this hypothetical study, we will use the HT-29 human colorectal cancer cell line, which is known to establish xenografts and is relevant for a therapeutic area where anti-angiogenic therapies are used.

  • Protocol:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

2. Animal Model and Tumor Implantation:

  • Rationale: Immunodeficient mice, such as athymic nude or NOD/SCID mice, are required to prevent rejection of the human tumor cells.[6][7]

  • Protocol:

    • Use 6-8 week old female athymic nude mice.

    • Acclimatize mice for at least one week before the start of the experiment.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Rationale: Regular monitoring of tumor growth is necessary to determine when to initiate treatment and to assess efficacy. Randomization ensures that each treatment group starts with a similar average tumor volume.

  • Protocol:

    • Measure tumor dimensions with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

  • Rationale: The formulation and route of administration should be optimized for bioavailability and sustained exposure. For this study, we will assume oral gavage is a suitable route for both compounds.

  • Protocol:

    • Vehicle Control: Formulate a vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • 8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Based on preliminary toxicity and pharmacokinetic studies (hypothetical), formulate at a dose of 25 mg/kg in the vehicle.

    • Standard VEGFR-2 Inhibitor (e.g., Sorafenib): Formulate at a clinically relevant dose, for example, 30 mg/kg in the vehicle.[8]

    • Administer the respective treatments via oral gavage once daily for 21 days.

5. Efficacy Assessment:

  • Rationale: The primary endpoint for efficacy is tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity.

  • Protocol:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

6. Endpoint Analysis:

  • Rationale: Post-treatment analysis of the tumors can provide mechanistic insights into the drug's effect.

  • Protocol:

    • Immunohistochemistry (IHC): Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin. Perform IHC staining for:

      • CD31: To assess microvessel density (MVD) as a measure of angiogenesis.

      • Ki-67: To evaluate cell proliferation.

      • Cleaved Caspase-3: To measure apoptosis.

    • Western Blot: Snap-freeze a portion of each tumor in liquid nitrogen. Prepare tumor lysates to analyze the phosphorylation status of VEGFR-2 and downstream signaling proteins (e.g., ERK, Akt).

Comparative Efficacy Data (Hypothetical)

The following tables summarize hypothetical data that would be generated from this comparative study, showcasing the potential of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-1500 ± 150-1.5 ± 0.2
8-Bromo-6-chloroimidazo[1,2-b]pyridazine25450 ± 75700.45 ± 0.08
Standard VEGFR-2 Inhibitor30600 ± 90600.6 ± 0.1

Table 2: Immunohistochemical Analysis of Tumors

Treatment GroupMicrovessel Density (CD31+ vessels/field) ± SEMProliferation Index (Ki-67+ cells %) ± SEMApoptotic Index (Cleaved Caspase-3+ cells %) ± SEM
Vehicle Control45 ± 580 ± 72 ± 0.5
8-Bromo-6-chloroimidazo[1,2-b]pyridazine15 ± 330 ± 515 ± 2
Standard VEGFR-2 Inhibitor20 ± 440 ± 610 ± 1.5

Interpretation and Future Directions

The hypothetical data presented above suggests that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine exhibits potent anti-tumor activity in a colorectal cancer xenograft model, superior to the standard VEGFR-2 inhibitor at the tested doses. The significant reduction in tumor growth and weight, coupled with a marked decrease in microvessel density and cell proliferation, and an increase in apoptosis, strongly supports its mechanism of action as a VEGFR-2 inhibitor.

Further preclinical development should focus on:

  • Patient-Derived Xenograft (PDX) Models: Validating these findings in PDX models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, would be a critical next step.

  • Combination Studies: Investigating the synergistic potential of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine with standard-of-care chemotherapies or other targeted agents could reveal more effective treatment regimens.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD studies will be essential to establish a clear relationship between drug exposure and therapeutic effect, guiding dose selection for future clinical trials.

This guide provides a robust framework for the preclinical in vivo validation of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. By employing rigorous comparative methodologies, researchers can confidently assess its therapeutic potential and build a strong data package to support its advancement into clinical development.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 12:34 PM.
  • The VEGF signaling pathway in cancer: the road ahead - PMC - PubMed Central - NIH. [Link]

  • The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC - PubMed Central. [Link]

  • VEGF Signaling in Cancer Treatment | Bentham Science Publishers. [Link]

  • Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. [Link]

  • Full article: Targeting the VEGF signaling pathway in cancer therapy. [Link]

  • Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis | Oncotarget. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]

  • Xenograft Models For Drug Discovery | Reaction Biology. [Link]

  • Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC - PubMed Central. [Link]

  • Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC - PubMed Central. [Link]

  • Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PubMed Central. [Link]

  • Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis - AACR Journals. [Link]

  • Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - AACR Journals. [Link]

  • Does anyone know of a protocol where Sunitinib is directly injected into a tumor in xenograft models? | ResearchGate. [Link]

  • Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice. [Link]

  • Antiangiogenic therapy for human pancreatic carcinoma xenografts in nude mice - PMC. [Link]

  • Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PubMed Central. [Link]

  • Initial testing of the multitargeted kinase inhibitor pazopanib by the Pediatric Preclinical Testing Program - PubMed. [Link]

  • In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC - PubMed Central. [Link]

  • Nilotinib Enhances Tumor Angiogenesis and Counteracts VEGFR2 Blockade in an Orthotopic Breast Cancer Xenograft Model with Desmoplastic Response - PubMed. [Link]

  • Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC - NIH. [Link]

  • Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC - NIH. [Link]

  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth After Administration of an Anti-Angiogenic Agent, Bevacizumab, as Single-Agent and Combination Therapy in Tumor Xenografts - PubMed. [Link]

  • Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs. [Link]

  • Axitinib (AG-013736), an Oral Specific VEGFR TKI, Shows Potential Therapeutic Utility Against Cholangiocarcinoma - Oxford Academic. [Link]

  • Regorafenib effects on human colon carcinoma xenografts monitored by dynamic contrast-enhanced computed tomography with immunohi - SciSpace. [Link]

  • Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - NIH. [Link]

  • Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC - PubMed Central. [Link]

  • Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 - AACR Journals. [Link]

  • Sorafenib treatment inhibits tumor growth in HLE xenografts in nude... - ResearchGate. [Link]

  • Xenograft Models - Creative Biolabs. [Link]

  • The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts | Request PDF - ResearchGate. [Link]

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - NIH. [Link]

  • Effects of axitinib and Se-axitinib on xenograft tumor growth. (A)... - ResearchGate. [Link]

  • Left: Tumor volume time course in CAKI-2 xenograft mice treated with... - ResearchGate. [Link]

  • Targeted Therapy of VEGFR2 and EGFR Significantly Inhibits Growth of Anaplastic Thyroid Cancer in an Orthotopic Murine Model - NIH. [Link]

  • Clinical advances in the development of novel VEGFR2 inhibitors - PMC - NIH. [Link]

Sources

A Comparative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its rigid, planar structure and synthetic tractability have allowed for extensive structure-activity relationship (SAR) studies, leading to the discovery of inhibitors targeting a wide array of kinases involved in oncology, inflammation, and neurodegenerative diseases.[3][4][5] This guide provides a comparative analysis of key imidazo[1,2-b]pyridazine-based kinase inhibitors, offering insights into their design, selectivity, and cellular activity, along with standardized protocols for their evaluation.

The Versatility of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that serves as an excellent scaffold for kinase inhibitor design. Its key features include:

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the ring system can act as hydrogen bond acceptors, crucial for interacting with the hinge region of the kinase ATP-binding pocket.

  • Multiple Substitution Points: The scaffold offers several positions (C2, C3, C6, and C8) for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][7]

  • Structural Rigidity: The fused ring system provides a rigid framework that can reduce the entropic penalty of binding to the target kinase.

These features have been exploited to develop inhibitors for a diverse range of kinase families, as detailed in the following sections.

Comparative Analysis of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

This section provides a comparative overview of imidazo[1,2-b]pyridazine-based inhibitors targeting key kinase families. The data presented is a synthesis of publicly available information and is intended to guide researchers in the selection and development of these compounds.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[8][9] The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop ALK inhibitors, including those effective against resistance mutations.

A notable example is the development of macrocyclic derivatives designed to overcome resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).[8] Compound O-10 from this series demonstrated potent enzymatic inhibitory activity against wild-type ALK and clinically relevant mutant forms.[8]

Table 1: Comparative Activity of Imidazo[1,2-b]pyridazine-Based ALK Inhibitors

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)ALK L1196M/G1202R IC50 (nM)Reference
O-10 2.66.423[8]

Ceritinib (LDK378), another potent ALK inhibitor, while not based on the imidazo[1,2-b]pyridazine scaffold, serves as an important benchmark for ALK inhibitor development.[10][11][12] It exhibits an IC50 of 0.2 nM against ALK in cell-free assays and is effective against several crizotinib-resistant mutations.[10][11]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[13][14] The imidazo[1,2-a]pyrazine scaffold, a close structural relative of imidazo[1,2-b]pyridazine, has yielded potent Aurora kinase inhibitors.[14][15][16] For instance, compound 10i was identified as a lead compound with a promising overall profile.[16] While not a direct imidazo[1,2-b]pyridazine, the SAR insights from this series are highly relevant.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor signaling and is a validated target in B-cell malignancies.[17][18] Recently, a series of irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold has been developed. Compound 22 from this series, also known as TM471-1, demonstrated potent BTK inhibition with an IC50 of 1.3 nM and excellent selectivity across a panel of 310 kinases.[17][18] This compound has advanced into Phase I clinical trials.[17]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and cancer.[4][19] Brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed. Structure-activity relationship studies led to the identification of potent inhibitors, with compound 47 showing in vivo efficacy in a triple-transgenic mouse model of Alzheimer's disease.[4]

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are oncogenic and represent promising targets for cancer therapy.[20][21] A family of imidazo[1,2-b]pyridazines has been identified as potent and selective PIM kinase inhibitors. These compounds exhibit a unique binding mode, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity.[20][21]

Tyrosine Kinase 2 (TYK2) Inhibitors

TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that are central to autoimmune and inflammatory diseases.[22][23] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of TYK2 by targeting its pseudokinase (JH2) domain.[22][23] This allosteric inhibition mechanism offers a path to greater selectivity over other JAK family members.

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[24] A series of imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors of PI3K and mTOR. Compound 11 from this series showed potent inhibition of both kinases and demonstrated antifibrotic activity in a mouse model of idiopathic pulmonary fibrosis.[24]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. The following are representative protocols for key assays in the characterization of imidazo[1,2-b]pyridazine-based kinase inhibitors.

Kinase Activity Assay (Example: ALK)

This protocol describes a typical in vitro assay to determine the IC50 of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human ALK kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compounds (solubilized in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the ALK enzyme and the peptide substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at the Km for the enzyme.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (Example: ALK-positive Cancer Cells)

This protocol measures the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase.

  • Reagents and Materials:

    • ALK-positive cancer cell line (e.g., Karpas-299)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (solubilized in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well plates

  • Procedure:

    • Seed the ALK-positive cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the compound dilutions to the cells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO controls.

    • Determine the GI50 (concentration for 50% inhibition of growth) value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Workflow Diagrams

Visualizing the complex biological pathways and experimental workflows is crucial for understanding the context and execution of research in this field.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation BTK BTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PLCg PLCγ BTK->PLCg DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR Inhibitor->BTK

Caption: Simplified signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Kinase_Assay Biochemical Kinase Assay (IC50) Purification->Kinase_Assay Cell_Assay Cellular Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Western_Blot Target Engagement (Western Blot) Cell_Assay->Western_Blot PK Pharmacokinetics (PK) Studies Western_Blot->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Lead_Op Lead Optimization Efficacy->Lead_Op Iterative Process Lead_Op->Design

Caption: General experimental workflow for the development of kinase inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel kinase inhibitors. The successful development of compounds targeting a wide range of kinases, including the FDA-approved drug Ponatinib, underscores the potential of this heterocyclic system.[3][5] By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can continue to explore and exploit the unique properties of the imidazo[1,2-b]pyridazine core to develop the next generation of targeted therapies.

References

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]

  • Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of... ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. SciSpace. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][8][25]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]

  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Ceritinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Ceritinib (LDK378): a potent alternative to crizotinib for ALK-rearranged non-small-cell lung cancer. PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]

Sources

assessing the selectivity profile of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine against other kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the 21st century. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.

A lack of selectivity, where a kinase inhibitor interacts with multiple unintended "off-target" kinases, can lead to a range of adverse effects and toxicities.[1][2] Conversely, in some instances, polypharmacology, the modulation of multiple targets, can contribute to the therapeutic efficacy of a drug. Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile across the human kinome is paramount for predicting its therapeutic window, understanding its mechanism of action, and anticipating potential side effects.[3][4]

This guide provides an in-depth technical overview for assessing the selectivity profile of the novel kinase inhibitor, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. While its primary activity is reported as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, this document will delve into the methodologies for comprehensive kinome-wide profiling and compare its potential selectivity to established multi-targeted kinase inhibitors.[5] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

The Imidazo[1,2-b]pyridazine Scaffold: A Promising Framework for Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[6] Several derivatives of this scaffold have been investigated as inhibitors of various kinases. For instance, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRKs and CLKs, with some compounds exhibiting IC50 values below 100 nM.[7][8] Furthermore, this scaffold has been explored for its potential to inhibit PIM kinases, which are implicated in hematopoietic malignancies.[9]

Notably, some imidazo[1,2-b]pyridazine-based compounds have been identified as allosteric inhibitors, binding to sites other than the highly conserved ATP pocket, which can lead to enhanced selectivity.[10][11] Given this background, a thorough investigation into the selectivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is warranted to fully understand its therapeutic potential and potential off-target liabilities.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for accurately characterizing the selectivity profile of a kinase inhibitor. This typically involves a combination of biochemical and cell-based assays.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of a purified kinase. These assays are crucial for determining potency (e.g., IC50 values) and for initial broad-panel screening.

Key Methodologies:

  • Radiometric Assays: Traditionally considered the gold standard, these assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

  • Non-Radiometric Assays: Due to safety and disposal concerns with radioactivity, a variety of non-radiometric methods have become standard. These include:

    • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction.

    • Mobility Shift Assays: These techniques separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimized for the specific kinase being assayed (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Kinase Solution: Dilute the purified kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

    • Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be at or near the Km for the specific kinase to allow for accurate comparison of IC50 values.

    • Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., 8-Bromo-6-chloroimidazo[1,2-b]pyridazine) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add the diluted inhibitor to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Competitive Binding Assays: A High-Throughput Approach to Kinome Profiling

Competitive binding assays offer a powerful, high-throughput method for assessing the interaction of a compound with a large panel of kinases. The KINOMEscan™ platform is a widely used example of this technology.[12]

Workflow for Kinase Selectivity Profiling:

Caption: Workflow for assessing kinase inhibitor selectivity.

Cell-Based Assays: Validating Selectivity in a Biological Context

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are crucial for confirming target engagement and assessing the downstream functional consequences of kinase inhibition.

Key Methodologies:

  • Target Phosphorylation Assays: These assays, often performed by Western blotting or ELISA, measure the phosphorylation status of the direct downstream substrate of the target kinase in cells treated with the inhibitor.

  • Cellular Thermal Shift Assays (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • Phenotypic Assays: These assays measure a cellular phenotype that is dependent on the activity of the target kinase, such as cell proliferation, migration, or apoptosis.

Comparative Selectivity Profile: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine vs. Established VEGFR-2 Inhibitors

To provide a framework for evaluating the selectivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, it is essential to compare its potential profile with that of well-characterized, clinically approved VEGFR-2 inhibitors. Sunitinib, Sorafenib, and Pazopanib are multi-targeted kinase inhibitors with activity against VEGFR-2 and other kinases.[13][14][15]

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase Target8-Bromo-6-chloroimidazo[1,2-b]pyridazine (Hypothetical)SunitinibSorafenibPazopanib
VEGFR-2 Potent 8090Potent
PDGFRβTo be determined220Potent
c-KitTo be determined80-Potent
FLT3To be determined-5.8Potent
RAF1To be determined-6-
BRAFTo be determined-22-
RETTo be determined-4Potent
FGFR1To be determined>10,000580Potent

Note: Data for Sunitinib, Sorafenib, and Pazopanib are compiled from various sources and should be used for comparative purposes. The selectivity profile for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is hypothetical and requires experimental validation.[13][14][15][16]

Discussion of Comparative Data:

Sunitinib, Sorafenib, and Pazopanib are known to inhibit multiple kinases, which contributes to both their therapeutic efficacy and their side-effect profiles.[4][17][18] For example, inhibition of PDGFR and c-Kit by Sunitinib is important for its activity in gastrointestinal stromal tumors.[14][17] However, off-target effects, such as the inhibition of other kinases, can lead to adverse events like hypertension, hand-foot syndrome, and cardiotoxicity.[1][19]

The imidazo[1,2-b]pyridazine scaffold has shown the potential for high selectivity. For example, certain derivatives have been shown to be highly selective for TYK2's pseudokinase domain over other kinases.[10][20] If 8-Bromo-6-chloroimidazo[1,2-b]pyridazine demonstrates a more selective profile, inhibiting VEGFR-2 with high potency while sparing other kinases, it could offer a more favorable therapeutic window with fewer off-target toxicities. However, only comprehensive experimental profiling can confirm this hypothesis.

Visualizing Kinase Inhibition and Signaling:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds and Activates Inhibitor 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Directions

The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. For 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, a compound with promising activity against VEGFR-2, a detailed investigation into its kinome-wide selectivity is imperative. By employing a combination of robust biochemical and cell-based assays, researchers can build a detailed selectivity profile.

Comparing this profile to established multi-targeted inhibitors like Sunitinib, Sorafenib, and Pazopanib will provide crucial insights into its potential therapeutic advantages and liabilities. The imidazo[1,2-b]pyridazine scaffold holds the promise of yielding highly selective inhibitors. Future studies should focus on generating empirical data for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine through broad kinase screening panels. This will not only elucidate its mechanism of action but also guide its potential clinical development, ultimately aiming for a more targeted and less toxic therapeutic agent.

References

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]

  • Moslehi, J. J., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006737. Available at: [Link]

  • Norman, P. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712. Available at: [Link]

  • RSC Publishing. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available at: [Link]

  • Reaction Biology. (n.d.). Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout. Available at: [Link]

  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 130-146. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. Available at: [Link]

  • ACS Publications. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Available at: [Link]

  • Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Available at: [Link]

  • SpringerLink. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

  • ResearchGate. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Available at: [Link]

  • Scholarly Publications Leiden University. (2012). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Available at: [Link]

  • National Institutes of Health. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Available at: [Link]

  • PubMed. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]

  • Frontiers in Cardiovascular Medicine. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Available at: [Link]

  • AACR Journals. (2011). Abstract B236: Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines harboring FGFR2 amplification, which is a potential therapeutic target in gastric cancer. Available at: [Link]

  • ResearchGate. (2018). Pazopanib inhibits GPVI-induced protein tyrosine phosphorylation via.... Available at: [Link]

  • bioRxiv. (2022). Genomic analyses identify key molecules and significant signaling pathways in Sorafenib treated hepatocellular cancer cells. Available at: [Link]

  • ResearchGate. (n.d.). Adverse effects of anticancer agents that target the VEGF pathway. Available at: [Link]

  • ResearchGate. (n.d.). Pazopanib inhibits the intracellular ATP-binding domain of many growth.... Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]

  • CancerNetwork. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Available at: [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Available at: [Link]

  • OUCI. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Available at: [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives as Anti-Angiogenic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic advancement. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent and selective kinase inhibitors.[1][2] The 8-bromo-6-chloroimidazo[1,2-b]pyridazine core, in particular, represents a versatile synthetic intermediate, offering multiple reaction sites for the development of targeted therapies.[3] This guide provides an in-depth comparison of the in vivo efficacy of imidazo[1,2-b]pyridazine derivatives, with a primary focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis. We will objectively compare their performance with established standard-of-care anti-angiogenic therapies, supported by experimental data and detailed protocols to inform future research and development.

The Rationale for Targeting VEGFR-2 in Oncology

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to proliferating cancer cells.[4][5] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature.[4][5] Consequently, inhibiting VEGFR-2 has become a validated and effective strategy in cancer therapy.[6] The 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold provides a unique chemical starting point for designing novel VEGFR-2 inhibitors, with the bromine and chlorine atoms serving as handles for synthetic elaboration to optimize potency and pharmacokinetic properties.[3]

The VEGFR-2 Signaling Cascade

The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell function and angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

Comparative In Vivo Efficacy of an Imidazo[1,2-b]pyridazine Derivative and Standard-of-Care VEGFR-2 Inhibitors

Table 1: Comparative In Vivo Efficacy in Human Tumor Xenograft Models

CompoundCancer ModelMouse StrainDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
IP-VEGFRi (Projected) Various (e.g., HCC, RCC)Nude/SCIDTBDPotentially significant[7]
Sorafenib Hepatocellular Carcinoma (HCC)Nude30 mg/kg, p.o., daily~40%[8]
Hepatocellular Carcinoma (HCC)Nude50 mg/kg, p.o., daily85%[9]
Soft Tissue SarcomaNude75 mg/kg, i.p., dailySignificant survival increase[10]
Sunitinib Renal Cell Carcinoma (RCC)Nude40 mg/kg, p.o., dailyTumor stasis[11]
NeuroblastomaNude20 mg/kg, p.o., daily49-55%[12]
NeuroblastomaNude80 mg/kg, p.o., dailySignificant inhibition[13]
Ramucirumab Gastric CancerN/A (Clinical)8 mg/kg, i.v., q2w22% reduction in risk of death[14]
NSCLCN/A (Clinical)10 mg/kg, i.v., q3wSignificant OS improvement[10]

Table 2: Effects on Tumor Vasculature

CompoundCancer ModelEffect on Microvessel Density (MVD)Reference(s)
IP-VEGFRi (Projected) TBDExpected reduction in MVDN/A
Sorafenib Hepatocellular Carcinoma (HCC)Reduction in tumor angiogenesis[15]
Sunitinib Renal Cell Carcinoma (RCC)Significant decrease in MVD[11]
NeuroblastomaDose-dependent decrease in MVD[12]
Ramucirumab (DC101) Various XenograftsAnti-angiogenic effects[10]

Experimental Protocols for In Vivo Efficacy Studies

The following are generalized protocols for evaluating the in vivo anti-tumor efficacy of VEGFR-2 inhibitors in a human tumor xenograft model. These protocols are based on methodologies reported for Sorafenib and Sunitinib.[9][11][12][16]

Human Tumor Xenograft Model Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., HCC, RCC cell lines) implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-200 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Drug Administration (p.o. or i.p.) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia analysis 8. Tumor Weight Measurement & Pharmacodynamic Analysis euthanasia->analysis

Caption: General workflow for a human tumor xenograft study.

Protocol 1: In Vivo Tumor Growth Inhibition Study

1. Cell Culture and Animal Model:

  • Human tumor cell lines (e.g., HepG2 for HCC, A498 for RCC) are cultured under standard conditions.
  • Female athymic nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • A suspension of tumor cells (typically 2-5 x 10⁶ cells in 100-200 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
  • When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into treatment and control groups (n=5-10 mice per group).

4. Drug Preparation and Administration:

  • Investigational Compound (e.g., IP-VEGFRi): The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose and route of administration (e.g., oral gavage) would be determined by prior pharmacokinetic and tolerability studies.
  • Sorafenib: Formulated in a vehicle like Cremophor EL/ethanol (1:1) and diluted with water. Administered daily by oral gavage at doses ranging from 10 to 100 mg/kg.[9]
  • Sunitinib: Administered daily by oral gavage at doses typically ranging from 20 to 80 mg/kg.[11][12]
  • Vehicle Control: The corresponding vehicle without the active compound is administered to the control group.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured 2-3 times per week.
  • At the end of the study (e.g., after 2-4 weeks of treatment or when control tumors reach a predetermined size), mice are euthanized.
  • Tumors are excised, weighed, and a portion is snap-frozen for pharmacodynamic analysis, while another is fixed in formalin for immunohistochemistry.
  • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Immunohistochemical Analysis of Microvessel Density

1. Tissue Processing:

  • Formalin-fixed, paraffin-embedded tumor sections are prepared.

2. Staining:

  • Sections are stained with an antibody against an endothelial cell marker, such as CD31 or CD34, to visualize blood vessels.

3. Quantification:

  • Microvessel density (MVD) is quantified by counting the number of stained vessels in several high-power fields per tumor section.

Future Directions and Causality Behind Experimental Choices

The presented data for Sorafenib and Sunitinib demonstrate that targeting VEGFR-2 leads to significant tumor growth inhibition and a reduction in tumor angiogenesis in various preclinical models. The choice of xenograft models using human cancer cell lines is crucial as it allows for the evaluation of a compound's efficacy on human tumors in an in vivo environment. The use of immunocompromised mice is necessary to prevent the rejection of the human tumor graft.

For derivatives of 8-bromo-6-chloroimidazo[1,2-b]pyridazine, such as the conceptual IP-VEGFRi, the next logical step is to conduct in vivo efficacy studies following similar, well-established protocols. Key experimental choices will involve:

  • Dose-response studies: To determine the optimal therapeutic dose that balances efficacy and toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with the inhibition of VEGFR-2 phosphorylation in the tumor tissue.

  • Comparison with standard-of-care: To benchmark the efficacy of the novel compound against clinically approved drugs in the same tumor model.

The promising in vitro potency of imidazo[1,2-b]pyridazine derivatives against VEGFR-2 suggests they have the potential to be effective anti-angiogenic agents.[7] Further in vivo studies are warranted to validate this potential and to determine if the specific 8-bromo-6-chloro substitution pattern offers any advantages in terms of efficacy, selectivity, or drug-like properties.

References

  • Huynh, H., et al. (2011). Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma. Journal of Cellular and Molecular Medicine, 15(4), 895-906.
  • Aprile, G., et al. (2014). Ramucirumab: preclinical research and clinical development. OncoTargets and Therapy, 7, 1997–2006.
  • Xin, H., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Clinical Cancer Research, 16(3), 856-865.
  • Huynh, H., et al. (2011). Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation. Current Cancer Drug Targets, 11(7), 844-853.
  • Aprile, G., et al. (2014). Ramucirumab: preclinical research and clinical development. OncoTargets and Therapy, 7, 1997–2006.
  • Cruz, S. M., et al. (2018). Low-Dose Sorafenib Promotes Cancer Stem Cell Expansion and Accelerated Tumor Progression in Soft Tissue Sarcomas. Cancers, 10(11), 438.
  • Aprile, G., et al. (2014). Ramucirumab: preclinical research and clinical development. OncoTargets and Therapy, 7, 1997–2006.
  • Fuchs, C. S., et al. (2014). Ramucirumab monotherapy for previously treated advanced gastric or gastro-oesophageal junction adenocarcinoma (REGARD): an international, randomised, multicentre, placebo-controlled, phase 3 trial. The Lancet, 383(9911), 31-39.
  • U.S. Food and Drug Administration. (2014). CYRAMZA (ramucirumab) injection, for intravenous use.
  • Assay Genie. (2023). Ramucirumab: Mechanism, Clinical Applications, and Biosimilars in Cancer Research. Assay Genie.
  • He, C., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Oncotarget, 6(31), 31849–31864.
  • Zaffaroni, N., et al. (2013). Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Compartments. PLoS ONE, 8(4), e61603.
  • Wang, C., et al. (2017). In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer. International Journal of Nanomedicine, 12, 6097–6111.
  • Pistoia, V., & Pistoia, M. (2012). Sunitinib suppress growth of established neuroblastoma xenografts in vivo. Journal of Experimental & Clinical Cancer Research, 31, 88.
  • Miyamoto, N., et al. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(24), 7013-7022.
  • Chan, G. C., et al. (2011). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. Neoplasia, 13(4), 345-355.
  • Roth, E., et al. (2020). Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing. Scientific Reports, 10(1), 1-13.
  • Wang, S., et al. (2021). Design, synthesis, and biological evaluation of naphthalene-imidazo[1,2-b]pyridazine hybrid derivatives as VEGFR-selective inhibitors. Archiv der Pharmazie, 354(9), 2100123.
  • FDA. (2007). NEXAVAR (sorafenib) tablets, for oral use.
  • Golicnik, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Chen, J., et al. (2005). Tumor Growth Inhibition by Simultaneously Blocking Epidermal Growth Factor Receptor and Cyclooxygenase-2 in a Xenograft Model of Head and Neck Cancer. Clinical Cancer Research, 11(17), 6269-6277.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Chaudhari, P. J., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(12), 1464-1495.
  • Chaudhari, P. J., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(12), 1464-1495.
  • Kim, J., et al. (2014). Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts. Oncotarget, 5(14), 5481–5490.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Wikipedia. (2023). Imidazopyridazine. Wikipedia.
  • Martowicz, A., et al. (2014). Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis. Journal of Visualized Experiments, (91), e52665.
  • van der Mijn, J. C., et al. (2012). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PLoS ONE, 7(12), e51994.
  • Chaudhari, P. J., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(12), 1464-1495.
  • Farrell, K. D., et al. (2020). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Bioorganic & Medicinal Chemistry Letters, 30(21), 127526.
  • Zhu, X., et al. (2023). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 138, 106654.
  • Uher, M., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(15), 8234-8255.

Sources

A Comparative Guide to the Cross-Reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Importance of Selectivity

In the realm of targeted therapeutics, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile core structure for the development of potent kinase inhibitors.[1][2] 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a key intermediate in the synthesis of such inhibitors and has been identified as a lead compound for the development of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] While potent inhibition of the primary target is essential, a comprehensive understanding of an inhibitor's cross-reactivity profile across the kinome is paramount for predicting its therapeutic window and potential off-target effects.

This guide provides a comparative framework for assessing the cross-reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine and its derivatives with other receptor tyrosine kinases (RTKs). As direct, comprehensive kinome-wide screening data for this specific parent compound is not extensively published, we will focus on the established methodologies and experimental workflows required to generate such critical comparative data. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure with Diverse Kinase Targets

The imidazo[1,2-b]pyridazine core is a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets.[1] Indeed, derivatives of this scaffold have been shown to inhibit a range of kinases beyond VEGFR-2, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Tropomyosin receptor kinases (TRKs), PIM kinases, and Tyrosine kinase 2 (Tyk2).[2][4][5][6] This inherent promiscuity underscores the necessity of thorough cross-reactivity profiling.

Quantitative Analysis of Kinase Inhibition: Generating Comparative Data

To objectively assess the cross-reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, it is essential to determine its half-maximal inhibitory concentration (IC50) against a panel of RTKs. A lower IC50 value indicates greater potency. Below is a representative table outlining how such comparative data should be presented.

Table 1: Hypothetical Kinase Selectivity Profile of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Target KinaseAssay TypeIC50 (nM)
VEGFR-2In Vitro Kinase Assay50
PDGFRβIn Vitro Kinase Assay850
FGFR1In Vitro Kinase Assay>10,000
EGFRIn Vitro Kinase Assay>10,000
c-KitIn Vitro Kinase Assay1,200
SrcIn Vitro Kinase Assay>10,000

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how to present experimentally derived data.

Experimental Methodologies for Determining Kinase Cross-Reactivity

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a comprehensive understanding of an inhibitor's selectivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[7][8] It is an ideal platform for primary screening and generating IC50 values against a broad panel of kinases.

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection & Signal Generation Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Inhibitor->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate ADP->Phospho_Substrate ADP_from_step1 ADP ADP_Glo_Reagent ADP-Glo™ Reagent Depleted Depleted ATP ADP_Glo_Reagent->Depleted Remaining_ATP Remaining ATP Remaining_ATP->Depleted Detection_Reagent Kinase Detection Reagent New_ATP Newly Synthesized ATP Detection_Reagent->New_ATP ADP_from_step1->New_ATP Light Luminescent Signal New_ATP->Light Luciferase Luciferase/ Luciferin Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare the kinase buffer, substrate solution, and a serial dilution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

    • Reconstitute the kinase enzyme to the desired concentration.

    • Prepare the ATP solution.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7][8]

    • Incubate at room temperature for 40 minutes.[8]

  • Signal Generation and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.[7][8]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay

This assay validates the inhibitory activity of the compound within a cellular context by measuring the phosphorylation of a specific RTK.

Cells expressing the target RTK are treated with the inhibitor before being stimulated with a ligand to induce receptor autophosphorylation. The level of phosphorylated receptor is then quantified, typically by Western blotting or ELISA.

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Detection & Analysis Cells Cells expressing target RTK Inhibitor 8-Bromo-6-chloro- imidazo[1,2-b]pyridazine Cells->Inhibitor Pre-incubation Ligand Ligand (e.g., VEGF) Inhibitor->Ligand Stimulation Lysis Cell Lysis Ligand->Lysis IP Immunoprecipitation (optional) Lysis->IP ELISA ELISA Lysis->ELISA WB Western Blot IP->WB pY_Ab Anti-Phosphotyrosine Antibody WB->pY_Ab Total_RTK_Ab Total RTK Antibody WB->Total_RTK_Ab ELISA->pY_Ab Signal_Detection Signal Detection pY_Ab->Signal_Detection Total_RTK_Ab->Signal_Detection Quantification Quantification & IC50 Determination Signal_Detection->Quantification

Caption: Workflow for a cell-based phosphorylation assay.

  • Cell Culture and Treatment:

    • Culture cells expressing the target RTK (e.g., HUVECs for VEGFR-2) in appropriate media.

    • Seed the cells in multi-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with a serial dilution of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylated RTK (Western Blotting):

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target RTK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against the total RTK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total RTK using densitometry software.

    • Normalize the phosphorylated RTK signal to the total RTK signal.

    • Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration and determine the IC50 value.

Comparative Analysis with Other VEGFR-2 Inhibitors

To provide context for the selectivity profile of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, it is beneficial to compare its activity with well-characterized VEGFR-2 inhibitors.

Table 2: IC50 Values (nM) of Known VEGFR-2 Inhibitors Against a Panel of Kinases

InhibitorVEGFR-2PDGFRβc-KitRETRaf-1
Sorafenib905768-6
Sunitinib8022--
Lenvatinib45.2 (VEGFR3)---
Apatinib1-42913-
Ki87510.9>40-fold selective>40-fold selective--

Data sourced from Selleck Chemicals product datasheets.[9][10]

Conclusion and Future Directions

8-Bromo-6-chloroimidazo[1,2-b]pyridazine represents a valuable starting point for the development of novel kinase inhibitors. While its primary activity against VEGFR-2 is established, a thorough investigation of its cross-reactivity with other RTKs is a critical step in its preclinical characterization. The experimental workflows detailed in this guide provide a robust framework for generating the necessary comparative data to assess the selectivity of this compound and its derivatives. Future studies should focus on performing a comprehensive kinome scan to create a detailed selectivity map, which will be invaluable for guiding further lead optimization and predicting potential clinical outcomes.

References

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(10), 1693–1703. Retrieved from [Link]

  • Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. Retrieved from [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. Retrieved from [Link]

  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(3), 464-469. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Angiogenesis Inhibitors: Evaluating 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Angiogenesis in Health and Disease

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process essential for growth, development, and wound healing. However, this process is also a hallmark of several pathological conditions, most notably cancer. Tumors, beyond a certain size, require a dedicated blood supply to provide oxygen and nutrients for their growth and to facilitate metastatic spread. The vascular endothelial growth factor (VEGF) signaling pathway, primarily through VEGF receptor 2 (VEGFR-2), is a critical regulator of this process, making it a prime target for therapeutic intervention.

This guide provides an in-depth comparative analysis of a novel investigational compound, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine , against well-established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Sorafenib. As a member of the imidazo[1,2-b]pyridazine scaffold, a class of compounds known for its kinase inhibitory activity, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a promising candidate for anti-angiogenic therapy.[1][2] This document will delve into the mechanistic underpinnings of these inhibitors, provide detailed protocols for their comparative evaluation, and present a framework for interpreting the experimental data.

Mechanistic Overview: Targeting the Angiogenic Cascade

The targeted disruption of angiogenesis is a cornerstone of modern cancer therapy. While all the inhibitors discussed herein aim to arrest neovascularization, their mechanisms of action are distinct, offering different therapeutic advantages and challenges.

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a small molecule inhibitor that has been identified as a potent antagonist of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] By competing with ATP at the kinase domain of VEGFR-2, it blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. The imidazo[1,2-b]pyridazine core is a "privileged scaffold" found in numerous kinase inhibitors, including the FDA-approved drug Ponatinib, suggesting a favorable profile for kinase engagement.[1][2]

Bevacizumab (Avastin®) is a humanized monoclonal antibody that directly targets and neutralizes the VEGF-A ligand.[4][5] By sequestering VEGF-A, Bevacizumab prevents its interaction with VEGFRs on the endothelial cell surface, thereby inhibiting the initiation of the angiogenic signaling cascade.[4]

Sunitinib (Sutent®) is an oral, small-molecule multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including all VEGFRs and platelet-derived growth factor receptors (PDGFRs).[6][7] This broader spectrum of activity allows Sunitinib to not only inhibit angiogenesis directly but also to affect other aspects of tumor biology.

Sorafenib (Nexavar®) is another oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf family of serine/threonine kinases.[8][9] Its dual action on both angiogenesis and tumor cell proliferation pathways provides a comprehensive approach to cancer treatment.

Angiogenesis_Inhibitor_Mechanisms VEGF_A VEGF-A Bevacizumab Bevacizumab VEGF_A->Bevacizumab VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Activation Bevacizumab->VEGF_A Kinase_Domain Kinase Domain VEGFR2->Kinase_Domain Dimerization & Autophosphorylation ATP ATP ATP->Kinase_Domain Signaling Downstream Signaling (Proliferation, Migration, Survival) Kinase_Domain->Signaling Compound_X 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Compound_X->Kinase_Domain Inhibition Sunitinib Sunitinib Sunitinib->Kinase_Domain Inhibition Sorafenib Sorafenib Sorafenib->Kinase_Domain Inhibition

Caption: Mechanisms of action of angiogenesis inhibitors.

Comparative Data Presentation

A direct comparison of the inhibitory potency of these compounds is essential for a thorough evaluation. The following tables summarize key performance metrics from various in vitro and in vivo assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell lines, reagent concentrations, and incubation times. The data presented for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is based on its known mechanism as a VEGFR-2 inhibitor and is for illustrative purposes to provide a comparative framework.

Table 1: In Vitro Angiogenesis Assays - Comparative IC50 Values

InhibitorEndothelial Cell Proliferation (HUVEC, IC50)Endothelial Cell Tube Formation (HUVEC, IC50)Aortic Ring Assay (Rat, IC50)
8-Bromo-6-chloroimidazo[1,2-b]pyridazine ~50 nM (Illustrative)~20 nM (Illustrative)~100 nM (Illustrative)
Bevacizumab ~10 µg/mLNot directly applicable (targets ligand)~5 µg/mL
Sunitinib ~10 nM~5 nM~20 nM
Sorafenib ~20 nM~15 nM~50 nM

Table 2: In Vivo Angiogenesis Models - Comparative Efficacy

InhibitorChick Chorioallantoic Membrane (CAM) Assay (% Inhibition at 1 µM)Murine Xenograft Tumor Model (% Reduction in Microvessel Density)
8-Bromo-6-chloroimidazo[1,2-b]pyridazine ~70% (Illustrative)~60% (Illustrative)
Bevacizumab ~60%~50%
Sunitinib ~80%~75%
Sorafenib ~75%~65%

Experimental Protocols for Head-to-Head Comparison

To ensure a rigorous and unbiased comparison, standardized protocols are paramount. The following section outlines detailed, step-by-step methodologies for key in vitro and in vivo angiogenesis assays.

In Vitro Assays

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Proliferation Endothelial Cell Proliferation Assay Cell_Culture->Proliferation Tube_Formation Endothelial Cell Tube Formation Assay Cell_Culture->Tube_Formation Compound_Prep Prepare Serial Dilutions of Inhibitors Compound_Prep->Proliferation Compound_Prep->Tube_Formation Aortic_Ring Aortic Ring Assay Compound_Prep->Aortic_Ring Data_Acquisition Data Acquisition (Microscopy, Plate Reader) Proliferation->Data_Acquisition Tube_Formation->Data_Acquisition Aortic_Ring->Data_Acquisition Quantification Quantification (Cell number, Tube length, etc.) Data_Acquisition->Quantification IC50 IC50 Calculation Quantification->IC50

Caption: General workflow for in vitro angiogenesis assays.

1. Endothelial Cell Proliferation Assay

  • Objective: To assess the cytostatic effect of the inhibitors on endothelial cell growth.

  • Methodology:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

    • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

    • Replace the medium with fresh medium containing serial dilutions of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, Bevacizumab, Sunitinib, or Sorafenib. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., alamarBlue™) or by direct cell counting.

    • Measure fluorescence or absorbance using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

2. Endothelial Cell Tube Formation Assay

  • Objective: To evaluate the effect of the inhibitors on the ability of endothelial cells to form capillary-like structures.

  • Methodology:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.

    • Harvest HUVECs and resuspend them in a basal medium containing the test inhibitors at various concentrations.

    • Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 cells/well.

    • Incubate for 6-18 hours at 37°C in a 5% CO2 incubator.

    • Visualize the formation of tubular networks using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Aortic Ring Assay

  • Objective: To assess the effect of the inhibitors on angiogenesis in an ex vivo organ culture model that recapitulates the complexity of the tissue microenvironment.

  • Methodology:

    • Dissect the thoracic aorta from a euthanized rat under sterile conditions.

    • Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

    • Embed the aortic rings in a collagen gel matrix within a 48-well plate.

    • Overlay the gel with a culture medium containing the test inhibitors at various concentrations.

    • Incubate for 7-14 days at 37°C in a 5% CO2 incubator, replacing the medium every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.

    • Quantify the angiogenic response by measuring the length and number of microvessels.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Assays

In_Vivo_Workflow cluster_prep_vivo Preparation cluster_assays_vivo Assays cluster_analysis_vivo Analysis Model_Prep Model Preparation (Fertilized Eggs or Mice) CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Model_Prep->CAM_Assay Xenograft Murine Xenograft Tumor Model Model_Prep->Xenograft Compound_Admin Inhibitor Administration Compound_Admin->CAM_Assay Compound_Admin->Xenograft Imaging Imaging & Dissection CAM_Assay->Imaging Xenograft->Imaging Quantification_Vivo Quantification of Neovascularization Imaging->Quantification_Vivo Efficacy Efficacy Assessment Quantification_Vivo->Efficacy

Caption: General workflow for in vivo angiogenesis assays.

1. Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To evaluate the anti-angiogenic activity of the inhibitors in a rapid and cost-effective in vivo model.

  • Methodology:

    • Incubate fertilized chicken eggs for 3 days at 37.5°C.

    • On day 3, create a small window in the eggshell to expose the CAM.

    • On day 7, place a sterile filter paper disc or a slow-release polymer pellet containing the test inhibitor onto the CAM.

    • Incubate the eggs for another 48-72 hours.

    • Excise the CAM and visualize the blood vessels under a stereomicroscope.

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within the area of the disc.

    • Calculate the percentage of inhibition relative to the vehicle control.

2. Murine Xenograft Tumor Model

  • Objective: To assess the in vivo efficacy of the inhibitors in a tumor-bearing animal model.

  • Methodology:

    • Subcutaneously implant human cancer cells (e.g., A549 lung carcinoma) into the flank of immunocompromised mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups and administer the inhibitors (e.g., orally or intraperitoneally) according to a predetermined schedule.

    • Monitor tumor growth by caliper measurements and animal well-being throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform immunohistochemical analysis of the tumors using an endothelial cell marker (e.g., CD31) to quantify microvessel density.

    • Compare the tumor growth and microvessel density between the treatment groups and the vehicle control group.

Conclusion and Future Directions

The preliminary assessment of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, based on its known targeting of VEGFR-2, positions it as a compelling candidate for further investigation as an angiogenesis inhibitor. Its small molecule nature offers the potential for oral bioavailability, a significant advantage in clinical settings. Head-to-head comparisons with established inhibitors like Bevacizumab, Sunitinib, and Sorafenib using the standardized protocols outlined in this guide are crucial for determining its relative potency and therapeutic potential.

Future studies should focus on elucidating the broader kinase inhibition profile of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine to identify any additional anti-tumor activities and to anticipate potential off-target effects. Furthermore, combination studies with chemotherapy or other targeted agents could reveal synergistic effects and provide a rationale for its clinical development in various cancer types. The comprehensive benchmarking approach detailed in this guide provides a robust framework for the preclinical evaluation of this promising anti-angiogenic compound.

References

  • Sunitinib: the antiangiogenic effects and beyond. (2016). OncoTargets and Therapy. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

  • Bevacizumab (Avastin). (2010). Journal of Oncology. [Link]

  • Mechanisms of action of bevacizumab as a component of therapy for metastatic colorectal cancer. (2006). Seminars in Oncology. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (2008). American Journal of Clinical Oncology. [Link]

  • Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. (2007). Journal of the National Cancer Institute. [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. (2008). Molecular Cancer Therapeutics. [Link]

  • Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. (2006). Methods in Enzymology. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and thorough approach to safety. This guide provides essential safety and logistical information for the handling of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, a heterocyclic compound with potential applications in scientific research.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related halogenated organic compounds to establish a robust personal protective equipment (PPE) protocol and safe handling procedures.

The presence of bromo and chloro functional groups on the imidazo[1,2-b]pyridazine core suggests that this compound should be handled with caution, assuming it may be an irritant and potentially harmful.[1][2] Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Assessment and Personal Protective Equipment (PPE) Strategy

Based on the analysis of similar halogenated heterocyclic compounds, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is presumed to present the following hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[1][3][4]

  • Eye Irritation: The compound is likely to cause serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed or in Contact with Skin: There is a potential for harm if the compound is ingested or absorbed through the skin.[2][5][6]

To mitigate these risks, the following PPE is mandatory:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing. All eye and face protection must meet ANSI Z87.1 standards.[7][8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving with nitrile or neoprene gloves is recommended to provide an extra layer of protection.[2][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.[9]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-buttoned lab coat made of a chemical-resistant material is required to protect the skin from accidental contact.
Respiratory NIOSH-Approved Respirator (if applicable)All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][10] If engineering controls are insufficient to prevent dust or aerosol generation, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[2][9]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is crucial for ensuring laboratory safety. The following workflow outlines the key stages from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal Prep Review Safety Information & Designate Work Area DonPPE Don Appropriate PPE Prep->DonPPE Proceed with Caution Handling Work in a Certified Chemical Fume Hood DonPPE->Handling Weighing Carefully Weigh and Transfer the Compound Handling->Weighing Reaction Conduct Experiment Weighing->Reaction Decon Decontaminate Glassware and Work Surfaces Reaction->Decon Waste Segregate and Dispose of Halogenated Waste Decon->Waste DoffPPE Remove PPE Correctly Waste->DoffPPE

Figure 1: A logical workflow for the safe handling of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

Experimental Protocol: Detailed Methodology

  • Preparation and Engineering Controls:

    • Before starting any work, ensure that a chemical fume hood is certified and functioning correctly.[2]

    • Designate a specific area within the fume hood for handling 8-Bromo-6-chloroimidazo[1,2-b]pyridazine to prevent cross-contamination.

    • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2]

    • Assemble all necessary equipment and reagents inside the fume hood before introducing the compound.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a chemical-resistant lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • If a significant splash risk is anticipated, wear a face shield over the goggles.[2]

    • Wear two pairs of nitrile or neoprene gloves, ensuring the outer glove extends over the cuff of the lab coat.[5]

  • Chemical Handling:

    • Conduct all manipulations of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine within the chemical fume hood.[2]

    • When handling the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.[2]

    • Keep the container of the compound tightly closed when not in use.[2]

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces that may have come into contact with the compound using a suitable solvent.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan: Managing Halogenated Waste

Proper disposal of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container for halogenated organic compounds.[10] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Bromo-6-chloroimidazo[1,2-b]pyridazine".[10]

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for detailed procedures.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, minimizing personal exposure and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.